5-Methyl-2'-deoxycytidine
Beschreibung
This compound has been reported in Ambystoma mexicanum and Euglena gracilis with data available.
Eigenschaften
IUPAC Name |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-5-3-13(10(16)12-9(5)11)8-2-6(15)7(4-14)17-8/h3,6-8,14-15H,2,4H2,1H3,(H2,11,12,16)/t6-,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCHPKXVUGJYGU-XLPZGREQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401003853 | |
| Record name | 1-(2-Deoxypentofuranosyl)-4-imino-5-methyl-1,4-dihydropyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401003853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
838-07-3 | |
| Record name | 5-Methyl-2′-deoxycytidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=838-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyldeoxycytidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000838073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Deoxypentofuranosyl)-4-imino-5-methyl-1,4-dihydropyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401003853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-deoxy-5-methylcytidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.505 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHYLDEOXYCYTIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B200GV71QM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Endogenous Synthesis of 5-Methyl-2'-deoxycytidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyl-2'-deoxycytidine (5-mC) is a critical epigenetic modification in mammals, playing a pivotal role in the regulation of gene expression, genomic stability, and cellular differentiation. The establishment and maintenance of DNA methylation patterns are orchestrated by a family of enzymes known as DNA methyltransferases (DNMTs). This technical guide provides an in-depth overview of the endogenous synthesis of 5-mC, detailing the enzymatic machinery, regulatory mechanisms, and key signaling pathways involved. It includes a summary of quantitative data, detailed experimental protocols for 5-mC analysis, and visualizations of the core biological processes to serve as a comprehensive resource for researchers in epigenetics and drug development.
The Core Machinery of 5-mC Synthesis
The endogenous synthesis of 5-mC is a precise enzymatic process that involves the covalent addition of a methyl group to the fifth carbon of a cytosine residue, primarily within CpG dinucleotides.[1][2] This reaction is catalyzed by DNA methyltransferases (DNMTs), which utilize S-adenosylmethionine (SAM) as the essential methyl group donor.[3][4][5][6] The establishment and propagation of these methylation patterns are fundamental to many biological processes, including genomic imprinting, X-chromosome inactivation, and the silencing of transposable elements.[1][7]
There are two primary modes of DNA methylation in mammals: de novo methylation and maintenance methylation.[8]
-
De Novo Methylation: This process establishes new DNA methylation patterns, typically during embryonic development.[4][8] The key enzymes responsible for de novo methylation are DNMT3A and DNMT3B .[3][8][9][10] These enzymes introduce methyl groups at previously unmethylated CpG sites.[2][8] DNMT3L, a catalytically inactive homolog, acts as a crucial cofactor by binding to DNMT3A and DNMT3B, enhancing their ability to target chromatin for methylation.[3][8][9]
-
Maintenance Methylation: This mechanism ensures the faithful propagation of existing methylation patterns to daughter DNA strands during replication.[1][8] The primary enzyme for this function is DNMT1 , which preferentially recognizes and methylates hemimethylated CpG sites on the newly synthesized strand, thus preserving the epigenetic information across cell divisions.[3][8][9][11] UHRF1 is a critical accessory protein that targets DNMT1 to these hemimethylated sites.[1][8]
The overall process ensures that once methylation patterns are established, they are stably inherited by subsequent generations of cells.
Enzymology and Catalytic Mechanism
The DNMT enzymes share a conserved C-terminal catalytic domain responsible for the methyltransferase activity.[10] However, their N-terminal regions are variable and contain domains that are critical for regulation, protein-protein interactions, and targeting the enzymes to specific genomic locations.[4]
Key Domains of DNMTs:
-
DNMT1: Contains a Replication Foci Targeting Sequence (RFTS) that directs it to replication sites, a CXXC domain that binds to unmethylated CpG sites, and two BAH (Bromo-Adjacent Homology) domains.[10][11]
-
DNMT3A/3B: Feature a PWWP domain that interacts with methylated histones (H3K36me2/3) and an ADD domain that binds to unmethylated histone H3 lysine 4 (H3K4), linking DNA methylation to the chromatin state.[4]
The catalytic mechanism involves the enzyme flipping the target cytosine base out of the DNA helix and into its catalytic pocket.[10] A conserved cysteine residue in the active site attacks the C6 position of the cytosine ring, forming a covalent intermediate. This activates the C5 position for nucleophilic attack on the methyl group of the SAM cofactor. Following the methyl transfer, the enzyme is released, and the methylated cytosine returns to the DNA helix.
Regulation of DNMT Expression and Activity
The precise control of 5-mC levels is vital, and DNMTs are regulated at multiple levels to ensure proper methylation patterns.[1][9] Dysregulation of DNMT expression or activity is a hallmark of various diseases, including cancer.[1][4]
Levels of Regulation:
-
Transcriptional Control: The expression of DNMT genes is tightly controlled by transcription factors. For instance, the p53 tumor suppressor protein can bind to the DNMT1 promoter and repress its expression, linking cell cycle control and DNA methylation.[11] Similarly, the Retinoblastoma (RB) protein can form a complex with E2F and DNMT1 to regulate cell cycle progression.[12]
-
Post-Transcriptional Regulation: MicroRNAs (miRNAs) can target the 3' UTR of DNMT mRNAs, leading to their degradation or translational repression. This adds a layer of fine-tuning to DNMT protein levels.[1][9] RNA-binding proteins like HuR also play a role in regulating DNMT expression.[1]
-
Post-Translational Modifications (PTMs): DNMTs are subject to various PTMs, including phosphorylation, acetylation, and ubiquitination, which can affect their stability, localization, and catalytic activity.[9] For example, phosphorylation of DNMT1 can influence its stability and function.[13]
-
Protein-Protein Interactions: DNMTs interact with a host of other proteins, including chromatin modifiers like histone deacetylases (HDACs) and histone methyltransferases (KMTs), which help recruit them to specific genomic regions.[1][4] These interactions create a link between DNA methylation and other epigenetic marks.
Quantitative Data on 5-mC Synthesis
The levels of 5-mC and the activity of DNMTs can vary significantly between different cell types, developmental stages, and disease states. While precise values are highly context-dependent, the following tables summarize general findings and enzymatic properties.
Table 1: Relative 5-mC Levels in Different Contexts
| Tissue/Condition | Relative Global 5-mC Level | Reference Context |
| Embryonic Stem Cells | High | Baseline for pluripotency |
| Somatic Tissues (e.g., Brain, Liver) | Generally High and Stable | Maintenance of cell identity[14] |
| Primordial Germ Cells | Very Low | Undergoes extensive demethylation |
| Most Cancer Tissues | Global Hypomethylation | A common hallmark of cancer[4] |
| CpG Islands in Cancer | Locus-specific Hypermethylation | Silencing of tumor suppressor genes[4][12] |
| HeLa Cell DNA | ~3.02% of Cytosines | Example of a cancer cell line |
| Rat Liver DNA | ~3.55% of Cytosines | Example of somatic tissue |
Data compiled from general knowledge in sources[4][12][14] and specific examples from referenced literature.
Table 2: Properties of Human DNA Methyltransferases
| Enzyme | Primary Function | Substrate Preference | Key Regulatory Domains | Associated Factors |
| DNMT1 | Maintenance | Hemimethylated DNA | RFTS, CXXC, BAH | UHRF1, PCNA, HDACs[1][8][11] |
| DNMT3A | De novo | Unmethylated & Hemimethylated DNA | PWWP, ADD | DNMT3L, Histone Modifiers[4][8][9] |
| DNMT3B | De novo | Unmethylated & Hemimethylated DNA | PWWP, ADD | DNMT3L, Histone Modifiers[4][8][9] |
| DNMT3L | Regulatory (Inactive) | N/A (No catalytic activity) | ADD | DNMT3A, DNMT3B[3][8][9] |
Experimental Protocols
Analyzing the endogenous synthesis of 5-mC requires robust methodologies. Below are outlines for two key experimental approaches: quantifying global 5-mC levels via ELISA and analyzing locus-specific methylation via bisulfite sequencing.
Protocol 1: Global 5-mC Quantification using ELISA
This protocol provides a general workflow for determining the total percentage of 5-mC in a genomic DNA sample using an ELISA-based method.
Objective: To quantify the global level of this compound in purified DNA.
Principle: The assay uses a specific anti-5-mC antibody to detect and quantify the amount of 5-mC in denatured, single-stranded DNA that is immobilized on a microplate. The quantity is determined by comparing the sample's absorbance to a standard curve generated with known percentages of methylated DNA.
Materials:
-
Purified genomic DNA (10-200 ng/µL)
-
5-mC DNA ELISA Kit (e.g., Zymo Research, Epigentek) containing:
-
5-mC coated plate
-
Capture and Detection Antibodies
-
HRP Developer
-
Wash Buffers
-
Positive and Negative Control DNA
-
-
Thermal cycler
-
Microplate reader (405-450 nm)
Procedure:
-
DNA Sample Preparation:
-
Dilute purified genomic DNA to a concentration of 100 ng/µL.
-
Prepare a set of standards by mixing the provided positive (100% methylated) and negative (0% methylated) controls to create a standard curve (e.g., 0%, 5%, 10%, 25%, 50%, 100% methylation). Ensure the total DNA amount in standards matches the sample amount (e.g., 100 ng).[15]
-
-
DNA Denaturation and Coating:
-
Add 100 µL of each sample and standard to separate PCR tubes or a 96-well plate.
-
Denature the DNA by incubating at 98°C for 5 minutes in a thermal cycler.[15]
-
Immediately transfer the denatured DNA to ice for 10 minutes.
-
Add the entire volume of denatured DNA to the wells of the ELISA plate.
-
Cover the plate and incubate at 37°C for 1 hour to allow DNA to bind to the well surface.[15]
-
-
Blocking and Antibody Incubation:
-
Wash each well 3 times with 200 µL of 5-mC ELISA Buffer.
-
Add 200 µL of 5-mC ELISA Buffer to each well and incubate at 37°C for 30 minutes to block non-specific binding.[15]
-
Prepare the antibody mix (anti-5-mC primary antibody and secondary antibody-HRP conjugate) according to the kit manufacturer's instructions.
-
Discard the blocking buffer and add 100 µL of the antibody mix to each well. Incubate at 37°C for 1 hour.
-
-
Color Development and Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank (0% standard) from all other readings.
-
Plot the standard curve (absorbance vs. % 5-mC).
-
Determine the % 5-mC for each sample by interpolating its absorbance value on the standard curve.
-
Protocol 2: Locus-Specific Methylation Analysis by Bisulfite Sequencing
This protocol outlines the workflow for determining the methylation status of specific CpG sites within a genomic region.
Objective: To analyze the methylation pattern of a target DNA sequence at single-nucleotide resolution.
Principle: Sodium bisulfite treatment of DNA converts unmethylated cytosine residues to uracil, while 5-methylcytosines remain unchanged. Subsequent PCR amplification and sequencing reveal the original methylation status, as uracils are read as thymines.
Materials:
-
Purified genomic DNA
-
Bisulfite Conversion Kit (e.g., Zymo Research, NEB)
-
PCR primers designed for bisulfite-converted DNA (using tools like MethPrimer)
-
Taq polymerase suitable for amplifying bisulfite-treated DNA
-
PCR purification kit
-
Sanger sequencing reagents or Next-Generation Sequencing (NGS) platform
Procedure:
-
Bisulfite Conversion:
-
Treat 200 ng to 1 µg of genomic DNA with sodium bisulfite using a commercial kit. Follow the manufacturer's protocol, which typically involves denaturation, bisulfite treatment, desulfonation, and purification. This step converts unmethylated 'C' to 'U'.[16]
-
-
PCR Amplification:
-
Design PCR primers specific to the bisulfite-converted sequence of interest. Primers should not contain CpG sites themselves to avoid amplification bias.
-
Perform PCR using the bisulfite-converted DNA as a template. The reaction will amplify the target region, incorporating 'T' where 'U' (originally unmethylated 'C') was present.
-
-
Purification and Sequencing:
-
Purify the PCR product to remove primers and dNTPs.
-
Sequence the purified product using either Sanger sequencing (for individual clones) or NGS (for a population-level view).
-
-
Data Analysis:
-
Align the obtained sequences to the original reference sequence (in silico converted).
-
For each CpG site, compare the sequenced base to the reference.
-
If a 'C' is read, the original site was methylated (protected from conversion).
-
If a 'T' is read, the original site was unmethylated (converted to 'U' and then amplified as 'T').
-
-
Calculate the percentage of methylation for each CpG site by dividing the number of 'C' reads by the total number of reads ('C' + 'T').
-
References
- 1. Regulation of mammalian DNA methyltransferases: a route to new mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of DNA Methyltransferases (DNMTs) and DNA Demethylases | EpigenTek [epigentek.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. DNA Methylation | Cell Signaling Technology [cellsignal.com]
- 8. "Regulation of De Novo and Maintenance Dna Methylation By Dnmt3A and Dn" by Yang Zeng [digitalcommons.library.tmc.edu]
- 9. Regulation of expression and activity of DNA (cytosine-5) methyltransferases in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. An insight into the various regulatory mechanisms modulating human DNA methyltransferase 1 stability and function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Quantitative assessment of Tet-induced oxidation products of 5-methylcytosine in cellular and tissue DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. files.zymoresearch.com [files.zymoresearch.com]
- 16. epigenie.com [epigenie.com]
An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-2'-deoxycytidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-2'-deoxycytidine (5-mdC) is a modified pyrimidine nucleoside that plays a crucial role in the field of epigenetics. As an analogue of deoxycytidine, it is a key substrate and intermediate in the DNA methylation pathway, a fundamental mechanism for regulating gene expression in vertebrates.[1] The presence and pattern of 5-mdC in DNA are critical for normal development, and alterations in these patterns have been implicated in various diseases, including cancer.[2] A thorough understanding of its physicochemical properties is therefore essential for researchers in molecular biology, medicinal chemistry, and drug development who are investigating its biological functions and therapeutic potential.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with detailed experimental protocols and structured data for easy reference.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. These properties are critical for its handling, formulation, and application in various experimental settings.
Structural and General Properties
| Property | Value | Reference |
| CAS Number | 838-07-3 | [3] |
| Molecular Formula | C₁₀H₁₅N₃O₄ | [3] |
| Molecular Weight | 241.24 g/mol | [4] |
| Appearance | White to off-white crystalline solid/powder | [3][5] |
| Purity | ≥98% | [3] |
Thermal and Acid-Base Properties
| Property | Value | Reference |
| Melting Point | 217-219 °C | [4] |
| pKa | 4.33 (at 25°C) | [4] |
Solubility
| Solvent | Solubility | Reference |
| Water | Soluble | [4] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 mg/mL | [3] |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | [3] |
| Dimethylformamide (DMF) | ~5 mg/mL | [6] |
| Methanol | Slightly soluble (with heating) | [4] |
Spectroscopic Properties
| Property | Value | Reference |
| UV λmax | 280 nm | [3] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties of this compound are provided below. These protocols are based on standard laboratory techniques for nucleoside characterization.
Melting Point Determination
The melting point of this compound can be accurately determined using a capillary melting point apparatus.
Protocol:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the closed end, aiming for a sample height of 2-3 mm.[7][8]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[1]
-
Heating: The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, especially when approaching the expected melting point.[9]
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transformed into a liquid is recorded as the completion of melting. The range between these two temperatures constitutes the melting point range.[1]
Solubility Determination
The solubility of this compound in various solvents can be determined by the equilibrium solubility method.
Protocol:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, PBS, DMSO) in a sealed vial.
-
Equilibration: The vial is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Separation: The suspension is filtered through a 0.45 µm filter to remove any undissolved solid.
-
Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[3]
-
Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).
pKa Determination by UV-Vis Spectrophotometry
The acid dissociation constant (pKa) can be determined by monitoring the change in UV absorbance as a function of pH.[10]
Protocol:
-
Buffer Preparation: A series of buffer solutions with known pH values, typically ranging from 2 to 12, are prepared.[10]
-
Sample Preparation: A stock solution of this compound is prepared in deionized water. Aliquots of this stock solution are added to each buffer solution to achieve a constant final concentration.
-
UV-Vis Measurement: The UV-Vis spectrum of each solution is recorded over a relevant wavelength range (e.g., 220-350 nm).[11]
-
Data Analysis: The absorbance at a wavelength that shows a significant change with pH is plotted against the pH. The resulting sigmoidal curve is then fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve.[12]
UV-Vis Absorbance Spectrum
The characteristic UV absorbance spectrum of this compound is determined as follows:
Protocol:
-
Solution Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as water or a neutral buffer (e.g., PBS pH 7.2).
-
Spectrophotometer Setup: A UV-Vis spectrophotometer is blanked using the same solvent.
-
Spectrum Acquisition: The absorbance of the sample solution is measured over a wavelength range of 200-400 nm.[13]
-
Determination of λmax: The wavelength at which the maximum absorbance occurs (λmax) is identified from the spectrum.
Visualizations
Logical Relationships of Physicochemical Properties
Caption: Interconnectivity of this compound's physicochemical properties.
Experimental Workflow for Characterization
Caption: Workflow for the synthesis, analysis, and application of 5-mdC.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. Quantification of this compound in the DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound CAS#: 838-07-3 [m.chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. glpbio.com [glpbio.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Determination of Melting Point [wiredchemist.com]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental Approaches for Measuring pKa's in RNA and DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. purdue.edu [purdue.edu]
The Cornerstone of Epigenetics: A Technical Guide to 5-Methyl-2'-deoxycytidine's Role in DNA Methylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of genomic regulation, 5-Methyl-2'-deoxycytidine (5-mC) stands as a pivotal epigenetic modification. This methylated form of the nucleoside deoxycytidine is a fundamental mechanism for controlling gene expression and maintaining cellular identity. Its presence and distribution across the genome are dynamically regulated, influencing a vast array of biological processes from embryonic development to the progression of complex diseases like cancer. This technical guide provides an in-depth exploration of the multifaceted role of 5-mC in DNA methylation, offering insights into its biochemical properties, regulatory functions, and the methodologies employed for its study.
Biochemical Properties and Metabolism of this compound
This compound is a pyrimidine nucleoside analog that is structurally similar to deoxycytidine, with the addition of a methyl group at the 5th position of the cytosine base.[1] This seemingly subtle modification has profound implications for the structure and function of DNA. 5-mC is typically found as a white to off-white powder and is soluble in water and DMSO.[1]
The establishment and maintenance of 5-mC patterns are orchestrated by a family of enzymes known as DNA methyltransferases (DNMTs).[2][3] In mammals, DNMT1 is primarily responsible for maintaining existing methylation patterns during DNA replication, while DNMT3a and DNMT3b are involved in de novo methylation, establishing new methylation marks.[3] The methyl group is transferred from S-adenosylmethionine (SAM) to the cytosine base.[4]
The removal of 5-mC is a more complex process involving the Ten-Eleven Translocation (TET) family of enzymes.[5] These enzymes iteratively oxidize 5-mC to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).[5] These oxidized forms can then be recognized and excised by the base excision repair (BER) pathway, ultimately leading to the restoration of an unmethylated cytosine.
The Role of this compound in Gene Regulation
The primary and most well-understood role of 5-mC is in the regulation of gene expression.[2][6] When located within the promoter regions of genes, particularly in CpG islands (regions with a high frequency of CpG dinucleotides), 5-mC is generally associated with transcriptional repression.[2][7] This silencing can occur through several mechanisms:
-
Inhibition of Transcription Factor Binding: The methyl group of 5-mC can physically hinder the binding of transcription factors to their cognate DNA sequences, thereby preventing the initiation of transcription.[8]
-
Recruitment of Methyl-CpG Binding Proteins: Specific proteins, such as those containing a methyl-CpG binding domain (MBD), recognize and bind to methylated DNA.[7] These MBD proteins, in turn, recruit other proteins, including histone deacetylases (HDACs) and other chromatin remodeling complexes, which promote a condensed and transcriptionally silent chromatin state.[7][8]
Conversely, DNA methylation within the body of a gene is often positively correlated with gene expression, where it may play a role in suppressing spurious transcription initiation.[3]
Signaling Pathways and Logical Relationships
The influence of 5-mC on gene expression has far-reaching consequences for cellular signaling pathways. Aberrant DNA methylation patterns are a hallmark of many diseases, particularly cancer, where they can lead to the silencing of tumor suppressor genes or the activation of oncogenes.[2][3]
Quantitative Data on this compound Levels
The abundance of 5-mC can vary significantly between different cell types, tissues, and disease states. Quantitative analysis of global 5-mC levels provides valuable insights into the epigenetic landscape.
| Sample Type | 5-mC Level (% of total Cytosine) | Method of Quantification | Reference |
| Calf Thymus DNA | 6.26% | HPLC-UV | [9] |
| HeLa Cell DNA | 3.02% | HPLC-UV | [9] |
| Rat Liver DNA | 3.55% | HPLC-UV | [9] |
| Normal Human Bone Marrow | 3.5% - 4.0% | Not Specified | [10] |
Experimental Protocols for Studying this compound
A variety of techniques have been developed to detect and quantify 5-mC across the genome. Below are detailed protocols for three key methodologies.
Bisulfite Sequencing
Bisulfite sequencing is considered the gold standard for single-base resolution analysis of DNA methylation.[11] The principle of this method relies on the chemical conversion of unmethylated cytosines to uracil by sodium bisulfite, while 5-mC residues remain unchanged.[7] Subsequent PCR amplification and sequencing reveal the original methylation status.
Protocol:
-
DNA Extraction and Fragmentation:
-
Extract high-quality genomic DNA from the sample of interest.
-
Fragment the DNA to the desired size range (e.g., 200-500 bp) using mechanical or enzymatic methods.[12]
-
-
Bisulfite Conversion:
-
Incubate the denatured DNA with a freshly prepared sodium bisulfite solution at an elevated temperature (e.g., 50-70°C) in the dark for a specified duration (e.g., 1-16 hours).[13][14] This step facilitates the deamination of unmethylated cytosines to uracils.
-
Desalt the DNA to remove the bisulfite solution using a purification column.[13]
-
Desulfonate the DNA by incubating with NaOH to convert sulfonyl uracil adducts to uracil.[13]
-
Purify the bisulfite-converted DNA.
-
Library Preparation and Sequencing:
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Determine the methylation status of each CpG site by comparing the sequenced bases to the reference. A 'C' at a CpG site in the read indicates methylation, while a 'T' indicates a lack of methylation.
-
Methylated DNA Immunoprecipitation (MeDIP)
MeDIP is an antibody-based technique used to enrich for methylated DNA fragments from a genomic sample.[16][17][18] This method provides a genome-wide overview of DNA methylation patterns.
Protocol:
-
DNA Preparation:
-
Immunoprecipitation:
-
Denature the fragmented DNA by heating at 95°C.[17]
-
Incubate the denatured DNA with a monoclonal antibody specific for 5-methylcytidine overnight at 4°C on a rotating platform.[17][18]
-
Add Protein A/G agarose beads to the DNA/antibody complex and incubate for 2 hours at 4°C to capture the complexes.[17]
-
Wash the beads to remove non-specifically bound DNA.
-
-
Elution and Analysis:
-
Elute the methylated DNA from the antibody-bead complex using a digestion buffer containing Proteinase K.[17][19]
-
Purify the enriched methylated DNA.
-
The enriched DNA can then be analyzed by various downstream applications, including qPCR for specific loci, microarray hybridization (MeDIP-chip), or high-throughput sequencing (MeDIP-seq).[16]
-
TET-Assisted Bisulfite Sequencing (TAB-Seq)
TAB-Seq is a modification of bisulfite sequencing that allows for the specific detection of 5-hydroxymethylcytosine (5hmC) at single-base resolution.[5][20] This is crucial for distinguishing 5mC from its oxidized derivative, 5hmC.
Protocol:
-
Protection of 5hmC:
-
Treat the genomic DNA with β-glucosyltransferase (βGT) to specifically add a glucose moiety to 5hmC, forming β-glucosyl-5-hydroxymethylcytosine (5gmC).[20] This protects 5hmC from subsequent oxidation.
-
-
Oxidation of 5mC:
-
Incubate the glucosylated DNA with a TET enzyme (e.g., recombinant mTet1) to oxidize 5mC to 5-carboxylcytosine (5caC).[20] Unmethylated cytosine and the protected 5gmC are not affected.
-
-
Bisulfite Conversion and Sequencing:
-
Perform standard bisulfite conversion on the treated DNA. During this process, both unmethylated cytosine and 5caC (derived from 5mC) are converted to uracil.[20] The protected 5gmC is resistant to this conversion and remains as cytosine.
-
Proceed with PCR amplification, library preparation, and high-throughput sequencing as described for standard bisulfite sequencing.
-
-
Data Interpretation:
-
After sequencing, any 'C' detected at a CpG site corresponds to an original 5hmC. 'T's correspond to either unmethylated cytosine or 5mC. By comparing with a parallel standard bisulfite sequencing experiment, the levels of all three modifications (C, 5mC, and 5hmC) can be determined.
-
This compound in Disease and Drug Development
Aberrant DNA methylation is a well-established driver of carcinogenesis.[2] Hypermethylation of tumor suppressor genes and hypomethylation of oncogenes are common events in various cancers.[2][3] This has led to the development of epigenetic drugs that target the DNA methylation machinery.
DNA methyltransferase inhibitors, such as 5-azacytidine and its deoxyribose analog, 5-aza-2'-deoxycytidine (decitabine), are nucleoside analogs that become incorporated into DNA.[21][22][23] They act by trapping DNMTs on the DNA, leading to their degradation and subsequent global DNA demethylation.[10][24] These drugs have shown clinical efficacy in the treatment of certain hematological malignancies, such as myelodysplastic syndromes (MDS).[10]
The study of 5-mC and its role in disease continues to be a vibrant area of research, with ongoing efforts to identify novel epigenetic biomarkers for diagnosis and prognosis, as well as to develop more specific and effective epigenetic therapies.
Conclusion
This compound is a central player in the epigenetic regulation of the genome. Its dynamic placement and removal provide a sophisticated mechanism for controlling gene expression and maintaining cellular homeostasis. The advanced molecular techniques now available allow for the precise mapping and quantification of this critical epigenetic mark, paving the way for a deeper understanding of its role in health and disease and for the development of innovative therapeutic strategies targeting the epigenome.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. DNA Methylation, Histone Modifications, and Signal Transduction Pathways: A Close Relationship in Malignant Gliomas Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. epigenie.com [epigenie.com]
- 6. Quantification of this compound in the DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modern approaches for investigating epigenetic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. Determination of this compound in genomic DNA using high performance liquid chromatography-ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Principles and Workflow of Whole Genome Bisulfite Sequencing - CD Genomics [cd-genomics.com]
- 12. microbenotes.com [microbenotes.com]
- 13. Bisulfite Sequencing of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The bisulfite genomic sequencing protocol [file.scirp.org]
- 15. med.upenn.edu [med.upenn.edu]
- 16. Protocol for Methylated DNA Immunoprecipitation (MeDIP) Analysis [diagenode.com]
- 17. MeDIP Application Protocol | EpigenTek [epigentek.com]
- 18. Methylated DNA immunoprecipitation (MeDIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. DNA methylation inhibitor 5-Aza-2'-deoxycytidine induces reversible genome-wide DNA damage that is distinctly influenced by DNA methyltransferases 1 and 3B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. DNA Methylation Inhibitor 5-Aza-2′-Deoxycytidine Induces Reversible Genome-Wide DNA Damage That Is Distinctly Influenced by DNA Methyltransferases 1 and 3B - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. DNA demethylation caused by 5-Aza-2'-deoxycytidine induces mitotic alterations and aneuploidy - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Methyl-2'-deoxycytidine as a Substrate for DNA Methyltransferases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DNA methyltransferases (DNMTs) are a family of enzymes crucial to epigenetic regulation through the catalysis of DNA methylation. While their primary role is the methylation of cytosine residues, emerging evidence suggests a more complex interaction with already methylated cytosines, specifically 5-Methyl-2'-deoxycytidine (5mdC). This technical guide delves into the nuanced role of 5mdC not as a traditional substrate for methylation, but as a modulator of DNMT activity and a potential substrate for a reverse reaction—demethylation. We will explore the catalytic mechanisms, summarize the available quantitative data, provide detailed experimental protocols for assessing these interactions, and visualize the key pathways and workflows. This guide is intended to provide a comprehensive resource for researchers investigating the intricacies of DNA methylation and for professionals in drug development targeting epigenetic pathways.
Introduction: The Dual Role of this compound
DNA methylation is a fundamental epigenetic mechanism in mammals, primarily involving the transfer of a methyl group to the C5 position of cytosine, forming 5-methylcytosine (5mC), the nucleoside of which is this compound (5mdC). This process is catalyzed by DNA methyltransferases (DNMTs), which are broadly categorized into de novo methyltransferases (DNMT3A and DNMT3B) that establish new methylation patterns, and a maintenance methyltransferase (DNMT1) that copies existing methylation marks onto newly synthesized DNA strands during replication.
Traditionally, 5mdC, being the product of the forward methylation reaction, has not been considered a substrate for DNMTs. However, recent research has unveiled a more intricate relationship. 5mdC within a DNA sequence can act as a recognition signal that influences the processive activity of DNMTs on nearby unmethylated sites. Furthermore, under specific in vitro conditions, mammalian DNMTs have been shown to exhibit a reverse catalytic activity, functioning as active DNA demethylases that convert 5-methylcytosine back to cytosine. This guide will explore these non-canonical functions of 5mdC in its interaction with DNMTs.
Interaction of DNMTs with this compound
The interaction between DNMTs and DNA containing 5mdC is multifaceted, influencing the enzymes' processivity and, under certain conditions, leading to demethylation.
5mdC as a Signal for Processive Methylation
DNMT1, the maintenance methyltransferase, exhibits a strong preference for hemimethylated DNA, where one strand is methylated (containing 5mdC) and the other is not. The presence of 5mdC on the template strand guides DNMT1 to methylate the corresponding cytosine on the newly synthesized strand with high fidelity.
Fully methylated DNA has also been shown to allosterically activate DNMT1, potentially increasing its processivity on hemimethylated substrates. This suggests that regions of the genome that are already methylated can promote the maintenance of their methylation status. In single-stranded DNA, 5mdC can act in cis to signal for the de novo methylation of adjacent CpG sites, a process that may be important in establishing new methylation patterns.[1]
Demethylation Activity of DNMTs
Perhaps the most intriguing aspect of the DNMT-5mdC interaction is the discovery of a potential demethylase activity. Studies have shown that mammalian DNMTs can catalyze the conversion of 5-methylcytosine to cytosine in vitro.[1] This activity appears to be dependent on specific co-factors and cellular conditions, such as the presence of Ca2+ ions and the redox state. This finding challenges the traditional view of DNMTs as solely "writers" of methylation marks and suggests they may also function as "erasers" under certain physiological or pathological contexts.
Quantitative Data
Quantitative kinetic data for the interaction of DNMTs with 5mdC as a substrate is sparse, particularly for the demethylation activity. The majority of kinetic studies have focused on the forward methylation reaction using unmethylated or hemimethylated DNA as a substrate.
| Enzyme | Substrate | Parameter | Value | Conditions | Reference |
| DNMT1 | Hemimethylated DNA | Kd | ~2-fold increase in affinity with SAM | Microscale Thermophoresis | [2] |
| DNMT1 | Hemimethylated DNA | Preference | 30- to 40-fold over unmethylated DNA | Oligonucleotide substrates | [3] |
| DNMT1 | Fully methylated DNA | Effect | Allosteric activation | Steady-state kinetics | [4] |
Note: No reliable Km, kcat, or IC50 values for this compound in the context of DNMT-mediated demethylation have been published to date. The table reflects the binding preference and allosteric activation by methylated DNA. Further research is required to quantify the kinetics of the demethylation reaction.
Experimental Protocols
In Vitro DNMT Demethylation Assay
This protocol is adapted from methodologies described for measuring the conversion of 5-methylcytosine to cytosine by DNMTs in vitro.
Objective: To determine if a purified DNMT enzyme possesses demethylase activity on a DNA substrate containing 5-methylcytosine.
Materials:
-
Purified recombinant DNMT enzyme (e.g., DNMT1, DNMT3A, or DNMT3B)
-
DNA substrate: A short oligonucleotide or plasmid DNA containing methylated CpG sites (5mCpG). The substrate should be purified to remove any unmethylated contaminants.
-
Demethylation Buffer: Buffer composition may need optimization, but a starting point is a buffer containing Tris-HCl (pH 7.5-8.0), MgCl2, DTT, and supplemented with 10 mM CaCl2.
-
Reaction components: S-adenosyl-L-methionine (SAM) as a potential inhibitor of the reverse reaction, and S-adenosyl-L-homocysteine (SAH) as a potential product.
-
DNA purification kit (e.g., spin columns)
-
Restriction enzymes sensitive to methylation status (e.g., HpaII)
-
Reagents for DNA quantification (e.g., PicoGreen)
-
PCR reagents and primers flanking the methylated site of interest
-
Agarose gel electrophoresis system
-
Optional: Reagents for bisulfite sequencing or LC-MS/MS analysis for direct quantification of 5mC and C.
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing the demethylation buffer, the methylated DNA substrate (e.g., 100-500 ng), and the purified DNMT enzyme (concentration to be optimized, e.g., 100-500 nM).
-
Prepare control reactions:
-
No enzyme control.
-
No CaCl2 control.
-
Reaction with SAM to test for inhibition of demethylation.
-
-
Incubate the reactions at 37°C for a specified time course (e.g., 1, 2, 4, and 8 hours).
-
-
DNA Purification:
-
Stop the reaction by adding a chelating agent (e.g., EDTA) if CaCl2 was used.
-
Purify the DNA from the reaction mixture using a DNA purification kit according to the manufacturer's instructions. Elute the DNA in nuclease-free water.
-
-
Analysis of Demethylation:
-
Restriction Enzyme Digestion:
-
Digest an aliquot of the purified DNA with a methylation-sensitive restriction enzyme (e.g., HpaII, which cleaves CCGG but not CmCGG).
-
As a control, digest another aliquot with a methylation-insensitive isoschizomer (e.g., MspI, which cleaves both CCGG and CmCGG).
-
Analyze the digestion products by agarose gel electrophoresis. Demethylation will result in the appearance of cleavage products with the methylation-sensitive enzyme.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR on the restriction-digested DNA using primers that flank the restriction site.
-
An increase in the Cq value for the HpaII-digested sample compared to the undigested or MspI-digested sample indicates demethylation.
-
-
Bisulfite Sequencing (for detailed analysis):
-
Perform bisulfite conversion on the purified DNA. Bisulfite treatment converts unmethylated cytosines to uracil (read as thymine after PCR), while 5-methylcytosines remain unchanged.
-
Amplify the region of interest by PCR and sequence the products. A C-to-T conversion at the target CpG site indicates demethylation.
-
-
LC-MS/MS (for direct quantification):
-
Digest the purified DNA to nucleosides.
-
Analyze the nucleoside mixture by liquid chromatography-mass spectrometry to quantify the ratio of this compound to 2'-deoxycytidine.
-
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the conceptual pathways and experimental workflows described in this guide.
Caption: Conceptual overview of DNMT interactions with 5mdC.
Caption: Experimental workflow for in vitro DNMT demethylation assay.
Caption: Comparison of canonical methylation and putative demethylation by DNMTs.
Conclusion and Future Directions
The role of this compound in modulating DNMT activity extends beyond its status as a final product of the methylation reaction. It serves as a critical signal for the maintenance of methylation patterns and, under specific conditions, may act as a substrate for a reverse demethylation reaction catalyzed by DNMTs themselves. This dual functionality opens up new avenues for research into the dynamic regulation of the epigenome.
For researchers and drug development professionals, these findings have significant implications. A deeper understanding of the allosteric regulation of DNMTs by methylated DNA could inform the design of more specific modulators of DNMT activity. Furthermore, the potential for DNMTs to act as demethylases raises the possibility of developing novel therapeutic strategies that could reactivate silenced tumor suppressor genes by promoting this activity.
Significant gaps in our knowledge remain. The precise molecular mechanism of DNMT-mediated demethylation is yet to be fully elucidated, and robust quantitative data on its kinetics are lacking. Future research should focus on:
-
Determining the kinetic parameters (Km, kcat) of the demethylation reaction for different DNMTs.
-
Identifying the specific physiological conditions and cellular contexts in which DNMT-mediated demethylation occurs.
-
Solving the crystal structure of a DNMT in complex with a fully methylated DNA substrate during the process of demethylation.
Addressing these questions will be pivotal in advancing our understanding of epigenetic regulation and in the development of next-generation epigenetic therapies.
References
- 1. Structural Basis of DNMT1 and DNMT3A-Mediated DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Dnmt1 Binding and DNA Methylation on Nucleosomes and Nucleosomal Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accuracy of DNA methylation pattern preservation by the Dnmt1 methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
The Role of 5-Methyl-2'-deoxycytidine in Gene Silencing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyl-2'-deoxycytidine (5-mC) is a fundamental epigenetic modification that plays a critical role in the regulation of gene expression. This technical guide provides an in-depth exploration of the function of 5-mC in gene silencing. It details the molecular mechanisms through which 5-mC is established and maintained, how it is interpreted by the cell to repress transcription, and the experimental methodologies used to study this vital epigenetic mark. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are engaged in the study of epigenetics and its implications for health and disease.
Introduction: The "Fifth Base" and Its Significance
This compound is often referred to as the "fifth base" of DNA. It is a modification of cytosine where a methyl group is covalently attached to the 5th carbon of the pyrimidine ring. In mammals, this modification predominantly occurs at CpG dinucleotides. While the genetic code itself is determined by the sequence of the four canonical bases, epigenetic modifications like 5-mC provide a layer of regulatory control that dictates how and when genes are expressed. The presence of 5-mC in gene promoter regions is strongly correlated with transcriptional silencing, a fundamental process in development, cellular differentiation, and disease.[1]
The Molecular Machinery of 5-mC-Mediated Gene Silencing
The establishment and interpretation of 5-mC marks involve a coordinated interplay of several protein families. This process can be broadly categorized into the "writers," "readers," and "erasers" of the methyl code.
Writers: DNA Methyltransferases (DNMTs)
The methylation of cytosine is catalyzed by a family of enzymes known as DNA methyltransferases (DNMTs).
-
De novo DNMTs (DNMT3A and DNMT3B): These enzymes are responsible for establishing new methylation patterns during embryonic development and cellular differentiation.
-
Maintenance DNMT (DNMT1): This enzyme recognizes hemimethylated DNA (where only the parental strand is methylated) following DNA replication and methylates the newly synthesized daughter strand, ensuring the faithful propagation of methylation patterns through cell division.[2][3] The protein UHRF1 plays a crucial role in recruiting DNMT1 to hemimethylated sites.[4][5][6]
Readers: Methyl-CpG Binding Domain (MBD) Proteins
The silencing effects of 5-mC are primarily mediated by "reader" proteins that specifically recognize and bind to methylated CpG sites. The most well-characterized family of these readers are the Methyl-CpG Binding Domain (MBD) proteins.
-
MeCP2 (Methyl-CpG Binding Protein 2): MeCP2 is a key reader of 5-mC and plays a pivotal role in transcriptional repression. Upon binding to methylated DNA, MeCP2 recruits co-repressor complexes that include histone deacetylases (HDACs).[7][8][9][10]
-
Other MBD proteins (MBD1, MBD2, MBD3): These proteins also contribute to the recognition of methylated DNA and the recruitment of repressive machinery.
The Gene Silencing Cascade
The binding of MBD proteins to 5-mC initiates a cascade of events leading to the formation of a repressive chromatin environment.
-
Recruitment of Co-repressor Complexes: MeCP2 and other MBDs recruit complexes containing Sin3A and histone deacetylases (HDACs).[7][9]
-
Histone Deacetylation: HDACs remove acetyl groups from histone tails. This deacetylation leads to a more condensed chromatin structure, making the DNA less accessible to the transcriptional machinery.
-
Chromatin Compaction: The altered histone modification landscape promotes the compaction of chromatin into a heterochromatic state, which is generally transcriptionally silent.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.
Quantitative Data on 5-mC and Gene Expression
The relationship between promoter methylation and gene silencing is not always a simple binary switch. However, a strong inverse correlation is frequently observed. While specific quantitative relationships can be context-dependent, general trends have been established.
| Promoter CpG Methylation Level | Relative Gene Expression | Study Context | Reference |
| Low (<10%) | High | Actively transcribed genes in normal tissues | [1] |
| Intermediate (20-50%) | Variable/Reduced | Genes with potential for regulation | [1] |
| High (>70%) | Low/Silenced | Tumor suppressor genes in cancer | [2] |
| Induced Promoter Methylation | Downregulation (variable) | Experimental manipulation in cell lines | [1] |
Note: The exact percentages and expression changes can vary significantly between genes, cell types, and experimental systems.
Experimental Protocols for Studying 5-mC
A variety of techniques are available to investigate the role of 5-mC in gene silencing. Below are outlines of key experimental protocols.
Whole-Genome Bisulfite Sequencing (WGBS)
WGBS is considered the gold standard for single-base resolution mapping of DNA methylation.[11][12]
Principle: Sodium bisulfite treatment converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged. Subsequent PCR amplification converts uracils to thymines. By comparing the sequenced reads to the reference genome, the methylation status of each cytosine can be determined.[13][14]
Detailed Protocol Outline:
-
Genomic DNA Isolation: Isolate high-quality genomic DNA from the sample of interest.
-
DNA Fragmentation: Shear the DNA to a desired fragment size (e.g., 200-500 bp) using sonication or enzymatic methods.
-
End Repair, A-tailing, and Adapter Ligation: Prepare the fragmented DNA for sequencing by repairing the ends, adding a single 'A' nucleotide, and ligating sequencing adapters.
-
Bisulfite Conversion: Treat the adapter-ligated DNA with sodium bisulfite under denaturing conditions. This step is critical and requires optimization to ensure complete conversion of unmethylated cytosines.
-
PCR Amplification: Amplify the bisulfite-converted DNA using primers that anneal to the adapter sequences. A polymerase that can read through uracils is required.
-
Sequencing: Sequence the amplified library on a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome and use specialized software to determine the methylation status of each CpG site.
Methylated DNA Immunoprecipitation Sequencing (MeDIP-Seq)
MeDIP-Seq is an antibody-based method for enriching and sequencing methylated DNA fragments.[15][16][17]
Principle: An antibody specific for 5-mC is used to immunoprecipitate methylated DNA fragments, which are then sequenced.
Detailed Protocol Outline:
-
Genomic DNA Isolation and Fragmentation: Isolate and shear genomic DNA as described for WGBS.
-
Denaturation: Denature the fragmented DNA to create single-stranded fragments.
-
Immunoprecipitation: Incubate the denatured DNA with a monoclonal antibody against 5-mC.
-
Capture of Antibody-DNA Complexes: Use protein A/G magnetic beads to capture the antibody-DNA complexes.
-
Washing: Wash the beads to remove non-specifically bound DNA.
-
Elution and Proteinase K Treatment: Elute the methylated DNA from the antibody-bead complexes and digest the antibody with proteinase K.
-
DNA Purification: Purify the enriched methylated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the enriched DNA and sequence it.
-
Data Analysis: Align the reads to a reference genome to identify regions of methylation enrichment.
Luciferase Reporter Assay for Functional Analysis
This assay is used to directly assess the impact of DNA methylation on the activity of a specific promoter.[18][19][20]
Principle: A promoter of interest is cloned upstream of a luciferase reporter gene. The construct is then methylated in vitro and transfected into cells. The level of luciferase expression is measured to determine the effect of methylation on promoter activity.
Detailed Protocol Outline:
-
Construct Generation: Clone the promoter region of interest into a luciferase reporter vector.
-
In Vitro Methylation: Treat the reporter plasmid with a CpG methyltransferase (e.g., SssI) to methylate all CpG sites within the construct. An unmethylated control plasmid should be prepared in parallel.
-
Transfection: Transfect the methylated and unmethylated reporter plasmids into a suitable cell line. A co-transfection control (e.g., a Renilla luciferase plasmid) is often used to normalize for transfection efficiency.
-
Cell Lysis and Luciferase Assay: After a suitable incubation period (e.g., 24-48 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal. Compare the activity of the methylated construct to the unmethylated control to determine the effect of methylation on promoter activity.
Conclusion and Future Directions
This compound is a key epigenetic mark that plays a central role in gene silencing. The intricate interplay between DNMTs, MBD proteins, and chromatin-modifying enzymes establishes and maintains a repressive state at methylated loci. The experimental techniques outlined in this guide provide powerful tools for dissecting the mechanisms of 5-mC-mediated gene regulation.
Future research in this field will likely focus on understanding the dynamic regulation of 5-mC in response to environmental signals, the interplay between 5-mC and other epigenetic modifications, and the development of novel therapeutic strategies that target the DNA methylation machinery for the treatment of diseases such as cancer. The continued refinement of single-cell and long-read sequencing technologies will further enhance our ability to unravel the complexities of the methylome and its role in cellular function.
References
- 1. Large-scale manipulation of promoter DNA methylation reveals context-specific transcriptional responses and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNMT1 is required to maintain CpG methylation and aberrant gene silencing in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA methyl transferase 1: regulatory mechanisms and implications in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UHRF1 plays a role in maintaining DNA methylation in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulatory mechanism and biological function of UHRF1-DNMT1-mediated DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. [PDF] Methylated DNA and MeCP2 recruit histone deacetylase to repress transcription | Semantic Scholar [semanticscholar.org]
- 8. Methylated DNA and MeCP2 recruit histone deacetylase to repress transcription. | Profiles RNS [profiles.umassmed.edu]
- 9. Methylated DNA and MeCP2 recruit histone deacetylase to repress transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methylation-Mediated Proviral Silencing Is Associated with MeCP2 Recruitment and Localized Histone H3 Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Whole-Genome Bisulfite Sequencing Protocol for the Analysis of Genome-Wide DNA Methylation and Hydroxymethylation Patterns at Single-Nucleotide Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Whole-Genome Bisulfite Sequencing Protocol for the Analysis of Genome-Wide DNA Methylation and Hydroxymethylation Patterns at Single-Nucleotide Resolution | Springer Nature Experiments [experiments.springernature.com]
- 13. DNA methylation detection: Bisulfite genomic sequencing analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bisulfite Sequencing: Introduction, Features, Workflow, and Applications - CD Genomics [cd-genomics.com]
- 15. MeDIP Sequencing Protocol - CD Genomics [cd-genomics.com]
- 16. MeDIP Application Protocol | EpigenTek [epigentek.com]
- 17. MeDIP-Seq/DIP-Seq [illumina.com]
- 18. A Luciferase-EGFP Reporter System for the Evaluation of DNA Methylation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [A Luciferase-EGFP Reporter System for the Evaluation of DNA Methylation in Mammalian Cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
Decoding the Fifth Base: A Technical Guide to the Biochemical Distinctions Between 5-Methyl-2'-deoxycytidine and Cytosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The subtle yet profound difference between cytosine and its methylated counterpart, 5-Methyl-2'-deoxycytidine (5-mC), forms a cornerstone of epigenetic regulation in mammals. This technical guide provides an in-depth exploration of the core biochemical distinctions between these two pyrimidines. We delve into their chemical and physical properties, the intricate enzymatic machinery governing the dynamic process of DNA methylation and demethylation, and the significant downstream consequences of this modification on DNA structure, stability, and protein interactions. Furthermore, this guide furnishes detailed experimental protocols for the accurate detection and quantification of 5-mC, offering a practical resource for researchers in epigenetics and drug development.
Introduction: The Significance of the Fifth Base
In the landscape of the genome, this compound (5-mC) is often referred to as the "fifth base" of DNA. While structurally similar to cytosine, the addition of a methyl group at the C5 position of the pyrimidine ring introduces a critical layer of information that does not alter the primary DNA sequence but has profound implications for gene expression and cellular identity. This epigenetic mark is dynamically established and maintained by a dedicated enzymatic machinery and is crucial for normal development, cellular differentiation, and genome stability. Aberrant DNA methylation patterns are a hallmark of numerous diseases, most notably cancer, making the study of 5-mC a fertile ground for diagnostic and therapeutic innovation. This guide will systematically dissect the fundamental biochemical differences between cytosine and 5-mC, providing a comprehensive resource for professionals engaged in molecular biology, epigenetics, and drug discovery.
Chemical and Physical Properties: A Tale of Two Molecules
The addition of a methyl group to the cytosine base, while seemingly minor, imparts distinct chemical and physical properties to 5-mC. These differences, summarized in the table below, have significant biological consequences.
| Property | Cytosine (C) | This compound (5-mC) | Significance |
| Chemical Formula | C₉H₁₃N₃O₅ | C₁₀H₁₅N₃O₄ | The addition of a CH₂ group increases the molecular weight and alters the molecule's chemical reactivity. |
| Molar Mass | 227.22 g/mol | 241.25 g/mol | Affects migration in certain analytical techniques. |
| Chemical Reactivity | Susceptible to deamination to uracil. | Resistant to bisulfite-induced deamination but can be oxidized by TET enzymes. | This differential reactivity is the basis for bisulfite sequencing, a key technique in DNA methylation analysis. |
| Hydrophobicity | More hydrophilic | More hydrophobic due to the nonpolar methyl group. | The increased hydrophobicity of 5-mC can influence its interactions with proteins and affect local DNA structure. |
| Base Pairing | Forms three hydrogen bonds with guanine. | Forms three hydrogen bonds with guanine. | The methyl group does not directly interfere with Watson-Crick base pairing. |
| Melting Point | Not typically measured in isolation for biological relevance. | Not typically measured in isolation for biological relevance. | The melting temperature of DNA duplexes is influenced by the presence of 5-mC. |
The Enzymatic Orchestra: Regulation of DNA Methylation
The landscape of DNA methylation is dynamically sculpted by the coordinated action of "writer," "eraser," and "reader" proteins.
The "Writers": DNA Methyltransferases (DNMTs)
DNA methyltransferases are the enzymes responsible for establishing and maintaining methylation patterns. In mammals, this family primarily includes DNMT1, DNMT3A, and DNMT3B.[1]
-
DNMT1: This "maintenance" methyltransferase ensures the faithful propagation of methylation patterns during DNA replication. It preferentially recognizes hemimethylated CpG sites (where only the parental strand is methylated) and methylates the newly synthesized daughter strand.[1]
-
DNMT3A and DNMT3B: These "de novo" methyltransferases establish new methylation patterns during development and cellular differentiation.[1]
The catalytic mechanism of DNMTs involves a fascinating "base-flipping" process where the target cytosine is rotated out of the DNA helix and into the enzyme's active site.[2] Here, a conserved cysteine residue initiates a nucleophilic attack on the C6 position of the cytosine ring. This activates the C5 position for the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM).[3][4][5][6]
The "Erasers": Ten-Eleven Translocation (TET) Enzymes
While once thought to be a stable mark, DNA methylation is a reversible process. The "erasure" of methylation is initiated by the Ten-Eleven Translocation (TET) family of dioxygenases (TET1, TET2, TET3). These enzymes iteratively oxidize 5-mC to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).[1] Both 5fC and 5caC can then be excised by thymine-DNA glycosylase (TDG) and replaced with an unmethylated cytosine through the base excision repair (BER) pathway, thus completing the demethylation process.
References
- 1. Mechanisms of DNA Methyltransferases (DNMTs) and DNA Demethylases | EpigenTek [epigentek.com]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. DNA methyl transferase 1: regulatory mechanisms and implications in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An insight into the various regulatory mechanisms modulating human DNA methyltransferase 1 stability and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Human DNMT1 transition state structure - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of 5-Methyl-2'-deoxycytidine: A Comparative Analysis of Prokaryotic and Eukaryotic Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-2'-deoxycytidine (5mC) is a fundamental epigenetic modification found across the domains of life, playing a critical role in the regulation of gene expression, genomic stability, and cellular differentiation. The enzymatic addition of a methyl group to the C5 position of cytosine within a DNA sequence is a post-replicative process catalyzed by a class of enzymes known as DNA methyltransferases (DNMTs). While the core biochemical reaction is conserved, the machinery, regulation, and functional consequences of 5mC biosynthesis exhibit striking differences between prokaryotes and eukaryotes. This technical guide provides a comprehensive overview of the biosynthetic pathways of 5mC in these two domains, with a focus on the key enzymatic players, their mechanisms of action, and the experimental methodologies used to study this vital epigenetic mark.
Biosynthesis of this compound in Prokaryotes
In prokaryotes, DNA methylation, including the formation of 5mC, is primarily associated with restriction-modification (R-M) systems and the regulation of DNA replication, repair, and gene expression.[1][2] While N6-methyladenine (6mA) and N4-methylcytosine (4mC) are more prevalent in many bacterial species, 5mC is also a significant modification.[3][4]
The biosynthesis of 5mC in prokaryotes is a relatively straightforward enzymatic process. A DNA methyltransferase enzyme recognizes a specific DNA sequence and catalyzes the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to the C5 position of a cytosine residue within that sequence.[4]
Prokaryotic C5-cytosine methyltransferases are often part of Type II restriction-modification systems, where they function to protect the host DNA from cleavage by a cognate restriction endonuclease.[5] A well-studied example is the Dcm (DNA cytosine methylase) of Escherichia coli, which methylates the second cytosine in the sequence CCWGG (where W can be A or T).[6][7] In addition to R-M systems, some prokaryotes possess "orphan" methyltransferases that lack a restriction enzyme partner and are thought to be involved in gene regulation.[4]
The general reaction can be summarized as:
DNA-(Cytosine) + S-adenosyl-L-methionine -> DNA-(5-Methylcytosine) + S-adenosyl-L-homocysteine
Key Enzymes in Prokaryotic 5mC Biosynthesis:
-
C5-Cytosine-Specific DNA Methyltransferases (C5-MTases): These enzymes are responsible for the de novo methylation of specific DNA sequences. They are highly diverse in their sequence specificity across different prokaryotic species.
Biosynthesis of this compound in Eukaryotes
In eukaryotes, DNA methylation is a cornerstone of epigenetic regulation, with profound implications for development, disease, and cellular identity. The biosynthesis of 5mC is a more complex and highly regulated process compared to prokaryotes, involving two distinct but coordinated processes: de novo methylation and maintenance methylation.[8]
De Novo Methylation
De novo methylation establishes new DNA methylation patterns, primarily during embryogenesis and gametogenesis.[9] This process is catalyzed by the DNA methyltransferases DNMT3A and DNMT3B.[1] These enzymes do not require a pre-existing methylation mark on the complementary DNA strand and can methylate previously unmethylated CpG dinucleotides. The activity of DNMT3A and DNMT3B is often guided by other factors, such as histone modifications and non-coding RNAs, which direct them to specific genomic regions.[8]
Maintenance Methylation
Following DNA replication, the newly synthesized DNA strand is unmethylated, resulting in a hemimethylated state where the parental strand retains its methylation pattern. Maintenance methylation ensures the faithful propagation of these methylation patterns to the daughter cells.[8] This process is primarily carried out by DNMT1, which has a high affinity for hemimethylated CpG sites and preferentially methylates the cytosine on the newly synthesized strand.[10] This ensures that the epigenetic information encoded by DNA methylation is stably inherited through cell division.
The Central Role of S-adenosyl-L-methionine (SAM)
In both prokaryotes and eukaryotes, the methyl group for 5mC biosynthesis is donated by S-adenosyl-L-methionine (SAM).[11] SAM is a key metabolite synthesized from ATP and methionine. The availability of intracellular SAM can influence the overall level of DNA methylation, linking the cell's metabolic state to its epigenetic landscape.[12]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the biosynthesis of 5mC in prokaryotes and eukaryotes.
| Parameter | Prokaryote (E. coli) | Eukaryote (Human/Mouse) | Reference |
| Primary 5mC Methyltransferase(s) | Dcm (in some strains) and other C5-MTases | DNMT1 (maintenance), DNMT3A, DNMT3B (de novo) | [1][6] |
| Global % of 5-Methylcytosine | 0.86% to 1.30% of total cytosines in E. coli | Varies by tissue and cell type. e.g., Human Thymus: ~1.00 mole %, Human Placenta: ~0.76 mole % | [7][12] |
| Intracellular SAM Concentration | ~28 µM (exponential phase) to ~228 µM (stationary phase) | HEK293T cells: ~10-40 µM. Can vary significantly with cell type and metabolic state. | [13][14] |
| Enzyme | Organism | Substrate | Km | kcat | Reference |
| Dnmt3a | Mouse | poly(dI-dC) | KmAdoMet: 0.4 µM, KmDNA: 2.7 µM | Not Specified | [15] |
| Dnmt3b1 | Mouse | poly(dI-dC) | KmAdoMet: 1.2 µM, KmDNA: 1.3 µM | Not Specified | [15] |
| Dnmt3b2 | Mouse | poly(dI-dC) | KmAdoMet: 0.9 µM, KmDNA: 1.5 µM | Not Specified | [15] |
| Dam Methyltransferase (N6-adenine) | E. coli | Hemimethylated GATC | Not Specified | Not Specified | [16] |
Note: Specific kinetic data for prokaryotic C5-cytosine methyltransferases are less readily available in generalized databases compared to eukaryotic DNMTs and prokaryotic adenine methyltransferases.
Experimental Protocols
A variety of experimental techniques are employed to study the biosynthesis and distribution of 5mC. The following sections provide detailed methodologies for three key experimental approaches.
DNMT Activity Assay (Colorimetric)
This assay measures the activity of DNMT enzymes by quantifying the amount of 5mC produced on a DNA substrate.
Principle: DNMT enzymes in a sample transfer a methyl group from SAM to a cytosine-rich DNA substrate coated on a microplate well. The newly synthesized 5mC is then detected using a specific antibody, followed by a colorimetric reaction that can be quantified spectrophotometrically.[13]
Detailed Protocol (based on commercially available kits like EpiQuik™): [8][17]
-
Prepare Reagents:
-
Prepare 1X Wash Buffer by diluting the provided 10X stock.
-
Prepare the AdoMet (SAM) working solution by diluting the stock with DNMT Assay Buffer.
-
Prepare diluted solutions of the Capture and Detection antibodies in 1X Wash Buffer.
-
-
Enzymatic Reaction:
-
To the appropriate wells of the DNA-coated microplate, add the DNMT Assay Buffer.
-
Add the AdoMet working solution to each well.
-
Add your sample (nuclear extract or purified DNMT enzyme) to the sample wells.
-
For the positive control, add the provided DNMT enzyme. For the blank, add only the assay buffer.
-
If testing inhibitors, add the inhibitor solution to the designated wells.
-
Cover the plate and incubate at 37°C for 60-90 minutes.
-
-
Detection:
-
Wash each well three times with 1X Wash Buffer.
-
Add the diluted Capture Antibody to each well and incubate at room temperature for 60 minutes.
-
Wash each well four times with 1X Wash Buffer.
-
Add the diluted Detection Antibody to each well and incubate at room temperature for 30 minutes.
-
Wash each well five times with 1X Wash Buffer.
-
Add the Developer Solution and incubate at room temperature for 2-10 minutes, protecting from light.
-
Add Stop Solution to terminate the reaction.
-
-
Quantification:
-
Read the absorbance of each well on a microplate reader at 450 nm.
-
Calculate the DNMT activity by subtracting the absorbance of the blank from the absorbance of the sample.
-
Bisulfite Sequencing
Bisulfite sequencing is the gold standard for single-nucleotide resolution mapping of 5mC.
Principle: Treatment of genomic DNA with sodium bisulfite converts unmethylated cytosines to uracil, while 5-methylcytosines remain unchanged. Subsequent PCR amplification and sequencing allow for the identification of the original methylation status of each cytosine.[18]
Detailed Protocol for Cultured Cells: [19][20]
-
Genomic DNA Isolation:
-
Harvest cultured cells and isolate high-quality genomic DNA using a commercial kit or standard phenol-chloroform extraction.
-
Quantify the DNA and assess its purity.
-
-
Bisulfite Conversion:
-
Take 200 ng to 1 µg of genomic DNA.
-
Denature the DNA by incubating with NaOH at 37°C for 10-15 minutes.
-
Prepare a fresh solution of sodium bisulfite and hydroquinone.
-
Add the bisulfite solution to the denatured DNA and incubate at 55°C for 12-16 hours in the dark. This can be performed in a thermal cycler with programmed temperature spikes to 95°C for 5 minutes every 3 hours to aid in denaturation.
-
Desalt the DNA using a purification column (e.g., from a PCR purification kit).
-
Desulfonate the DNA by adding NaOH and incubating at 37°C for 15 minutes.
-
Precipitate the DNA using ethanol and a carrier like glycogen.
-
Resuspend the purified, bisulfite-converted DNA in a suitable buffer.
-
-
PCR Amplification:
-
Design primers specific to the bisulfite-converted sequence of your region of interest. Primers should not contain CpG sites.
-
Perform PCR using a hot-start, proofreading DNA polymerase. Use 1-2 µl of the bisulfite-converted DNA as a template.
-
Optimize annealing temperature and cycle number for specific and efficient amplification.
-
-
Sequencing and Analysis:
-
Purify the PCR product from an agarose gel.
-
Clone the purified PCR product into a suitable vector (e.g., using a TA cloning kit).
-
Transform the ligation product into competent E. coli and select individual colonies.
-
Perform Sanger sequencing of the plasmid DNA from multiple clones (typically 10-20) to determine the methylation status of individual DNA strands.
-
Alternatively, for genome-wide analysis, prepare a library from the bisulfite-converted DNA for next-generation sequencing.
-
Align the sequencing reads to a converted reference genome and quantify the methylation level at each cytosine position.
-
LC-MS/MS for Global 5mC Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and accurate method for quantifying the total amount of 5mC in a DNA sample.[21][22]
Principle: Genomic DNA is enzymatically hydrolyzed into individual nucleosides. These nucleosides are then separated by liquid chromatography and detected by mass spectrometry. The ratio of this compound to 2'-deoxycytidine provides a quantitative measure of global DNA methylation.[1]
-
Genomic DNA Hydrolysis:
-
Take 1-2 µg of purified genomic DNA.
-
Add a DNA degradation enzyme mix (containing nucleases and phosphatases) and the corresponding buffer.
-
Incubate at 37°C for 2-3 hours to ensure complete digestion of the DNA into nucleosides.
-
-
Sample Preparation:
-
Dilute the digested sample with ultrapure water.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter.
-
Prepare a series of calibration standards with known concentrations of 2'-deoxycytidine and this compound.
-
-
LC-MS/MS Analysis:
-
Inject the sample and calibration standards into an LC-MS/MS system.
-
Liquid Chromatography: Separate the nucleosides on a C18 reverse-phase column using a gradient of an appropriate mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode and use Multiple Reaction Monitoring (MRM) to detect the specific mass-to-charge (m/z) transitions for 2'-deoxycytidine and this compound.
-
Typical MRM transition for 5mC: m/z 242.1 -> 126.1
-
Typical MRM transition for dC: m/z 228.1 -> 112.1
-
-
-
Data Analysis:
-
Integrate the peak areas for 2'-deoxycytidine and this compound in the chromatograms for both the samples and the standards.
-
Generate a standard curve by plotting the peak area ratios of the standards against their known concentrations.
-
Calculate the amount of 5mC and dC in the experimental samples using the standard curve.
-
Express the global 5mC level as a percentage of total cytosines: (%5mC) = [5mC / (5mC + dC)] * 100.
-
Mandatory Visualizations
Caption: Prokaryotic biosynthesis of this compound.
Caption: Eukaryotic de novo and maintenance methylation pathways.
Caption: Experimental workflow for bisulfite sequencing.
Conclusion
The biosynthesis of this compound, while centered on the conserved activity of DNA methyltransferases, is tailored to the distinct biological contexts of prokaryotes and eukaryotes. In prokaryotes, 5mC synthesis is often linked to defense and localized gene regulation, characterized by a diverse array of sequence-specific methyltransferases. In contrast, eukaryotes have evolved a more sophisticated system of de novo and maintenance methylation that is fundamental to the stable inheritance of epigenetic states and the complex gene regulatory networks that govern development and cellular function. The experimental methodologies outlined in this guide provide powerful tools for dissecting these pathways, offering insights that are crucial for both basic research and the development of novel therapeutic strategies targeting the epigenome.
References
- 1. Detection of DNA methylation in genomic DNA by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lowering S-Adenosylmethionine Levels in Escherichia coli Modulates C-to-T Transition Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deciphering bacterial epigenomes using modern sequencing technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. catchnews.com [catchnews.com]
- 5. livemint.com [livemint.com]
- 6. neb.com [neb.com]
- 7. Conservation of Dcm-mediated Cytosine DNA Methylation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EpiQuik DNA Methyltransferase (DNMT) Activity/Inhibition Assay Kit | EpigenTek [epigentek.com]
- 9. 2.5 5hmC and 5mC quantification by LC-MS/MS [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Decoding the Epigenetic Landscape: Insights into 5mC and 5hmC Patterns in Mouse Cortical Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amount and distribution of 5-methylcytosine in human DNA from different types of tissues of cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influence of S-Adenosylmethionine Pool Size on Spontaneous Mutation, Dam Methylation, and Cell Growth of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Enzymatic properties of de novo-type mouse DNA (cytosine-5) methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dam methylase from Escherichia coli: kinetic studies using modified DNA oligomers: hemimethylated substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. epigentek.com [epigentek.com]
- 18. biostate.ai [biostate.ai]
- 19. Bisulfite Protocol | Stupar Lab [stuparlab.cfans.umn.edu]
- 20. bcm.edu [bcm.edu]
- 21. longdom.org [longdom.org]
- 22. Global DNA 5mC Quantification by LC-MS/MS, DNA Methylation Analysis Service - Epigenetics [epigenhub.com]
Methodological & Application
Application Note: Quantitative Analysis of 5-Methyl-2'-deoxycytidine (5-mdC) in Genomic DNA by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Methyl-2'-deoxycytidine (5-mdC) is a critical epigenetic modification involved in gene regulation, cellular differentiation, and various disease states. Accurate quantification of global DNA methylation levels, often determined by the ratio of 5-mdC to total deoxycytidine, is essential for understanding its biological role. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity, selectivity, and accuracy.[1][2] This document provides a detailed protocol for the quantification of 5-mdC in genomic DNA using LC-MS/MS.
Principle
The method involves three main stages. First, genomic DNA is enzymatically hydrolyzed into its constituent deoxynucleosides.[3] Next, the resulting mixture of deoxynucleosides is separated using reversed-phase liquid chromatography. Finally, the analytes are detected and quantified by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for 5-mdC and its corresponding stable isotope-labeled internal standard.[1][4]
Experimental Protocols
3.1. Genomic DNA Hydrolysis
This protocol describes a simplified one-step enzymatic digestion to efficiently hydrolyze DNA into single deoxynucleosides.[5]
Materials and Reagents:
-
Purified Genomic DNA (gDNA)
-
Benzonase Nuclease
-
Bovine Spleen Phosphodiesterase
-
Calf Intestinal Alkaline Phosphatase
-
Tris-HCl buffer (20 mM, pH 7.9)
-
NaCl (100 mM)
-
MgCl₂ (20 mM)
-
Nuclease-free water
Procedure:
-
Quantify the purified gDNA sample using a fluorometric method. Dilute the DNA to a concentration of 100-200 ng/µL in nuclease-free water.[6]
-
Prepare a "Digest Mix" by adding Benzonase (250 Units), phosphodiesterase I (300 mUnits), and alkaline phosphatase (200 Units) to 5 mL of Tris-HCl buffer containing 100 mM NaCl and 20 mM MgCl₂.[5] This is sufficient for approximately one hundred 1 µg DNA samples.
-
For each sample, combine 1 µg of gDNA with 50 µL of the Digest Mix in a microcentrifuge tube.
-
Add the stable isotope-labeled internal standard (e.g., this compound-d3) to the mixture for accurate quantification.[7]
-
Incubate the reaction at 37°C for a minimum of 6 hours.[5]
-
To stop the reaction, heat the samples at 95°C for 10 minutes.[6]
-
Centrifuge the hydrolysate to pellet any denatured protein and transfer the supernatant for LC-MS/MS analysis. The digested DNA can be stored at –20°C for up to 6 months.[6]
3.2. LC-MS/MS Analysis
The following conditions are provided as a typical starting point and may require optimization based on the specific instrumentation used.
Liquid Chromatography (LC) Conditions
| Parameter | Recommended Setting |
| Column | Porous Graphite Column (e.g., Thermo Hyperpcarb, 100 mm x 2.1 mm, 5 µm)[7] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic Elution: 70% A, 30% B[7] |
| Flow Rate | 0.3 mL/min[7] |
| Column Temperature | 25°C (Room Temperature)[7] |
| Injection Volume | 5-10 µL |
| Autosampler Temp. | 5°C[7] |
Mass Spectrometry (MS) Conditions
| Parameter | Recommended Setting |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[7] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1] |
| MRM Transitions | See Table below |
MRM Transitions for Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 2'-deoxycytidine (dC) | 228.0 | 112.0 | 19[7] |
| This compound (5-mdC) | 242.1 | 126.1 | 18 [7][8] |
| 5-mdC-d₃ (Internal Standard) | 245.1 | 129.1 | 16[7] |
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of 5-mdC, dC, and a fixed concentration of the internal standard (5-mdC-d₃). Analyze these standards using the LC-MS/MS method.
-
Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. Determine the concentrations of 5-mdC and dC in the unknown samples by interpolation from this curve.
-
Global DNA Methylation Calculation: The percentage of global DNA methylation is calculated using the following formula:
% 5-mdC = [Concentration of 5-mdC / (Concentration of 5-mdC + Concentration of dC)] x 100
Performance Characteristics
The presented methodology provides high sensitivity and robust quantification. Typical performance characteristics are summarized below.
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.999 | [9] |
| Limit of Detection (LOD) | 0.3 pg on-column | [10] |
| Limit of Quantification (LOQ) | Typically defined as S/N > 10 or lowest concentration with precision <20% RSD | [11] |
| Precision (%RSD) | < 15% | [11] |
| Accuracy / Recovery | 85 - 115% | [9] |
Workflow Visualization
The overall experimental process from sample collection to data analysis is illustrated in the following workflow diagram.
Caption: Workflow for 5-mdC analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. rsc.org [rsc.org]
- 3. academic.oup.com [academic.oup.com]
- 4. agilent.com [agilent.com]
- 5. DNA digestion to deoxyribonucleoside: A simplified one-step procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epigentek.com [epigentek.com]
- 7. Simultaneous quantitative determination of 5-aza-2′-deoxycytidine genomic incorporation and DNA demethylation by liquid chromatography tandem mass spectrometry as exposure-response measures of nucleoside analog DNA methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Direct analysis of 5-methylcytosine and this compound in human urine by isotope dilution LC-MS/MS: correlations with N-methylated purines and oxidized DNA lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Understanding LLOQ in LC-MS/MS Analysis: Key Insights and Tips | Separation Science [sepscience.com]
Application Notes: Utilizing 5-Methyl-2'-deoxycytidine Antibody for MeDIP-Seq
References
- 1. Computational Analysis and Integration of MeDIP-seq Methylome Data - Next Generation Sequencing - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Genome-Wide Mapping of DNA Methylation 5mC by Methylated DNA Immunoprecipitation (MeDIP)-Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Whole DNA Methylome Analysis by Integrating MeDIP-seq and MRE-seq | Springer Nature Experiments [experiments.springernature.com]
- 4. MeDIP Sequencing Protocol - CD Genomics [cd-genomics.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Overview of Methylated DNA Immunoprecipitation Sequencing (MeDIP-seq) - CD Genomics [cd-genomics.com]
- 7. mdpi.com [mdpi.com]
- 8. Methylated DNA immunoprecipitation - Wikipedia [en.wikipedia.org]
- 9. MeDIP-Seq | Strand NGS [strand-ngs.com]
- 10. MeDIP-Seq data analysis [lungcancer.or.kr]
- 11. MeDIP-Seq/DIP-Seq [illumina.com]
- 12. Methylated DNA Immunoprecipitation for DNA Methylation | Diagenode [diagenode.com]
- 13. genetargetsolutions.com.au [genetargetsolutions.com.au]
- 14. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 15. MeDIP Application Protocol | EpigenTek [epigentek.com]
Genome-Wide Mapping of 5-Methyl-2'-deoxycytidine: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the genome-wide mapping of 5-methyl-2'-deoxycytidine (5mC), a key epigenetic modification involved in gene regulation, development, and disease. It includes detailed application notes, comparative data on common methodologies, and step-by-step experimental protocols for the leading techniques in the field.
Application Notes
The study of 5mC across the genome is crucial for understanding its role in various biological processes, including cell differentiation, genomic imprinting, and the silencing of transposable elements. Aberrant DNA methylation patterns are a hallmark of many diseases, most notably cancer, making the accurate mapping of 5mC a critical tool in both basic research and the development of novel therapeutic strategies.
Three primary methodologies are widely employed for the genome-wide analysis of 5mC:
-
Whole-Genome Bisulfite Sequencing (WGBS): Considered the "gold standard," WGBS provides single-nucleotide resolution of methylation levels across the entire genome.[1][2] This method relies on the chemical conversion of unmethylated cytosines to uracil by sodium bisulfite, while methylated cytosines remain unchanged. Subsequent sequencing and comparison to a reference genome reveal the methylation status of virtually every cytosine.
-
Reduced Representation Bisulfite Sequencing (RRBS): This technique offers a cost-effective alternative to WGBS by enriching for CpG-rich regions of the genome, where DNA methylation predominantly occurs.[1][3] By using a methylation-insensitive restriction enzyme (typically MspI) to digest the genome and then size-selecting the fragments, RRBS focuses sequencing efforts on promoters and CpG islands, reducing sequencing costs and data complexity.[1][3]
-
Methylated DNA Immunoprecipitation Sequencing (MeDIP-Seq): This affinity-based method utilizes an antibody that specifically binds to 5mC to immunoprecipitate methylated DNA fragments.[4] The enriched methylated DNA is then sequenced. MeDIP-Seq does not provide single-base resolution but offers a robust and cost-effective way to identify methylated regions across the genome, particularly in regions with lower CpG density.[5][6]
The choice of method depends on the specific research question, available budget, and the amount of starting material. WGBS provides the most comprehensive view, while RRBS is well-suited for studies focused on regulatory regions. MeDIP-Seq is a valuable tool for identifying differentially methylated regions, especially in large-scale studies.
Data Presentation: Comparison of 5mC Mapping Methods
The following table summarizes key quantitative and qualitative features of the three main genome-wide 5mC mapping techniques to facilitate method selection.
| Feature | Whole-Genome Bisulfite Sequencing (WGBS) | Reduced Representation Bisulfite Sequencing (RRBS) | Methylated DNA Immunoprecipitation Sequencing (MeDIP-Seq) |
| Resolution | Single nucleotide[1][2] | Single nucleotide[3] | ~150 bp[4] |
| Genomic Coverage | Whole genome (~98% of CpGs)[5] | CpG islands, promoters, and other CpG-rich regions (~1-10% of the genome)[1][3] | Genome-wide, biased towards methylated regions; covers CpG and non-CpG methylation[4][5] |
| CpG Density Bias | Less biased than RRBS and MeDIP-Seq | Enriches for high CpG density regions[6] | Biased towards hypermethylated regions and can be influenced by CpG density[4][5] |
| DNA Input Requirement | High (typically >1 µg, though protocols for lower inputs exist)[6] | Low (as low as 10 ng)[1] | Low to moderate (as low as 1 ng)[7] |
| Cost per Sample | High | Low to moderate | Low to moderate |
| Data Analysis Complexity | High | Moderate | Moderate |
| Primary Application | Comprehensive, unbiased methylation profiling; discovery of novel methylated sites. | Cost-effective analysis of methylation in regulatory regions; large cohort studies. | Identification of differentially methylated regions; studies with limited DNA. |
Experimental Workflows and Signaling Pathways
Visual representations of the experimental workflows for each technique and an example of a signaling pathway regulated by 5mC are provided below.
In the p53 signaling pathway, hypermethylation of the promoter regions of tumor suppressor genes like p14ARF and TP53 can lead to their silencing.[3][8] This epigenetic inactivation prevents the proper functioning of the p53 protein, which is critical for inducing cell cycle arrest and apoptosis in response to cellular stress, thereby contributing to tumorigenesis.[3][8]
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the three major 5mC mapping techniques.
Protocol 1: Whole-Genome Bisulfite Sequencing (WGBS)
This protocol is adapted from standard procedures for generating WGBS libraries.
Materials:
-
Genomic DNA (high quality)
-
DNA fragmentation equipment (e.g., Covaris sonicator)
-
End-repair, A-tailing, and ligation reagents
-
Methylated sequencing adapters
-
Bisulfite conversion kit
-
PCR amplification reagents
-
DNA purification beads (e.g., AMPure XP)
-
Qubit fluorometer and reagents
-
Bioanalyzer or similar fragment analysis system
Procedure:
-
DNA Fragmentation: Shear 1-5 µg of genomic DNA to an average size of 200-400 bp using a sonicator.[8]
-
End Repair and A-Tailing: Perform end repair and A-tailing of the fragmented DNA according to the manufacturer's protocol.
-
Adapter Ligation: Ligate methylated adapters to the DNA fragments. It is crucial to use methylated adapters to prevent their conversion during bisulfite treatment.[8]
-
Size Selection: Purify the ligation products and perform size selection using gel electrophoresis or beads to remove adapter dimers and select for the desired fragment size range.
-
Bisulfite Conversion: Treat the adapter-ligated DNA with sodium bisulfite using a commercial kit. This step converts unmethylated cytosines to uracils.
-
PCR Amplification: Amplify the bisulfite-converted DNA using primers that anneal to the adapters. The number of PCR cycles should be minimized to avoid amplification bias.
-
Library Purification: Purify the final PCR product to remove primers and enzymes.
-
Quality Control: Quantify the library using a Qubit fluorometer and assess the size distribution using a Bioanalyzer.
-
Sequencing: Sequence the library on an appropriate next-generation sequencing platform.
Protocol 2: Reduced Representation Bisulfite Sequencing (RRBS)
This protocol is designed to enrich for CpG-rich regions of the genome.[9][10]
Materials:
-
Genomic DNA (10-100 ng)
-
MspI restriction enzyme and buffer
-
End-repair, A-tailing, and ligation reagents
-
Sequencing adapters
-
Bisulfite conversion kit
-
PCR amplification reagents
-
DNA purification beads
Procedure:
-
MspI Digestion: Digest 10-100 ng of genomic DNA with the MspI restriction enzyme. MspI cleaves at CCGG sites regardless of the methylation status of the internal cytosine.[5][10]
-
End Repair and A-Tailing: Perform end repair to create blunt ends and then add a single adenine to the 3' ends.[5]
-
Adapter Ligation: Ligate sequencing adapters to the DNA fragments.
-
Size Selection: This step is often integrated with purification steps to select for a specific range of fragment sizes (e.g., 40-220 bp).[5]
-
Bisulfite Conversion: Treat the adapter-ligated and size-selected DNA with sodium bisulfite.[5][10]
-
PCR Amplification: Amplify the library using primers that target the adapters.
-
Library Purification: Purify the amplified library to prepare it for sequencing.
-
Quality Control: Quantify the library and check its size distribution.
-
Sequencing: Sequence the prepared library.
Protocol 3: Methylated DNA Immunoprecipitation Sequencing (MeDIP-Seq)
This protocol enriches for methylated DNA fragments using an antibody.
Materials:
-
Genomic DNA (0.1-1 µg)
-
DNA fragmentation equipment
-
Anti-5mC antibody
-
Protein A/G magnetic beads
-
IP buffer and wash buffers
-
Proteinase K
-
DNA purification reagents
-
Sequencing library preparation kit
Procedure:
-
DNA Fragmentation: Sonicate genomic DNA to an average size of 200-500 bp.
-
DNA Denaturation: Denature the fragmented DNA by heating to 95°C for 10 minutes, followed by rapid cooling on ice.
-
Immunoprecipitation: Incubate the denatured DNA with an anti-5mC antibody overnight at 4°C with gentle rotation to allow the antibody to bind to methylated DNA.
-
Capture of Immunocomplexes: Add Protein A/G magnetic beads to the DNA-antibody mixture and incubate for 2 hours at 4°C to capture the complexes.
-
Washing: Pellet the beads using a magnetic stand and wash them several times with IP wash buffer to remove non-specifically bound DNA.
-
Elution and Protein Digestion: Elute the methylated DNA from the beads and treat with Proteinase K to digest the antibody.
-
DNA Purification: Purify the eluted DNA.
-
Library Preparation: Prepare a sequencing library from the purified methylated DNA using a standard library preparation kit.
-
Sequencing: Sequence the library. An input control library (fragmented DNA that has not undergone immunoprecipitation) should also be sequenced for comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. scispace.com [scispace.com]
- 4. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genome-wide CpG density and DNA methylation analysis method (MeDIP, RRBS, and WGBS) comparisons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MeDIP-seq vs. RRBS vs. WGBS - CD Genomics [cd-genomics.com]
- 7. academic.oup.com [academic.oup.com]
- 8. DNA Methylation, Histone Modifications, and Signal Transduction Pathways: A Close Relationship in Malignant Gliomas Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. bosterbio.com [bosterbio.com]
in vitro DNA methyltransferase assay with 5-Methyl-2'-deoxycytidine
For Researchers, Scientists, and Drug Development Professionals
Introduction and Principle
DNA methyltransferases (DNMTs) are a family of enzymes that catalyze the transfer of a methyl group from the universal methyl donor S-adenosyl-L-methionine (SAM) to the fifth carbon of a cytosine residue, forming 5-methylcytosine (5-mC). This epigenetic modification, primarily occurring in the context of CpG dinucleotides, is a critical regulator of gene expression, cellular differentiation, and genome stability. The dysregulation of DNMT activity is implicated in various diseases, most notably cancer, making these enzymes a key target for therapeutic intervention.
This document provides a detailed protocol for an in vitro, antibody-based DNMT activity assay. The assay quantifies the enzymatic activity of DNMTs by detecting the creation of 5-methylcytosine on a DNA substrate. The principle relies on an ELISA-like format:
-
Binding: A universal CpG-rich DNA substrate is immobilized onto a microplate well.
-
Enzymatic Reaction: The purified DNMT enzyme of interest (e.g., DNMT1, DNMT3A) and the methyl donor SAM are added to the wells. The enzyme methylates the cytosines on the DNA substrate.
-
Detection: A highly specific anti-5-methylcytosine (anti-5-mC) antibody is added, which binds to the newly methylated sites on the DNA.
-
Quantification: A secondary antibody conjugated to an enzyme (like Horseradish Peroxidase, HRP) is added, which binds to the primary antibody. The addition of an HRP substrate produces a colorimetric signal that is directly proportional to the amount of 5-mC generated, and thus, to the DNMT's enzymatic activity.
This method provides a robust and high-throughput platform for studying DNMT kinetics and for screening potential inhibitory compounds.
Required Materials and Reagents
-
Enzymes and Substrates:
-
Purified, active DNMT enzyme (e.g., human recombinant DNMT1, DNMT3A, DNMT3B).
-
S-adenosyl-L-methionine (SAM) (≥95% purity).
-
Universal DNA substrate (e.g., poly(dI-dC) or a specific CpG-rich oligonucleotide).
-
DNMT inhibitor for control (e.g., Decitabine, SGI-1027).
-
-
Antibodies and Detection Reagents:
-
Capture Antibody: Anti-5-Methylcytosine (mouse monoclonal or rabbit polyclonal).
-
Detection Antibody: Anti-mouse or Anti-rabbit IgG conjugated to HRP.
-
HRP Substrate (e.g., TMB - 3,3’,5,5’-Tetramethylbenzidine).
-
-
Buffers and Solutions:
-
Assay Buffer (1X): 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM DTT, 1 mM EDTA, 5% Glycerol.
-
Coating Buffer: 100 mM Sodium Carbonate/Bicarbonate buffer (pH 9.6).
-
Wash Buffer (1X PBST): 1X PBS with 0.05% Tween-20.
-
Blocking Buffer: 1X PBST with 2% Bovine Serum Albumin (BSA).
-
Stop Solution: 2 M Sulfuric Acid (H₂SO₄).
-
-
Equipment:
-
High-binding 96-well microplate (e.g., Nunc MaxiSorp).
-
Microplate reader capable of measuring absorbance at 450 nm.
-
Multichannel pipettes and sterile pipette tips.
-
Incubator.
-
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format and can be scaled as needed.
Step 1: DNA Substrate Immobilization
-
Dilute the universal DNA substrate to 20 ng/µL in Coating Buffer.
-
Add 50 µL of the diluted DNA substrate to each well of the 96-well plate.
-
Incubate the plate overnight at 4°C to allow for passive adsorption.
-
Wash the plate three times with 200 µL of 1X PBST per well.
-
Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer to each well.
-
Incubate for 90 minutes at 37°C.
-
Wash the plate three times with 200 µL of 1X PBST per well.
Step 2: Enzymatic Reaction
-
Prepare the Reaction Master Mix in 1X Assay Buffer. For each reaction, you will need:
-
DNMT Enzyme (e.g., 50-100 ng of DNMT1).
-
SAM (final concentration of 5-20 µM).
-
1X Assay Buffer to a final volume of 50 µL.
-
-
For inhibitor screening, pre-incubate the enzyme with the test compound or control inhibitor (e.g., SGI-1027) for 15-30 minutes at room temperature before adding SAM.
-
Add 50 µL of the appropriate Reaction Mix to each well (e.g., No Enzyme Control, Positive Control, Test Compound).
-
Incubate the plate for 2 hours at 37°C to allow the methylation reaction to proceed.
Step 3: Antibody Incubation and Detection
-
Wash the plate four times with 200 µL of 1X PBST per well.
-
Dilute the anti-5-mC capture antibody in Blocking Buffer (e.g., 1:1000 dilution).
-
Add 100 µL of the diluted capture antibody to each well.
-
Incubate for 60 minutes at 37°C.
-
Wash the plate four times with 200 µL of 1X PBST per well.
-
Dilute the HRP-conjugated secondary antibody in Blocking Buffer (e.g., 1:5000 dilution).
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 45 minutes at 37°C.
-
Wash the plate five times with 200 µL of 1X PBST per well.
Step 4: Signal Development and Measurement
-
Add 100 µL of TMB Substrate to each well.
-
Incubate in the dark at room temperature for 10-15 minutes, or until sufficient color development is observed in the positive control wells.
-
Stop the reaction by adding 50 µL of 2 M H₂SO₄ to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm using a microplate reader within 15 minutes of adding the stop solution.
Data Presentation and Analysis
The raw absorbance values are used to calculate the percentage of DNMT activity or inhibition.
Calculation of DNMT Activity:
-
Activity (%) = [(Sample OD - Blank OD) / (Positive Control OD - Blank OD)] x 100
-
Sample OD: Absorbance of the well with the enzyme and test compound.
-
Positive Control OD: Absorbance of the well with the enzyme but no inhibitor.
-
Blank OD: Absorbance of the well with no enzyme.
-
Calculation of IC₅₀: For inhibitor screening, the percentage of inhibition is calculated first:
-
Inhibition (%) = 100 - Activity (%) The IC₅₀ value, which is the concentration of an inhibitor that reduces enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Example IC₅₀ Values for Known DNMT Inhibitors
| Inhibitor | Target DNMT | Assay Type | Reported IC₅₀ |
| SGI-1027 | DNMT1 | ELISA-based | ~7.5 µM |
| DNMT3A | ELISA-based | ~12.5 µM | |
| DNMT3B | ELISA-based | ~7.0 µM | |
| Decitabine | Pan-DNMT | Radioactive | ~0.2 µM |
| Nanaomycin A | DNMT3B | TR-FRET | ~0.5 µM |
Note: IC₅₀ values are highly dependent on assay conditions, including enzyme and substrate concentrations. The values presented are for comparative purposes.
Table 2: Example DNMT1 Kinetic Parameters
| Substrate | Parameter | Value |
| SAM | Kₘ | ~1.1 µM |
| Poly(dI-dC) | Kₘ | ~2.7 µg/mL |
Note: Kₘ (Michaelis constant) represents the substrate concentration at which the reaction velocity is half of the maximum (Vₘₐₓ).
Visualized Workflows and Pathways
Caption: Experimental workflow for the in vitro DNMT activity assay.
Caption: Core pathway of DNA methylation catalyzed by a DNMT enzyme.
Application Notes and Protocols for Studying 5-Methyl-2'-deoxycytidine in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-2'-deoxycytidine (5-mdC) is a modified nucleoside that plays a critical role in the epigenetic regulation of gene expression. As a key component of DNA methylation, it is involved in a multitude of cellular processes, including differentiation, development, and the pathogenesis of various diseases, notably cancer. The study of 5-mdC in cell culture models provides a powerful tool to elucidate its function, metabolism, and impact on cellular signaling pathways. These application notes provide detailed protocols for the treatment of cell lines with 5-mdC, the quantification of its incorporation into genomic DNA, and the analysis of subsequent changes in gene expression.
Data Presentation
Table 1: Exemplary IC50 Values of 5-Aza-2'-deoxycytidine (a related DNA methyltransferase inhibitor) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| HL-60 | Acute Promyelocytic Leukemia | 0.1 - 1 |
| Calu-6 | Lung Carcinoma | 1 - 10 |
| HCT-116 | Colon Cancer | 0.5 - 5 |
| EMT6 | Murine Mammary Carcinoma | 0.1 - 1 |
Note: The IC50 values for this compound may differ and should be determined empirically for each cell line and experimental condition.
Experimental Protocols
Protocol 1: Treatment of Cultured Cells with this compound
This protocol outlines the steps for treating adherent or suspension cell cultures with 5-mdC to study its effects on cellular processes. The optimal concentration and incubation time should be determined empirically for each cell line and experimental goal. For initial experiments, a dose-response curve and time-course study are recommended.
Materials:
-
This compound (5-mdC)
-
Appropriate cell culture medium (e.g., RPMI 1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks or plates
-
Trypsin-EDTA (for adherent cells)
-
Hemocytometer or automated cell counter
-
Sterile, nuclease-free water or DMSO for stock solution preparation
Procedure:
-
Cell Seeding:
-
For adherent cells, seed cells in culture plates or flasks at a density that will allow for logarithmic growth throughout the experiment. A typical seeding density is 2.5 x 10^5 cells/mL.[1]
-
For suspension cells, seed cells in culture flasks at an appropriate density.
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for attachment and recovery.
-
-
Preparation of 5-mdC Stock Solution:
-
Prepare a stock solution of 5-mdC in sterile, nuclease-free water or DMSO. The solvent choice may depend on the specific experimental requirements and the stability of the compound.
-
Filter-sterilize the stock solution through a 0.22 µm filter.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Treatment of Cells:
-
On the day of treatment, thaw an aliquot of the 5-mdC stock solution.
-
Prepare a series of working concentrations by diluting the stock solution in fresh, pre-warmed cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of 5-mdC. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). The incubation time will depend on the cell type's doubling time and the specific endpoint being measured. For compounds that affect DNA methylation, treatment over several cell cycles may be necessary to observe significant effects.
-
-
Harvesting Cells:
-
Adherent Cells:
-
Aspirate the medium.
-
Wash the cells once with PBS.
-
Add Trypsin-EDTA and incubate until the cells detach.
-
Neutralize the trypsin with medium containing FBS.
-
Collect the cells by centrifugation.
-
-
Suspension Cells:
-
Transfer the cell suspension to a centrifuge tube.
-
Collect the cells by centrifugation.
-
-
Wash the cell pellet with PBS and proceed with downstream applications such as DNA/RNA isolation or protein extraction.
-
Protocol 2: Quantification of this compound in Genomic DNA by HPLC-UV
This protocol provides a method for the sensitive quantification of global 5-mdC levels in DNA isolated from cultured cells using High-Performance Liquid Chromatography with UV detection.
Materials:
-
Genomic DNA isolation kit
-
Nuclease P1
-
Alkaline phosphatase
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase: Acetonitrile and a buffer (e.g., ammonium acetate)
-
This compound standard
-
2'-Deoxycytidine standard
-
Nuclease-free water
Procedure:
-
Genomic DNA Isolation:
-
Isolate high-quality genomic DNA from treated and control cells using a commercial kit or standard phenol-chloroform extraction method.
-
Quantify the DNA concentration and assess its purity using a spectrophotometer (A260/280 ratio).
-
-
Enzymatic Hydrolysis of DNA:
-
In a microcentrifuge tube, add 1-5 µg of genomic DNA.
-
Add nuclease P1 and the appropriate buffer.
-
Incubate at 37°C for 2-4 hours to digest the DNA into mononucleotides.
-
Add alkaline phosphatase and its buffer to the reaction.
-
Incubate at 37°C for an additional 1-2 hours to dephosphorylate the nucleotides to nucleosides.
-
Heat-inactivate the enzymes according to the manufacturer's instructions.
-
Centrifuge the sample to pellet any precipitate and collect the supernatant containing the nucleosides.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 reverse-phase column and a UV detector set to 260 nm.[2][3]
-
Equilibrate the column with the mobile phase. A gradient of acetonitrile in an aqueous buffer is typically used for separation.
-
Prepare a standard curve using known concentrations of 5-mdC and 2'-deoxycytidine.
-
Inject the hydrolyzed DNA sample onto the HPLC column.
-
Record the chromatogram and identify the peaks corresponding to 2'-deoxycytidine and 5-mdC based on the retention times of the standards.
-
-
Data Analysis:
-
Calculate the peak areas for 2'-deoxycytidine and 5-mdC in both the standards and the samples.
-
Use the standard curve to determine the amount of each nucleoside in the samples.
-
Express the level of 5-mdC as a percentage of the total cytidine content: (%5-mdC) = [Amount of 5-mdC / (Amount of 5-mdC + Amount of 2'-deoxycytidine)] x 100
-
Protocol 3: Analysis of Gene Expression by Reverse Transcription Quantitative PCR (RT-qPCR)
This protocol describes how to measure changes in the expression of specific genes in response to 5-mdC treatment using RT-qPCR.
Materials:
-
RNA isolation kit
-
DNase I, RNase-free
-
Reverse transcriptase and associated buffers/reagents
-
qPCR master mix (e.g., SYBR Green or probe-based)
-
Gene-specific primers
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
Total RNA Isolation:
-
Isolate total RNA from 5-mdC-treated and control cells using a commercial kit or a standard Trizol-based method.
-
Treat the isolated RNA with RNase-free DNase I to remove any contaminating genomic DNA.
-
Assess the quantity and quality of the RNA using a spectrophotometer and/or gel electrophoresis.
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.[4][5][6] A typical reaction includes RNA template, reverse transcriptase, dNTPs, and primers (oligo(dT), random hexamers, or gene-specific primers).[5]
-
Incubate the reaction according to the manufacturer's protocol (e.g., 42°C for 60 minutes, followed by enzyme inactivation at 70°C for 5-10 minutes).[5]
-
The resulting cDNA can be used immediately for qPCR or stored at -20°C.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, forward and reverse primers for the gene of interest, and nuclease-free water.
-
Set up reactions for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Perform the qPCR reaction in a real-time PCR instrument. A typical cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[4]
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product when using SYBR Green.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the gene of interest and the housekeeping gene in both treated and control samples.
-
Calculate the relative gene expression using the ΔΔCt method or another appropriate quantification method.
-
The fold change in gene expression in the treated samples is calculated relative to the control samples.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for studying 5-mdC in cell culture.
Caption: PI3K/Akt signaling pathway and potential regulation by 5-mdC.
Caption: MAPK/ERK signaling pathway and its potential epigenetic regulation.
Caption: NF-κB signaling pathway and a potential point of epigenetic control.
References
Application Notes: Analysis of 5-Methyl-2'-deoxycytidine in Cancer Research
Introduction
5-Methyl-2'-deoxycytidine (5-mdC) is a critical epigenetic modification involving the addition of a methyl group to the C5 position of cytosine, primarily within CpG dinucleotides.[1] This process is catalyzed by DNA methyltransferases (DNMTs) and is a fundamental mechanism for regulating gene expression.[2] In cancer, aberrant DNA methylation patterns, including hypermethylation of tumor suppressor gene promoters and global hypomethylation, are common hallmarks.[3] These changes can lead to the silencing of genes that control cell growth and apoptosis, contributing to tumorigenesis.[4] Therefore, the accurate quantification of 5-mdC and the analysis of methylation patterns are crucial for cancer diagnostics, prognostics, and the development of epigenetic therapies.[1] This document provides an overview of common methodologies, quantitative data, and detailed protocols for the analysis of 5-mdC in cancer cell lines.
Data Presentation
Global DNA Methylation Levels
The overall level of 5-mdC in the genome can vary between cell types and is often altered in cancer cells. High-Performance Liquid Chromatography (HPLC) is a commonly used method for determining the global percentage of 5-mdC relative to total deoxycytidine.[5][6]
| Sample | Cell/Tissue Type | % 5-mdC of dC | Reference |
| HeLa Cells | Human Cervical Cancer | 3.02% | [5][6] |
| Rat Liver | Normal Tissue | 3.55% | [5][6] |
| Calf Thymus | Normal Tissue | 6.26% | [5][6] |
Cellular Response to DNMT Inhibitors
DNA methyltransferase inhibitors, such as 5-Aza-2'-deoxycytidine (5-Aza-CdR, Decitabine), are a class of drugs that reverse DNA hypermethylation and reactivate silenced tumor suppressor genes.[4][7] Their efficacy is often evaluated by measuring the half-maximal inhibitory concentration (IC50) and assessing their impact on cell cycle and gene expression.
Table 2: IC50 Values of DNA Methyltransferase Inhibitors
| Drug | Cell Line | Time Point | IC50 (µM) | Reference |
| 5-Aza-2'-deoxycytidine | HCT-116 (Colon Cancer) | 24h | 4.08 ± 0.61 | [8] |
| 5-Aza-2'-deoxycytidine | HCT-116 (Colon Cancer) | 48h | 3.18 ± 0.50 | [8] |
| 5-azacytidine | HCT-116 (Colon Cancer) | 24h | 2.18 ± 0.33 | [8] |
| 5-azacytidine | HCT-116 (Colon Cancer) | 48h | 1.98 ± 0.29 | [8] |
Table 3: Effects of 5-Aza-2'-deoxycytidine on Cancer Cell Lines
| Cell Line | Concentration | Duration | Observed Effect | Reference |
| A549 (Lung Cancer) | 1, 5, 10 µmol/L | 72h | Induces G0/G1 phase cell cycle arrest.[9] | [9] |
| A549 (Lung Cancer) | 1, 5, 10 µmol/L | 72h | Increases TFPI-2 mRNA and protein expression.[9] | [9] |
| MCF7 (Breast Cancer) | Up to 10 µM | 3 days | Increases SIPA1 protein expression by demethylating promoter elements.[7] | [7] |
| T24 (Bladder Cancer) | Not specified | Not specified | Reactivates hypermethylated p16 tumor suppressor gene.[4] | [4] |
Signaling Pathways and Mechanisms
DNA methylation is a key regulator of gene expression. In cancer, the hypermethylation of CpG islands in the promoter regions of tumor suppressor genes is a common mechanism for gene silencing. DNMT inhibitors like 5-Aza-2'-deoxycytidine are incorporated into DNA, where they trap DNMT enzymes, leading to their degradation and a subsequent passive demethylation of the genome during DNA replication. This process can restore the expression of silenced tumor suppressor genes, inhibiting cancer cell growth.
Caption: DNA methylation pathway and its inhibition by 5-Aza-2'-deoxycytidine.
Experimental Protocols & Workflows
Protocol 1: Quantification of Global 5-mdC by LC-MS/MS
This protocol describes the quantification of 5-mdC from genomic DNA isolated from cancer cell lines using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Workflow Diagram
References
- 1. Quantification of this compound in the DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Determination of this compound in genomic DNA using high performance liquid chromatography-ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-Aza-2′-deoxycytidine advances the epithelial–mesenchymal transition of breast cancer cells by demethylating Sipa1 promoter-proximal elements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. Effect of 5-aza-2’-deoxycytidine on Cell Proliferation of Nonsmall Cell Lung Cancer Cell Line A549 Cells and Expression of the TFPI-2 Gene [journal.waocp.org]
Application of 5-Methyl-2'-deoxycytidine in Neurological Disorder Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-2'-deoxycytidine (5-mdC or 5mC) is a crucial epigenetic modification involving the addition of a methyl group to the C5 position of the cytosine pyrimidine ring. This modification is a key player in the regulation of gene expression and the maintenance of genomic stability. In the central nervous system, DNA methylation is essential for normal development, synaptic plasticity, learning, and memory.[1] Emerging evidence strongly suggests that disruptions in 5-mdC patterns, leading to either hypermethylation or hypomethylation of specific genomic regions, are implicated in the pathophysiology of a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease.[1][2]
These alterations in DNA methylation can serve as valuable biomarkers for disease diagnosis and prognosis and present novel therapeutic targets for drug development.[1] This document provides detailed application notes on the role of 5-mdC in neurological disorders and comprehensive protocols for its detection and analysis in research settings.
Application Notes
The study of 5-mdC in neurological disorders is centered on understanding how changes in its distribution across the genome contribute to disease pathogenesis. These changes can manifest as global alterations in 5-mdC levels or as site-specific hyper- or hypo-methylation of genes critical for neuronal function and survival.
Alzheimer's Disease (AD):
Research indicates a complex and sometimes conflicting picture of 5-mdC alterations in AD. Some studies report global DNA hypomethylation in the brains of AD patients, while others have identified hypermethylation of specific gene promoters.[1][3] For instance, hypermethylation of genes such as ANK1, RHBDF2, and HOXA3 has been observed in the entorhinal cortex and middle temporal gyrus of AD brains.[2] These epigenetic changes are thought to contribute to neuroinflammatory processes and the formation of neurofibrillary tangles.[2] Conversely, hypomethylation of the promoter of the Presenilin enhancer 2 (PEN-2) gene has been associated with an increased burden of amyloid-beta plaques in the dentate gyrus.[4]
Parkinson's Disease (PD):
In Parkinson's disease, aberrant DNA methylation is implicated in the degeneration of dopaminergic neurons. Studies have shown that the use of DNA methyltransferase (DNMT) inhibitors, such as 5-aza-2'-deoxycytidine, can exacerbate neurotoxicity in cellular models of PD.[5] This suggests that a proper balance of DNA methylation is crucial for the survival of these neurons. Furthermore, demethylation of the promoter of the α-synuclein gene (SNCA) has been observed, potentially leading to its overexpression and the formation of Lewy bodies, a hallmark of PD.[5][6]
Huntington's Disease (HD):
Huntington's disease, a genetic disorder, also exhibits significant epigenetic alterations. The mutant huntingtin protein (mHtt) has been shown to alter DNA methylation patterns.[7][8] For example, reduced expression of the adenosine A2a receptor (ADORA2A) gene, crucial for the survival of neural cells in the basal ganglia, is associated with increased 5-mdC levels in its 5'UTR in the putamen of HD patients.[8][9] Additionally, altered methylation of genes involved in neurogenesis and neuronal survival, such as BDNF, has been reported.[1]
Quantitative Data Summary
The following table summarizes quantitative data on 5-mdC alterations in various neurological disorders based on findings from the cited literature.
| Neurological Disorder | Brain Region | Gene/Locus | Observed 5-mdC Change | Reference |
| Alzheimer's Disease | Entorhinal Cortex | ANK1 | Hypermethylation | [2] |
| Alzheimer's Disease | Middle Temporal Gyrus | RHBDF2, HOXA3 | Hypermethylation | [2] |
| Alzheimer's Disease | Dentate Gyrus | PEN-2 Promoter | Hypomethylation | [4] |
| Parkinson's Disease | Dopaminergic Neurons | SNCA Promoter | Demethylation | [5][6] |
| Huntington's Disease | Putamen | ADORA2A 5'UTR | Increased 5-mdC | [8][9] |
| Huntington's Disease | Striatum and Cortex | Global | Reduced 5-hmC (derived from 5-mdC) | [1][10] |
Experimental Protocols
Quantification of Global 5-mdC Levels by LC-MS/MS
This protocol outlines the steps for the highly sensitive and accurate quantification of global 5-mdC levels in genomic DNA from brain tissue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Genomic DNA isolated from brain tissue
-
DNA degradation enzymes (DNase I, Nuclease P1, Alkaline Phosphatase)
-
LC-MS/MS system (e.g., Agilent-1290 HPLC with Agilent-6430 mass spectrometer)
-
Reversed-phase C18 column
-
Mobile phases: Solvent A (e.g., 0.1% aqueous formic acid), Solvent B (e.g., acetonitrile)
-
5-mdC and 2'-deoxycytidine standards
Procedure:
-
Genomic DNA Digestion:
-
Digest 1-2 µg of genomic DNA with DNase I.
-
Follow with incubation with Nuclease P1 to hydrolyze the DNA into individual deoxynucleosides.
-
Finally, treat with alkaline phosphatase to remove the 3'-phosphate group.
-
-
LC Separation:
-
Inject the digested DNA sample into the LC-MS/MS system.
-
Separate the deoxynucleosides on a C18 column using a gradient elution with mobile phases A and B. A typical gradient might be: 0–1 min: 2% B; 1–6 min: 2%-90% B; 6–7 min, 90% B; 7–10 min: 2% B.[11]
-
-
MS/MS Detection:
-
Perform detection using multiple reaction monitoring (MRM) in positive electrospray ionization (ESI+) mode.[11]
-
Monitor the specific precursor-to-product ion transitions for 5-mdC and 2'-deoxycytidine.
-
-
Quantification:
-
Generate a standard curve using known concentrations of 5-mdC and 2'-deoxycytidine standards.
-
Calculate the amount of 5-mdC as a percentage of total cytosine (5-mdC + 2'-deoxycytidine).
-
Locus-Specific 5-mdC Analysis by Bisulfite Sequencing
This protocol describes the "gold standard" method for analyzing DNA methylation at single-nucleotide resolution.[12] It involves treating DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while 5-mdC remains unchanged.
Materials:
-
Genomic DNA from brain tissue
-
Sodium bisulfite solution
-
DNA purification kit (e.g., spin columns)
-
PCR amplification reagents
-
Primers specific for the bisulfite-converted DNA sequence of the target region
-
TA cloning vector and competent E. coli (for cloning-based sequencing)
-
Sanger sequencing reagents and equipment
Procedure:
-
Bisulfite Conversion:
-
Denature 1-2 µg of genomic DNA.
-
Treat the denatured DNA with sodium bisulfite solution at an elevated temperature. This reaction involves sulfonation, deamination, and desulfonation steps.[12]
-
Purify the bisulfite-converted DNA using a DNA purification kit.
-
-
PCR Amplification:
-
Design primers that are specific to the bisulfite-converted sequence of the gene of interest (unmethylated cytosines are now thymines).
-
Amplify the target region using PCR. A typical thermal cycler protocol is: 5 min at 95°C; 50 cycles of 1 min at 95°C, 1 min at 60°C, and 1 min at 72°C; followed by a final extension of 5 min at 72°C.[13]
-
-
Sequencing and Analysis:
-
Direct Sequencing: Purify the PCR product and directly sequence it. The relative peak heights of cytosine and thymine at each CpG site on the chromatogram indicate the methylation level.[13]
-
Cloning and Sequencing: For a more detailed analysis of individual DNA strands, ligate the PCR product into a TA cloning vector and transform it into competent E. coli. Sequence multiple individual clones to determine the methylation pattern of each original DNA molecule.[14]
-
Compare the obtained sequences to the original untreated DNA sequence to identify methylated cytosines (which remain as C) and unmethylated cytosines (which are converted to T).
-
Visualization of 5-mdC in Brain Tissue by Immunohistochemistry (IHC)
This protocol allows for the visualization of 5-mdC distribution within specific cell types and brain regions in tissue sections.
Materials:
-
Paraffin-embedded or frozen brain tissue sections (5-40 µm)
-
Primary antibody specific for 5-mdC
-
Fluorophore- or enzyme-conjugated secondary antibody
-
Blocking solution (e.g., normal goat serum in PBS-Triton)
-
Antigen retrieval solution (if using paraffin sections)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence or light microscope
Procedure:
-
Tissue Preparation:
-
For paraffin sections, deparaffinize and rehydrate the tissue sections. Perform antigen retrieval (e.g., by heating in citrate buffer).
-
For frozen sections, fix the tissue (e.g., with 4% paraformaldehyde).
-
-
Blocking:
-
Wash sections with PBS-Triton.
-
Incubate sections in blocking solution for 1-2 hours at room temperature to prevent non-specific antibody binding.[15]
-
-
Primary Antibody Incubation:
-
Incubate the sections with the primary anti-5-mdC antibody diluted in antibody solution overnight at 4°C.[15]
-
-
Secondary Antibody Incubation:
-
Wash sections three times with PBS-Triton.
-
Incubate with the appropriate secondary antibody for 2 hours at room temperature in the dark (for fluorescent detection).[15]
-
-
Counterstaining and Mounting:
-
Wash sections three times with PBS-Triton.
-
Incubate with DAPI for nuclear staining.
-
Wash again and mount the sections on microscope slides with mounting medium.
-
-
Imaging:
-
Visualize the staining using a fluorescence or light microscope. The intensity and localization of the signal will indicate the abundance and distribution of 5-mdC.
-
Visualizations
Signaling Pathway: DNA Methylation and Gene Silencing in Neurological Disorders
References
- 1. mdpi.com [mdpi.com]
- 2. Unveiling DNA methylation in Alzheimer’s disease: a review of array-based human brain studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epigenetic Changes in Alzheimer’s Disease: DNA Methylation and Histone Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methylation differences in Alzheimer’s disease neuropathologic change in the aged human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A DNA methyltransferase inhibitor, 5-aza-2'-deoxycytidine, exacerbates neurotoxicity and upregulates Parkinson's disease-related genes in dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A DNA Methyltransferase Inhibitor, 5‐Aza‐2′‐Deoxycytidine, Exacerbates Neurotoxicity and Upregulates Parkinson's Disease‐Related Genes in Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Epigenetic regulation in Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA Methylation in Huntington’s Disease: Implications for Transgenerational Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A high performance liquid chromatography tandem mass spectrometry protocol for detection of neurotransmitters in the rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Direct bisulfite sequencing for examination of DNA methylation patterns with gene and nucleotide resolution from brain tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DNA methylation detection: Bisulfite genomic sequencing analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunohistochemistry (IHC) protocol [hellobio.com]
Application Notes and Protocols for the Detection of 5-Methyl-2'-deoxycytidine in Cell-Free DNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of 5-methyl-2'-deoxycytidine (5mC) in circulating cell-free DNA (cfDNA) has emerged as a powerful tool in liquid biopsies, offering a non-invasive window into the epigenetic landscape of both healthy and diseased tissues. Aberrant DNA methylation patterns are a hallmark of many diseases, including cancer, making the detection of 5mC in cfDNA a promising avenue for early diagnosis, prognosis, and monitoring of treatment response. These application notes provide an overview and detailed protocols for several key methodologies employed for the sensitive and accurate detection of 5mC in cfDNA.
Overview of Key Methodologies
The detection of 5mC in the low-input and fragmented nature of cfDNA presents unique challenges. Several techniques have been developed and optimized to address these, each with its own set of advantages and limitations. The primary methods can be broadly categorized as:
-
Bisulfite-Conversion-Based Methods: These are considered the gold standard for DNA methylation analysis, providing single-base resolution.
-
Whole-Genome Bisulfite Sequencing (WGBS): Offers a comprehensive, unbiased view of the entire methylome.
-
Targeted Bisulfite Sequencing: Focuses on specific genomic regions of interest, enabling deeper sequencing and higher sensitivity for targeted panels.
-
-
Enzymatic-Conversion-Based Methods: These methods offer a gentler alternative to bisulfite treatment, minimizing DNA degradation.
-
Enzymatic Methyl-seq (EM-seq): Utilizes a series of enzymatic reactions to differentiate between methylated and unmethylated cytosines.
-
-
Affinity-Enrichment-Based Methods: These techniques enrich for methylated DNA fragments using antibodies or proteins with high affinity for 5mC.
-
Cell-Free Methylated DNA Immunoprecipitation Sequencing (cfMeDIP-seq): Employs an antibody to immunoprecipitate DNA fragments containing 5mC.
-
-
Direct-Detection Methods: Emerging technologies that can directly identify modified bases without the need for conversion or enrichment.
-
Nanopore Sequencing: Detects changes in the ionic current as single DNA strands pass through a nanopore, allowing for the direct identification of 5mC.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for the different 5mC detection methods in cfDNA.
| Method | Typical cfDNA Input | Resolution | Sensitivity | Specificity | Key Advantages | Key Limitations |
| WGBS | 1-50 ng[1][2] | Single-base[1] | High (87% for ctDNA detection)[1] | High (100% reported in some studies)[1] | Comprehensive genome-wide coverage. | High cost, potential for DNA degradation from bisulfite treatment.[3] |
| Targeted Bisulfite Sequencing | 10-30 ng[4] | Single-base | Very high for targeted regions. | High | Cost-effective for specific loci, high sensitivity for known biomarkers.[3] | Limited to pre-defined regions, may miss novel biomarkers. |
| EM-seq | 100 pg - 200 ng[5][6] | Single-base[5] | High, with better library complexity than WGBS.[7] | High | Minimizes DNA degradation, leading to higher quality libraries.[7] | Can be more expensive than bisulfite conversion kits. |
| cfMeDIP-seq | 1-10 ng[8][9] | 100-300 bp[9] | High for enriched regions. | Good, but can be prone to affinity-related biases.[9] | Cost-effective, requires low DNA input, avoids bisulfite treatment.[8] | Lower resolution, potential bias towards hypermethylated regions.[9] |
| Nanopore Sequencing | 0.1-1 ng/µl | Single-base[10] | Good, and improving with new algorithms.[10] | Moderate to high, dependent on analysis software.[10] | Direct detection of 5mC and other modifications, preserves fragmentomics.[11] | Higher error rates compared to short-read sequencing, analysis pipelines are still evolving.[10] |
Experimental Protocols and Workflows
This section provides detailed, step-by-step protocols for the key methods of 5mC detection in cfDNA.
Whole-Genome Bisulfite Sequencing (WGBS) of cfDNA
WGBS provides a comprehensive and unbiased analysis of DNA methylation at single-base resolution. This protocol is adapted for the low-input and fragmented nature of cfDNA.
Workflow Diagram:
Caption: Workflow for Whole-Genome Bisulfite Sequencing of cfDNA.
Protocol:
-
cfDNA Extraction: Isolate cfDNA from 1-4 mL of plasma using a dedicated kit (e.g., QIAamp Circulating Nucleic Acid Kit). Quantify the extracted cfDNA using a fluorometric method (e.g., Qubit dsDNA HS Assay Kit).
-
Library Preparation (Pre-Bisulfite):
-
End Repair and A-tailing: Perform end-repair and A-tailing on 1-50 ng of cfDNA to create blunt ends and add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligate methylated sequencing adapters to the cfDNA fragments. The use of methylated adapters is crucial to protect them from bisulfite conversion.
-
-
Bisulfite Conversion:
-
Treat the adapter-ligated cfDNA with sodium bisulfite using a kit optimized for low-input DNA (e.g., EZ DNA Methylation-Gold Kit). This step converts unmethylated cytosines to uracil, while 5mC remains unchanged.[12]
-
The incubation conditions for bisulfite conversion can be optimized for cfDNA, for instance, by using a cycling incubation of 95°C for 5 min, 60°C for 25 min, 95°C for 5 min, 60°C for 85 min, 95°C for 5 min, and 60°C for 175 min, followed by three cycles of 95°C for 5 min and 60°C for 180 min.[12]
-
-
Purification: Purify the bisulfite-converted DNA according to the kit manufacturer's instructions.
-
PCR Amplification:
-
Amplify the bisulfite-converted, adapter-ligated cfDNA using a high-fidelity polymerase. The number of PCR cycles should be minimized to avoid amplification bias.
-
A typical cycling protocol is 98°C for 30 s, followed by 10-15 cycles of 98°C for 10 s, 65°C for 30 s, and 72°C for 30 s, with a final extension at 72°C for 5 min.[12]
-
-
Library Purification and Quality Control:
-
Purify the amplified library using magnetic beads (e.g., AMPure XP beads).
-
Assess the library quality and quantity using a Bioanalyzer and qPCR.
-
-
Sequencing: Perform paired-end sequencing on an Illumina platform (e.g., NovaSeq).
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a bisulfite-converted reference genome using tools like Bismark.
-
Call methylation levels for each CpG site.
-
Targeted Bisulfite Sequencing of cfDNA
This method is ideal for interrogating specific genomic loci with high sensitivity and is more cost-effective than WGBS.
Workflow Diagram:
Caption: Workflow for Targeted Bisulfite Sequencing of cfDNA.
Protocol:
-
cfDNA Extraction and Bisulfite Conversion:
-
Extract cfDNA as described for WGBS.
-
Perform bisulfite conversion on 10-30 ng of cfDNA.[4]
-
-
Post-Bisulfite Library Preparation:
-
Prepare sequencing libraries from the bisulfite-converted single-stranded cfDNA using a kit designed for this purpose (e.g., Accel-NGS Methyl-Seq DNA Library Kit). This typically involves random priming and adapter tagging.
-
-
Target Enrichment:
-
Hybridize the library with a custom panel of biotinylated probes targeting the genomic regions of interest.[4]
-
Incubate the library with the probes overnight at 63°C.[4]
-
Capture the probe-bound library fragments using streptavidin-coated magnetic beads.
-
Wash the beads to remove non-specifically bound fragments.
-
-
Post-Capture PCR Amplification:
-
Amplify the enriched library using a high-fidelity polymerase for 12-15 cycles.
-
-
Library Purification, QC, Sequencing, and Data Analysis:
-
Follow the same procedures as for WGBS, with the analysis focused on the targeted regions.
-
Enzymatic Methyl-seq (EM-seq) of cfDNA
EM-seq is a gentle, enzyme-based alternative to bisulfite sequencing that minimizes DNA damage.
Workflow Diagram:
Caption: Workflow for Enzymatic Methyl-seq (EM-seq) of cfDNA.
Protocol:
-
cfDNA Extraction: Extract cfDNA as previously described.
-
Library Preparation:
-
Enzymatic Conversion:
-
PCR Amplification:
-
Amplify the converted libraries. The number of cycles will depend on the input amount (typically 4-8 cycles).[14]
-
-
Library Purification, QC, Sequencing, and Data Analysis:
-
Follow the same procedures as for WGBS. The data analysis pipeline is similar to that of bisulfite sequencing data.
-
Cell-Free Methylated DNA Immunoprecipitation Sequencing (cfMeDIP-seq)
cfMeDIP-seq is a cost-effective method for enriching methylated cfDNA fragments without the need for bisulfite conversion.
Workflow Diagram:
Caption: Workflow for cfMeDIP-seq.
Protocol:
-
cfDNA Extraction: Extract cfDNA as previously described.
-
Library Preparation:
-
Perform end repair, A-tailing, and adapter ligation on 1-10 ng of cfDNA.[8]
-
-
Immunoprecipitation (IP):
-
Denature the adapter-ligated cfDNA by heating.
-
Incubate the denatured cfDNA with a monoclonal antibody specific for 5mC.[15]
-
Add magnetic beads coupled to a secondary antibody (e.g., Protein A/G) to capture the cfDNA-antibody complexes.
-
-
Washing and Elution:
-
Wash the beads multiple times to remove non-specifically bound DNA.
-
Elute the enriched methylated cfDNA from the beads.
-
-
PCR Amplification:
-
Amplify the eluted DNA to generate the final sequencing library.
-
-
Library Purification, QC, and Sequencing:
-
Follow the standard procedures for library purification, quality control, and sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Identify enriched regions (peaks) which correspond to methylated regions of the genome.
-
Nanopore Sequencing for 5mC Detection in cfDNA
Nanopore sequencing offers a direct and real-time method for detecting DNA modifications, including 5mC, without the need for chemical conversion or amplification.
Workflow Diagram:
Caption: Workflow for Nanopore Sequencing of cfDNA for 5mC detection.
Protocol:
-
cfDNA Extraction: Extract cfDNA as previously described.
-
Library Preparation:
-
Prepare a sequencing library using a kit from Oxford Nanopore Technologies (e.g., Ligation Sequencing Kit). This involves end repair and ligation of sequencing adapters.
-
For cfDNA, modifications to the standard protocol may be necessary to accommodate the short fragment sizes.[16]
-
-
Nanopore Sequencing:
-
Load the prepared library onto a Nanopore flow cell (e.g., MinION, GridION).
-
Initiate the sequencing run.
-
-
Basecalling and 5mC Detection:
-
As the DNA passes through the nanopores, the raw electrical signal is captured.
-
Use a basecaller that is capable of detecting DNA modifications (e.g., Guppy with a 5mC-aware model) to simultaneously call the DNA sequence and identify methylated bases.
-
-
Data Analysis:
-
Align the basecalled reads to the reference genome.
-
Analyze the methylation patterns at single-molecule resolution.
-
Conclusion
The choice of method for detecting 5mC in cfDNA depends on the specific research question, available resources, and desired resolution. WGBS and EM-seq offer comprehensive, single-base resolution views of the methylome, while targeted approaches provide high sensitivity for specific loci. cfMeDIP-seq is a cost-effective method for enrichment-based analysis, and Nanopore sequencing is an emerging technology with the potential for direct, real-time detection of DNA modifications. The detailed protocols provided here serve as a guide for researchers to implement these powerful techniques in their studies.
References
- 1. Whole‐genome bisulfite sequencing analysis of circulating tumour DNA for the detection and molecular classification of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Whole-genome bisulfite sequencing (WGBS) data generation and processing [bio-protocol.org]
- 3. The methylome and cell-free DNA: current applications in medicine and pediatric disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Enzymatic methyl sequencing detects DNA methylation at single-base resolution from picograms of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neb.com [neb.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Preparation of cfMeDIP-seq libraries for methylome profiling of plasma cell-free DNA. [diagenode.com]
- 9. activemotif.jp [activemotif.jp]
- 10. drpress.org [drpress.org]
- 11. nanoporetech.com [nanoporetech.com]
- 12. Whole genome bisulfite sequencing of cell-free DNA and its cellular contributors uncovers placenta hypomethylated domains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. neb-online.fr [neb-online.fr]
- 14. Use of Enzymatically Converted Cell-Free DNA (cfDNA) Data for Copy Number Variation-Linked Fragmentation Analysis Allows for Early Colorectal Cancer Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. Nanopore sequencing reveals methylation changes associated with obesity in circulating cell-free DNA from Göttingen Minipigs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Immunofluorescence Staining for 5-Methyl-2'-deoxycytidine (5-mC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA methylation is a critical epigenetic modification involved in the regulation of gene expression, cellular differentiation, and development.[1] The most common form of DNA methylation in vertebrates is the addition of a methyl group to the 5th carbon of a cytosine residue, forming 5-methyl-2'-deoxycytidine (5-mC).[1] This process is primarily mediated by DNA methyltransferases (DNMTs). Aberrant DNA methylation patterns are associated with various diseases, including cancer.[2]
Immunofluorescence (IF) is a powerful technique used to visualize the spatial distribution of 5-mC within the nucleus of cells and tissues.[3] This method utilizes a specific primary antibody that recognizes and binds to 5-mC, followed by a fluorescently labeled secondary antibody for detection. A crucial step in the protocol is DNA denaturation, typically using a strong acid like hydrochloric acid (HCl), which exposes the methylated cytosines within the double-stranded DNA, making them accessible to the antibody.[1][4] This application note provides a detailed protocol for 5-mC immunofluorescence staining, troubleshooting guidance, and a visual representation of the experimental workflow.
Key Experimental Protocol: 5-mC Immunofluorescence Staining
This protocol is a general guideline and may require optimization based on the specific cell or tissue type and the antibodies used.
1. Materials and Reagents
| Reagent | Preparation and Storage |
| Phosphate-Buffered Saline (PBS) | pH 7.4. Store at room temperature. |
| Fixation Solution | 4% Paraformaldehyde (PFA) in PBS. Prepare fresh or store at 4°C for up to one week. Caution: PFA is toxic. |
| Permeabilization Buffer | 0.1% - 0.2% Triton X-100 in PBS.[4][5] Store at room temperature. |
| DNA Denaturation Solution | 2N - 4N Hydrochloric Acid (HCl).[1][6] Prepare fresh. |
| Neutralization Buffer | 100 mM Tris-HCl, pH 8.5.[4] Store at room temperature. |
| Blocking Buffer | 10% Normal Goat Serum (or serum from the host species of the secondary antibody) and 0.1% Triton X-100 in PBS.[7] Store at 4°C. |
| Primary Antibody | Anti-5-mC antibody (e.g., from mouse or rabbit). Dilute in Blocking Buffer. See Table 2 for typical dilutions. |
| Secondary Antibody | Fluorophore-conjugated anti-mouse or anti-rabbit IgG. Dilute in Blocking Buffer. Protect from light. |
| Nuclear Counterstain | DAPI (4',6-diamidino-2-phenylindole) solution (1 µg/mL).[8] Store at 4°C, protected from light. |
| Mounting Medium | Antifade mounting medium. |
2. Step-by-Step Staining Procedure
This procedure is designed for cells cultured on coverslips.
-
Cell Preparation:
-
Wash cells twice with ice-cold PBS for 5 minutes each.
-
-
Fixation:
-
Permeabilization:
-
DNA Denaturation:
-
Incubate cells with 4N HCl for 15 minutes at room temperature to denature the DNA.[4][6] This step is critical for exposing the 5-mC epitope.
-
Immediately rinse the cells carefully with distilled water.
-
Incubate in Neutralization Buffer (100 mM Tris-HCl, pH 8.5) for 10 minutes to neutralize the acid.[4]
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.[7]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-5-mC antibody to its optimal concentration in Blocking Buffer (see Table 2).
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.[8]
-
-
Washing:
-
The next day, wash the cells three times with PBS containing 0.1% Triton X-100 (PBST) for 10-15 minutes each.[9]
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[8]
-
-
Counterstaining:
-
Wash the cells three times with PBST for 10 minutes each, protected from light.
-
Incubate with DAPI solution for 5-10 minutes to stain the nuclei.[8]
-
-
Mounting:
-
Wash one final time with PBS for 5 minutes.
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Seal the edges with nail polish and allow to dry.
-
-
Imaging:
-
Visualize the staining using a fluorescence or confocal microscope. The 5-mC signal will appear in the color of the secondary antibody's fluorophore, and the nuclei will be stained blue by DAPI.
-
Quantitative Data Summary
The following table provides typical concentration and time ranges for key steps in the 5-mC immunofluorescence protocol. Optimization is recommended for each specific experiment.
| Parameter | Typical Range | Purpose |
| Paraformaldehyde (PFA) Concentration | 2% - 4% | Cross-links proteins to preserve cell morphology.[10] |
| Fixation Time | 10 - 20 minutes | Shorter times prevent epitope masking.[10] |
| Triton X-100 Concentration | 0.1% - 1% | Permeabilizes cell and nuclear membranes.[4][5] |
| HCl Concentration | 2N - 4N | Denatures double-stranded DNA to expose 5-mC.[1][6] |
| HCl Incubation Time | 10 - 15 minutes | Balances DNA denaturation with preserving nuclear structure.[4][6] |
| Primary Antibody Dilution | 1:200 - 1:1000 | Titration is crucial to maximize signal-to-noise ratio.[8] |
| Primary Antibody Incubation | 2 hours at RT or Overnight at 4°C | Longer incubation at 4°C can enhance specific binding.[7][8] |
| Secondary Antibody Dilution | 1:500 - 1:2000 | High concentrations can lead to background noise.[8][11] |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | Insufficient DNA Denaturation: The 5-mC epitope is not exposed. | Optimize HCl concentration (try 2N, 3N, or 4N) and incubation time (10-20 min). |
| Low Primary Antibody Concentration: Not enough antibody to detect the antigen.[10] | Increase the primary antibody concentration or extend the incubation time to overnight at 4°C.[11] | |
| Incompatible Secondary Antibody: The secondary antibody does not recognize the primary.[11] | Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., anti-mouse for a mouse primary). | |
| High Background | Antibody Concentration Too High: Non-specific binding of primary or secondary antibodies.[10] | Decrease the concentration of the primary and/or secondary antibody.[11] |
| Insufficient Blocking: Non-specific sites are not adequately covered. | Increase the blocking time to 1-2 hours or try a different blocking agent.[11] | |
| Inadequate Washing: Unbound antibodies are not sufficiently washed away. | Increase the number and duration of wash steps. | |
| Non-specific Staining | Cross-reactivity of Antibody: The primary antibody may be binding to other molecules. | Run a negative control without the primary antibody. If staining persists, the secondary antibody is the issue.[11] |
| Over-fixation: Fixation can create artificial binding sites. | Reduce the PFA concentration or fixation time.[10] |
Visual Protocols and Pathways
Caption: Experimental workflow for 5-mC immunofluorescence staining.
Caption: The DNA methylation and active demethylation cycle.
References
- 1. Detection of Modified Forms of Cytosine Using Sensitive Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of this compound in the DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 5-methyl-deoxy-cytidine (5mdC) localization to reveal in situ the dynamics of DNA methylation chromatin pattern in a variety of plant organ and tissue cells during development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Immunofluorescence (IF) Protocol | EpigenTek [epigentek.com]
- 6. De novo DNA methylation drives 5hmC accumulation in mouse zygotes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Immunohistochemical Detection of 5-Methylcytosine and 5-Hydroxymethylcytosine in Developing and Postmitotic Mouse Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. stjohnslabs.com [stjohnslabs.com]
Application Notes and Protocols for In Situ Hybridization Utilizing 5-Methyl-2'-deoxycytidine
These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of 5-Methyl-2'-deoxycytidine (5-mC) in in situ hybridization (ISH) techniques. The primary focus is on the detection of endogenous 5-mC as a key epigenetic marker within the morphological context of cells and tissues.
Introduction
This compound (5-mC) is a crucial epigenetic modification of DNA, primarily occurring at CpG dinucleotides in mammals.[1] This methylation is instrumental in regulating gene expression, chromatin structure, and cellular differentiation.[1] Dysregulation of DNA methylation patterns is a hallmark of various diseases, including cancer. In situ hybridization and related immunodetection techniques offer powerful tools to visualize the spatial distribution of 5-mC within intact cells and tissues, providing valuable insights into the epigenetic landscape of normal development and disease pathogenesis.
This document outlines two primary methodologies for the in situ analysis of 5-mC:
-
Immunofluorescent Detection of 5-mC: This widely used method employs specific antibodies to detect and localize 5-mC within the nuclear DNA of cells and tissue sections.
-
Methylation-Specific Fluorescence In Situ Hybridization (MeFISH): A more recent technique that utilizes specialized probes capable of distinguishing between methylated and unmethylated cytosine residues at specific DNA sequences.[2][3]
Application 1: Immunofluorescent Detection of 5-Methylcytosine (5-mC) in Tissue Sections
This application provides a protocol for the detection of 5-mC in formalin-fixed, paraffin-embedded (FFPE) or frozen tissue sections using an anti-5-methylcytosine antibody.
Experimental Workflow for Immunofluorescent 5-mC Detection
Caption: Workflow for immunofluorescent detection of 5-mC.
Protocol: Immunofluorescent Staining of 5-mC
Materials:
-
FFPE or frozen tissue sections on slides
-
Xylene and graded ethanol series (for FFPE)
-
Phosphate-buffered saline (PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)[4]
-
Denaturation solution: 2N Hydrochloric acid (HCl)[4]
-
Neutralization buffer: 0.1 M Tris-HCl, pH 8.3[4]
-
Blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)[4]
-
Primary antibody: anti-5-methylcytosine (anti-5-mC)
-
Secondary antibody: Fluorophore-conjugated anti-species IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration (for FFPE sections):
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) for 3 minutes each.
-
Rinse with distilled water.
-
-
Permeabilization:
-
DNA Denaturation:
-
Blocking:
-
Incubate sections in blocking solution for 1 hour at room temperature in a humidified chamber.[4]
-
-
Primary Antibody Incubation:
-
Dilute the anti-5-mC antibody in blocking solution.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.[4]
-
-
Secondary Antibody Incubation:
-
Washing and Mounting:
-
Wash sections three times (10-15 minutes each) with PBS containing 0.1% Triton X-100.
-
Mount with an appropriate mounting medium.
-
-
Visualization:
-
Image using a fluorescence microscope.
-
Quantitative Data Summary
| Parameter | Concentration/Time | Reference |
| Permeabilization (Triton X-100) | 0.1% for 10 min | [4] |
| DNA Denaturation (HCl) | 2N for 30 min at 37°C | [4] |
| Neutralization (Tris-HCl) | 0.1 M (pH 8.3) for 10 min | [4] |
| Blocking (Normal Goat Serum) | 5% for 1 hour | [4] |
| Primary anti-5-mC Antibody | 1:500 dilution | [4] |
| Secondary Antibody | 1:1000 dilution | [4] |
| DAPI | 1 µg/mL | [4] |
Application 2: Methylation-Specific Fluorescence In Situ Hybridization (MeFISH)
MeFISH is a technique for visualizing the methylation status of specific DNA sequences, such as satellite repeats, in individual cells.[2] It utilizes ICON (interstrand complex formation with osmium and nucleic acids) probes, which are single-stranded DNA molecules containing a bipyridine-attached adenine that can form a crosslink with 5-mC in the presence of osmium.[2][6]
MeFISH Experimental Workflow
Caption: Workflow for Methylation-Specific FISH (MeFISH).
Protocol: MeFISH for Detection of 5-mC at Specific Loci
Materials:
-
Fixed cells or tissue sections on slides
-
Fluorescence-labeled ICON probes
-
Hybridization buffer
-
2x Saline-Sodium Citrate (SSC)
-
Crosslink solution (5 mM K₂OsO₄·2H₂O, 50 mM Tris–HCl, pH 7.7, 0.5 mM EDTA, 1 M NaCl)[2]
-
Fluorescence microscope
Procedure:
-
Sample Preparation:
-
Prepare and fix cells or tissue sections on slides according to standard protocols.
-
-
Hybridization:
-
Post-Hybridization Wash and Initial Imaging:
-
Methylation-Specific Crosslinking:
-
Apply the crosslink solution to the slide.
-
Incubate in a moist chamber at 37°C for 10 minutes. This step facilitates the formation of a crosslink between the ICON probe and 5-mC.[2]
-
-
Removal of Non-Crosslinked Probes:
-
Denature the slide to remove probes that have not been crosslinked to methylated cytosines.
-
-
Final Imaging:
Quantitative Data Summary
| Parameter | Concentration/Time/Temperature | Reference |
| Genomic DNA Denaturation | 80°C for 3 min | [2] |
| Hybridization Time | ≥ 2 hours at room temperature | [2] |
| Post-hybridization Wash | 3x in 2x SSC at 37°C | [2] |
| Crosslink Solution | 5 mM K₂OsO₄·2H₂O | [2] |
| Crosslinking Incubation | 10 min at 37°C | [2] |
Signaling Pathways and Logical Relationships
The detection of 5-mC is a key component in understanding the broader DNA methylation pathway, which is fundamental to epigenetic regulation.
Caption: The DNA demethylation pathway involving 5-mC.
Concluding Remarks
The in situ detection of this compound provides invaluable spatial information on epigenetic modifications within a cellular and tissue context. The choice between immunofluorescent detection and MeFISH will depend on the specific research question. Immunofluorescence offers a global view of 5-mC distribution, while MeFISH allows for the investigation of methylation status at specific genomic loci. Both methods are powerful tools for researchers in basic science, drug development, and clinical diagnostics. Careful optimization of critical steps, such as DNA denaturation for immunofluorescence and crosslinking for MeFISH, is essential for obtaining reliable and reproducible results.
References
- 1. This compound in single-stranded DNA can act in cis to signal de novo DNA methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sequence-specific microscopic visualization of DNA methylation status at satellite repeats in individual cell nuclei and chromosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl-specific FISH - Creative Bioarray [fish.creative-bioarray.com]
- 4. Immunohistochemical Detection of 5-Methylcytosine and 5-Hydroxymethylcytosine in Developing and Postmitotic Mouse Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of Modified Forms of Cytosine Using Sensitive Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Incorporation of 5-Methyl-2'-deoxycytidine in Synthetic DNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-2'-deoxycytidine (5-mC) is a crucial epigenetic modification in mammals, playing a significant role in the regulation of gene expression, cellular differentiation, and embryonic development.[1][2] The targeted incorporation of 5-mC into synthetic DNA oligonucleotides is an invaluable tool for a wide range of applications, including the study of DNA-protein interactions, the development of diagnostic probes for methylation-sensitive assays, and the creation of therapeutic oligonucleotides with enhanced properties.[3][4] These synthetic oligonucleotides serve as powerful tools to investigate the biological functions of DNA methylation and to develop novel therapeutic strategies targeting epigenetic pathways.[5][6]
This document provides detailed application notes and experimental protocols for the successful incorporation of 5-mC into synthetic DNA, catering to the needs of researchers in molecular biology, drug development, and diagnostics.
Applications of 5-mC Modified Synthetic DNA
The site-specific incorporation of 5-mC into synthetic oligonucleotides enables a multitude of applications in research and development:
-
Epigenetic Studies: Synthetic DNA containing 5-mC is instrumental in studying the effects of methylation on DNA structure, stability, and its interaction with proteins such as transcription factors and DNA methyltransferases.[7]
-
Diagnostics: 5-mC modified oligonucleotides are used as standards and controls in methylation-sensitive assays like methylation-specific PCR (MSP), high-resolution melt (HRM) analysis, and next-generation sequencing-based methods.[8]
-
Therapeutics: The introduction of 5-mC can enhance the stability of therapeutic oligonucleotides, such as antisense oligonucleotides and siRNAs, by increasing their resistance to nuclease degradation.[3][5] It has been demonstrated that the incorporation of this compound can substantially protect DNA from exonuclease III cleavage.[9]
-
Drug Development: These oligonucleotides are used to screen for drugs that modulate the activity of "reader," "writer," and "eraser" proteins of the epigenetic machinery.
Quantitative Data Summary
The efficiency of 5-mC incorporation and its subsequent analysis are critical for the successful application of these modified oligonucleotides. The following tables summarize key quantitative data from various methodologies.
Table 1: Chemical Synthesis and Incorporation Efficiency
| Parameter | Method | Value | Reference |
| Coupling Efficiency of 5-mC Phosphoramidite | Solid-Phase Phosphoramidite Synthesis | > 99% | [10] |
| Overall Yield of 5-mC Phosphoramidite Synthesis | Improved Chemical Synthesis | 24% - 39% | [11][12] |
| Purity of Synthetic Oligonucleotides | HPLC Purification | > 95% | [13] |
Table 2: Analytical Quantification of 5-mC in DNA
| Analytical Method | Limit of Detection (LOD) / Assay Range | Accuracy/Precision | Reference |
| LC-MS/MS | 2 - 400 ng/mL for 5-aza-2'-deoxycytidine | 93.0–102.2% Accuracy, CV ≤ 6.3% | [14][15] |
| Reversed-Phase HPLC with Fluorescence Detection (HPLC-FLD) | 0.02 pmol | Derivatization is not 100% efficient | [16] |
| Engineered ROS1-based qPCR (eRMQ) | Detects down to 20% methylation | High specificity | [17] |
Experimental Protocols
Protocol 1: Incorporation of 5-mC using Phosphoramidite Chemistry on an Automated DNA Synthesizer
This protocol outlines the standard procedure for incorporating this compound into a synthetic oligonucleotide using an automated solid-phase DNA synthesizer.
Materials:
-
This compound phosphoramidite (5-mC amidite)
-
Standard DNA phosphoramidites (dA, dG, dC, T)
-
Controlled Pore Glass (CPG) solid support
-
Standard DNA synthesis reagents:
-
Deblocking solution (e.g., Trichloroacetic acid in Dichloromethane)
-
Activator solution (e.g., Tetrazole or a more efficient activator)
-
Capping solutions (Cap A and Cap B)
-
Oxidizer solution (e.g., Iodine in THF/water/pyridine)
-
-
Cleavage and deprotection solution (e.g., concentrated Ammonium Hydroxide)
-
Acetonitrile (Anhydrous, synthesis grade)
-
Purification cartridges or HPLC system
Procedure:
-
Synthesizer Preparation: Ensure the DNA synthesizer is clean and properly calibrated. Install the required phosphoramidites, solid support, and reagents.
-
Sequence Programming: Program the desired oligonucleotide sequence into the synthesizer, specifying the position(s) for 5-mC incorporation.
-
Automated Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain on the solid support.
-
Coupling: Activation of the 5-mC phosphoramidite and its coupling to the 5'-hydroxyl group of the growing chain. A coupling time of 300 seconds is recommended for modified phosphoramidites.[18]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.
-
-
Cleavage and Deprotection:
-
Upon completion of the synthesis, transfer the solid support to a vial.
-
Add the cleavage and deprotection solution (e.g., concentrated ammonium hydroxide) and incubate at the recommended temperature and time (e.g., 55°C for 8-12 hours) to cleave the oligonucleotide from the support and remove the protecting groups from the bases.
-
-
Purification:
-
Quantification and Quality Control:
-
Determine the concentration of the purified oligonucleotide by measuring its absorbance at 260 nm.
-
Verify the mass and purity of the final product using mass spectrometry (e.g., MALDI-TOF or ESI-MS).[13]
-
Protocol 2: Enzymatic Incorporation of 5-mC using DNA Polymerase
This protocol describes the enzymatic incorporation of this compound triphosphate (5-mCTP) into a DNA strand using a template-directed polymerase reaction.
Materials:
-
This compound 5'-triphosphate (5-mCTP)
-
Standard dNTPs (dATP, dGTP, dTTP)
-
DNA template (single-stranded or denatured double-stranded DNA)
-
Primer oligonucleotide complementary to a region of the template
-
DNA Polymerase (e.g., Klenow fragment (exo-), T7 DNA Polymerase)[9][20]
-
Reaction buffer (specific to the polymerase used)
-
Nuclease-free water
-
DNA purification kit (e.g., spin column-based)
Procedure:
-
Reaction Setup: In a sterile microcentrifuge tube, prepare the following reaction mixture on ice:
-
DNA template (e.g., 1 pmol)
-
Primer (e.g., 10 pmol)
-
10X Polymerase Buffer (e.g., 5 µL)
-
dNTP mix (with 5-mCTP replacing or supplementing dCTP, e.g., 10 mM each)
-
DNA Polymerase (e.g., 1-2 units)
-
Nuclease-free water to a final volume of 50 µL.
-
-
Primer Annealing: Heat the template-primer mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate annealing.
-
Polymerase Reaction:
-
Add the dNTPs (including 5-mCTP) and DNA polymerase to the annealed template-primer.
-
Incubate the reaction at the optimal temperature for the chosen polymerase (e.g., 37°C for Klenow fragment) for 1-2 hours.
-
-
Enzyme Inactivation: Stop the reaction by heating at 75°C for 15 minutes or by adding a chelating agent like EDTA.
-
Purification: Purify the newly synthesized DNA strand containing 5-mC using a suitable DNA purification kit to remove unincorporated nucleotides, primers, and the enzyme.
-
Verification of Incorporation: The successful incorporation of 5-mC can be verified by various methods:
-
Restriction Enzyme Digestion: Use a methylation-sensitive restriction enzyme that is blocked by methylation at its recognition site.[9]
-
Bisulfite Sequencing: This "gold-standard" method can distinguish between methylated and unmethylated cytosines at single-base resolution.[8]
-
LC-MS/MS Analysis: After enzymatic digestion of the DNA to single nucleosides, the amount of 5-mC can be quantified.[14][15]
-
Visualizations
Caption: Workflow for chemical synthesis of 5-mC DNA.
Caption: Workflow for enzymatic incorporation of 5-mC.
Caption: DNA methylation and its role in gene regulation.
References
- 1. Enzymatic Methylation of DNA in Cultured Human Cells Studied by Stable Isotope Incorporation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epigenetics - Wikipedia [en.wikipedia.org]
- 3. Design and applications of modified oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. cosmobio.co.jp [cosmobio.co.jp]
- 6. Modified Oligonucleotides: New Structures, New Properties, and New Spheres of Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. epigenie.com [epigenie.com]
- 9. academic.oup.com [academic.oup.com]
- 10. ffame.org [ffame.org]
- 11. An Improved Approach for Practical Synthesis of 5-Hydroxymethyl-2′-deoxycytidine (5hmdC) Phosphoramidite and Triphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous quantitative determination of 5-aza-2′-deoxycytidine genomic incorporation and DNA demethylation by liquid chromatography tandem mass spectrometry as exposure-response measures of nucleoside analog DNA methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Simultaneous quantitative determination of 5-aza-2'-deoxycytidine genomic incorporation and DNA demethylation by liquid chromatography tandem mass spectrometry as exposure-response measures of nucleoside analog DNA methyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 20. 5-Methyldeoxycytidine enhances the substrate activity of DNA polymerase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Bisulfite Conversion of 5-Methyl-2'-deoxycytidine
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for bisulfite conversion of 5-Methyl-2'-deoxycytidine. Our goal is to help you optimize your experiments for accurate DNA methylation analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of bisulfite conversion and why is it prone to errors?
Bisulfite sequencing relies on the chemical conversion of unmethylated cytosine residues to uracil, while methylated cytosines (5-methylcytosines) remain largely unaffected.[1][2][3][4] This chemical reaction involves three main steps: sulfonation, deamination, and desulfonation.[1] The process requires harsh conditions, such as high temperatures and low pH, which can lead to significant DNA degradation and fragmentation.[2][4][5][6] Incomplete conversion, where unmethylated cytosines fail to convert to uracil, is a common issue that can lead to the false interpretation of these sites as being methylated.[3][7]
Q2: What are the most common causes of incomplete bisulfite conversion?
Several factors can contribute to incomplete bisulfite conversion. These include:
-
Poor DNA Quality: Starting with degraded or impure DNA can hinder the efficiency of the conversion process.[8][9]
-
Excessive DNA Input: Using too much starting DNA (typically over 1-2 µg) can lead to incomplete denaturation and re-annealing of DNA strands, which protects cytosines from the bisulfite reagent.[10][11]
-
Suboptimal Reaction Conditions: Incorrect incubation times and temperatures can significantly impact conversion efficiency.[2][12]
-
Reagent Quality: The freshness and proper storage of the bisulfite conversion reagent are critical for a successful reaction.[13] The reagent should be protected from light and oxygen.[13]
-
Inadequate Denaturation: Double-stranded DNA is resistant to bisulfite treatment.[10] Therefore, complete denaturation of the DNA into single strands is a crucial first step.[3][9]
Q3: How does the starting amount and quality of DNA affect the outcome?
The quality and quantity of the input DNA are critical for successful bisulfite conversion.[9][13]
-
DNA Quality: High-quality, intact genomic DNA is recommended.[8][13] DNA fragmentation, which can be exacerbated by the harsh bisulfite treatment, can lead to the loss of genetic material and failed downstream applications like PCR.[8][9][14]
-
DNA Quantity: While sufficient DNA is needed, an excess amount can be detrimental. Using more than 2 µg of genomic DNA may lead to incomplete conversion due to the re-annealing of complementary DNA strands.[10] For samples with low DNA concentration, it is important to note that the recovery after bisulfite conversion can be as low as 33-55%.[4] Studies have shown that excessive input of genomic DNA can lead to errors in methylation measurements.[15]
Q4: My PCR amplification following bisulfite conversion failed. What are the likely causes and how can I troubleshoot this?
PCR failure after bisulfite conversion is a common issue. Here are some troubleshooting steps:
-
Optimize Primer Design: Primers should be designed specifically for bisulfite-converted DNA, meaning they should not contain CpG sites to avoid methylation bias.[16][17] They should ideally be 24-32 nucleotides long.[18]
-
Adjust PCR Conditions:
-
Polymerase: Use a hot-start Taq polymerase that is not inhibited by uracil.[11][14][18][19] Proofreading polymerases should be avoided as they cannot read through uracil.[18]
-
Annealing Temperature: A touchdown PCR approach, where the annealing temperature is gradually lowered, can help find the optimal temperature.[14][16]
-
Cycle Number: Increasing the number of PCR cycles to 40-45 may be necessary for the often-degraded bisulfite-treated DNA.[14]
-
Extension Time: A longer extension time might be beneficial.[14]
-
-
Reduce Amplicon Size: Due to DNA fragmentation during bisulfite treatment, it is advisable to design primers that produce smaller amplicons, generally under 300-400 bp.[10][14][20]
-
Consider Nested or Semi-Nested PCR: For low-abundance templates, a second round of PCR with nested or semi-nested primers can increase the yield of the desired product.[16][17][21]
-
Use PCR Additives: Additives like DMSO or betaine (5-10%) can help resolve secondary structures that may form in the AT-rich converted DNA.[14]
Troubleshooting Guides
This section provides a more detailed, step-by-step approach to resolving specific issues you may encounter during your bisulfite conversion experiments.
Issue 1: Low Conversion Efficiency (High number of non-CpG cytosines remaining)
| Possible Cause | Recommended Solution |
| Incomplete DNA Denaturation | Ensure the initial denaturation step is sufficient. For plasmid DNA, linearize it before conversion to prevent rapid re-annealing. Use freshly prepared NaOH for denaturation.[10] |
| Suboptimal Incubation Time/Temperature | Optimize the incubation conditions. Longer incubation times (e.g., 16 hours) or a temperature cycling protocol can improve conversion efficiency.[22] Refer to the data tables below for specific time/temperature combinations. |
| Degraded Bisulfite Reagent | Prepare the bisulfite conversion reagent fresh before each use and protect it from light.[13] |
| Excessive DNA Input | Do not use more than 1-2 µg of genomic DNA per reaction.[10][11] |
| Impure DNA Sample | Ensure the starting DNA is pure. If particulate matter is observed after adding the conversion reagent, centrifuge the sample and use the supernatant.[18] |
Issue 2: Significant DNA Degradation and Low Yield Post-Conversion
| Possible Cause | Recommended Solution |
| Harsh Bisulfite Treatment Conditions | While harsh conditions are necessary, some commercial kits offer "DNA protect" buffers to minimize fragmentation.[23] Starting with high-quality, non-fragmented DNA is crucial.[8] |
| Prolonged Desulfonation | Adhere to the recommended desulfonation time (typically 15-20 minutes), as extended incubation can cause further DNA degradation.[13] |
| Sample Loss During Purification | Use column-based purification methods to maximize DNA recovery.[8] |
| RNA Contamination | Treat the initial DNA sample with RNase to avoid overestimation of the starting DNA concentration.[8] |
Data Presentation: Quantitative Summaries
Table 1: Effect of Incubation Time and Temperature on Cytosine Conversion Efficiency
| Temperature (°C) | Incubation Time | Conversion Efficiency (%) | Notes |
| 55 | 4 hours | 99.48 ± 0.39 | Robust temperature with a wide time window.[2] |
| 55 | 18 hours | 99.65 ± 0.52 | Complete conversion achieved.[2] |
| 70 | 30 minutes | Complete | Optimized for rapid conversion with high recovery.[12] |
| 90 | 10 minutes | > 99.5 | Rapid conversion, but may increase DNA degradation.[12] |
| 95 | 1 hour | 98.05 ± 2.2 | Faster conversion but also faster DNA degradation.[2] |
Table 2: DNA Recovery Rates with Different Bisulfite Conversion Protocols
| Method/Kit | Average DNA Recovery (%) | Key Features |
| Zymo EZ DNA Methylation-Lightning Kit | 50.3 | |
| Optimized Rapid Method (10 min at 90°C) | ~59.2 | Faster deamination.[12] |
| Optimized Rapid Method (30 min at 70°C) | ~66.3 | Higher recovery due to lower temperature.[12] |
| Mock Conversion (TE buffer only) | 84.5 | Control showing minimal loss from purification steps alone.[12] |
| General Expectation | 33-55 | Varies between kits and protocols.[4] |
Experimental Protocols
Protocol 1: Standard Bisulfite Conversion of DNA
This protocol is a general guideline. Always refer to the manufacturer's instructions if using a commercial kit.
-
DNA Denaturation:
-
To your DNA sample (up to 2 µg in a total volume of 20 µl), add 10 µl of freshly prepared denaturation buffer (e.g., 3M NaOH).[10]
-
Incubate at 37°C for 15 minutes.
-
-
Bisulfite Treatment:
-
Prepare a fresh saturated sodium metabisulfite or bisulfite solution.[10]
-
Add the bisulfite solution to the denatured DNA.
-
Incubate the mixture in the dark at a selected temperature and duration (e.g., 55°C for 4-16 hours or 70°C for 30 minutes).[2][12] A thermal cycler with a heated lid is recommended to prevent evaporation.[1][13]
-
-
Purification and Desulfonation:
-
Final Elution:
Protocol 2: PCR Amplification of Bisulfite-Converted DNA
-
Reaction Setup:
-
PCR Cycling Conditions (Example):
-
Initial Denaturation: 95°C for 10-15 minutes (to activate the hot-start polymerase).
-
40-45 Cycles:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-65°C for 30 seconds (can be optimized with a gradient).
-
Extension: 68-72°C for 30-60 seconds (depending on amplicon size).
-
-
Final Extension: 72°C for 5-10 minutes.
-
-
Analysis:
-
Run the PCR product on an agarose gel to verify the amplicon size and purity.
-
The product can then be purified for downstream applications like sequencing.
-
Visualizations
Caption: A typical workflow for DNA methylation analysis using bisulfite sequencing.
Caption: A decision tree for troubleshooting incomplete bisulfite conversion.
Caption: The chemical reactions of bisulfite on cytosine and 5-methylcytosine.
References
- 1. geneticeducation.co.in [geneticeducation.co.in]
- 2. Bisulfite genomic sequencing: systematic investigation of critical experimental parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bisulfite sequencing - Wikipedia [en.wikipedia.org]
- 4. Bisulfite Conversion of DNA: Performance Comparison of Different Kits and Methylation Quantitation of Epigenetic Biomarkers that Have the Potential to Be Used in Non-Invasive Prenatal Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neb.com [neb.com]
- 6. A new method for accurate assessment of DNA quality after bisulfite treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Errors in the bisulfite conversion of DNA: modulating inappropriate- and failed-conversion frequencies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. biostate.ai [biostate.ai]
- 10. Bisulfite Sequencing of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diagenode.com [diagenode.com]
- 12. An optimized rapid bisulfite conversion method with high recovery of cell-free DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. zymoresearch.com [zymoresearch.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. What should I do to optimize the bisulfite PCR conditions for amplifying bisulfite-treated material? | AAT Bioquest [aatbio.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. thermofisher.com [thermofisher.com]
- 19. epigenie.com [epigenie.com]
- 20. DNA methylation detection: Bisulfite genomic sequencing analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bisulfite Sequencing and PCR Troubleshooting - DNA Methylation and Epigenetics [protocol-online.org]
- 22. epigenie.com [epigenie.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 5-aza-2'-deoxycytidine (Decitabine) Treatment
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing experiments using 5-aza-2'-deoxycytidine (Decitabine) for DNA demethylation.
Frequently Asked Questions (FAQs)
???+ question "What is the primary mechanism of action for 5-aza-2'-deoxycytidine?"
???+ question "How should I prepare and store 5-aza-2'-deoxycytidine stock solutions?"
???+ question "What is the optimal concentration and treatment duration?"
???+ question "What is the difference between 5-aza-2'-deoxycytidine (Decitabine) and 5-azacytidine (Azacitidine)?"
???+ question "Will I see off-target effects?"
Troubleshooting Guide
Here are solutions to common issues encountered during demethylation experiments.
Issue 1: Low or No Demethylation Observed
-
Possible Cause 1: Drug Instability. The compound degrades quickly in aqueous culture media.
-
Solution: Prepare fresh dilutions from a frozen DMSO stock immediately before use. For treatment periods longer than 24 hours, replace the culture medium with freshly prepared drug every day.[1]
-
-
Possible Cause 2: Insufficient Treatment Duration. Demethylation is replication-dependent.
-
Solution: Ensure the treatment duration covers at least one full cell cycle. For slowly dividing cells, extend the treatment time accordingly (e.g., 72-120 hours).[1]
-
-
Possible Cause 3: Suboptimal Concentration. The dose-response for demethylation can be U-shaped, with high concentrations being less effective due to cytotoxicity and cell cycle arrest.[2]
-
Possible Cause 4: Cell Resistance. Some cell lines are inherently resistant to 5-aza-2'-deoxycytidine.
Issue 2: High Cytotoxicity and Cell Death
-
Possible Cause: Concentration is too high. High doses of 5-aza-2'-deoxycytidine are cytotoxic.[5][6]
-
Possible Cause: Extended exposure. Continuous high-dose exposure leads to cumulative toxicity.
Issue 3: Gene of Interest is Not Re-expressed Despite Global Demethylation
-
Possible Cause: Other repressive mechanisms are in place. DNA demethylation alone may not be sufficient to reactivate a gene if other repressive epigenetic marks (e.g., specific histone modifications like H3K27me3) or regulatory factors are dominant.[9]
-
Solution: Combine 5-aza-2'-deoxycytidine with a histone deacetylase (HDAC) inhibitor (e.g., Trichostatin A, Vorinostat). This combination can act synergistically to create a more permissive chromatin state for gene expression.
-
-
Possible Cause: Demethylation is locus-specific and non-random. Not all hypermethylated sites are equally susceptible to drug-induced demethylation.[10]
-
Solution: Verify demethylation specifically at the promoter or regulatory region of your gene of interest using a locus-specific technique like bisulfite sequencing or methylation-specific PCR. Do not rely solely on global demethylation assays.[11]
-
Quantitative Data Summary
The following tables summarize key quantitative data for planning your experiments.
Table 1: Recommended Starting Concentrations for In Vitro Studies
| Cell Type | Concentration Range (µM) | Typical Treatment Duration | Key Observation | Source(s) |
| Leukemia Cell Lines (e.g., HL-60) | 0.1 - 1.0 | 48 - 72 hours | Dose-dependent increase in TSG reactivation and global demethylation. | [12][13] |
| Lung Carcinoma (e.g., Calu-6) | 0.1 - 1.0 | 48 - 72 hours | Reactivation of p16 gene expression. | [12][13] |
| Bladder/Colon Carcinoma (T24/HCT116) | 0.1 - 1.0 | 6 days | Greatest demethylation observed at 1 µM; higher doses (10 µM) were less effective due to cytotoxicity. | [8] |
| Breast Cancer Cell Lines (e.g., MDA-MB-231) | 0.5 | 6 days | Transient treatment led to durable demethylation for multiple passages post-treatment. | [9] |
Table 2: Clinical Dose-Response for Demethylation in Leukemia Patients
| Dose (mg/m²/day) | Average Demethylation (%) | Notes | Source(s) |
| 5 | 2.8% | Low-dose strategy. | [14] |
| 10 | 1.1% | [14] | |
| 15 | 7.3% | [14] | |
| 20 | 11.6% | Appears to be an optimal demethylating dose with no significant further decrease at higher doses. | [14][15] |
| 100 | 10.9% | High-dose strategy, associated with more cytotoxicity. | [14][15] |
Experimental Protocols
Protocol 1: General Treatment of Adherent Cells
-
Cell Plating: Plate cells in a 10 cm dish at a density that will not exceed 70-80% confluency by the end of the experiment to avoid contact inhibition, which can reduce proliferation and drug efficacy. Allow cells to adhere for 24 hours.[9]
-
Stock Solution Preparation: Dissolve 5-aza-2'-deoxycytidine in sterile DMSO to create a 10 mM stock solution. Aliquot and store at -80°C.
-
Treatment: Thaw a stock aliquot. Immediately before use, dilute the stock solution in pre-warmed complete culture medium to the final desired concentration (e.g., 0.5 µM).
-
Daily Regimen: Remove the old medium from the cells and replace it with the freshly prepared medium containing 5-aza-2'-deoxycytidine. Repeat this step every 24 hours for the duration of the treatment (e.g., 3-6 days).[1][9]
-
Harvesting: At the end of the treatment period, wash the cells with PBS. Harvest cells by trypsinization for downstream applications like DNA, RNA, or protein extraction. For recovery experiments, split the cells into new plates with drug-free medium and continue culturing.[9]
Protocol 2: Assessment of Global DNA Methylation
This protocol is based on an ELISA-like method, such as the Imprint® Methylated DNA Quantification Kit.
-
DNA Extraction: Extract high-quality genomic DNA from treated and control cells using a standard kit (e.g., QIAsymphony DNA Midi Kit).[16]
-
DNA Binding: Dilute 100-200 ng of DNA in DNA Binding Solution. Add the mixture to the wells of the assay strip. Incubate at 37°C for 60 minutes to allow DNA to bind to the well surface.
-
Blocking: Add Block Solution to each well and incubate at 37°C for 30 minutes to prevent non-specific antibody binding.
-
Antibody Incubation: Wash the wells. Add the primary antibody (Capture Antibody), which specifically recognizes 5-methylcytosine (5mC). Incubate for 60 minutes at room temperature.
-
Secondary Antibody: Wash the wells. Add the enzyme-linked secondary antibody (Detection Antibody). Incubate for 30 minutes at room temperature.
-
Detection: Wash the wells thoroughly. Add the Developing Solution and incubate in the dark until the color changes to blue (1-10 minutes). Add Stop Solution, which will turn the color yellow.
-
Quantification: Read the absorbance at 450 nm using a plate reader. The amount of methylated DNA is proportional to the absorbance signal. Calculate the relative or absolute percentage of methylation based on the provided controls and standards.
Protocol 3: Locus-Specific Analysis by Bisulfite Sequencing
Bisulfite sequencing is the gold standard for single-nucleotide resolution methylation analysis.[11]
-
DNA Extraction: Isolate high-quality genomic DNA from treated and control cells.
-
Bisulfite Conversion: Treat 500 ng of DNA with sodium bisulfite using a commercial kit (e.g., EZ DNA Methylation-Gold™ Kit).[16] This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[11]
-
PCR Amplification: Design PCR primers specific to the bisulfite-converted DNA sequence of your target region (e.g., a specific gene promoter). Amplify the region of interest.
-
Sequencing: Sequence the PCR products using either traditional Sanger sequencing or Next-Generation Sequencing (NGS) for higher throughput.[11]
-
Data Analysis: Align the sequencing reads to a reference sequence. The percentage of methylation at each CpG site is determined by counting the number of reads with a cytosine (methylated) versus a thymine (uracil, unmethylated) at that position.[17]
Visualized Mechanisms and Workflows
Mechanism of Action
Caption: Mechanism of 5-aza-2'-deoxycytidine inducing DNA demethylation.
Experimental Workflow
Caption: Standard workflow for a demethylation experiment.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Mechanisms of resistance to 5-aza-2'-deoxycytidine in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decitabine dosing schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicity of 5-aza-2'-deoxycytidine to mammalian cells is mediated primarily by covalent trapping of DNA methyltransferase rather than DNA demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transient Low Doses of DNA Demethylating Agents Exert Durable Anti-tumor Effects on Hematological and Epithelial Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Long-term stability of demethylation after transient exposure to 5-aza-2′-deoxycytidine correlates with sustained RNA polymerase II occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Azacytidine and Decitabine Induce Gene-Specific and Non-Random DNA Demethylation in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA Methylation Analysis: Choosing the Right Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Importance of dose-schedule of 5-aza-2'-deoxycytidine for epigenetic therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Importance of dose-schedule of 5-aza-2'-deoxycytidine for epigenetic therapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. pubcompare.ai [pubcompare.ai]
- 17. DNA Methylation: Bisulfite Sequencing Workflow — Epigenomics Workshop 2025 1 documentation [nbis-workshop-epigenomics.readthedocs.io]
Technical Support Center: Quantification of Low Levels of 5-Methyl-2'-deoxycytidine (5-mdC)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying low levels of 5-Methyl-2'-deoxycytidine (5-mdC).
Challenges in Quantifying Low Levels of 5-mdC
Quantifying low levels of 5-mdC, a key epigenetic marker, presents several analytical challenges. These challenges vary depending on the chosen methodology and the nature of the biological sample. Key difficulties include:
-
Low Abundance: 5-mdC is often present in very small quantities, pushing the limits of detection for many analytical techniques.
-
Sample Input Limitations: Biological samples, such as circulating cell-free DNA (cfDNA) and tissue biopsies, may yield only picogram to nanogram quantities of DNA, making enrichment and analysis difficult.
-
DNA Degradation: Harsh chemical treatments, such as bisulfite conversion, can lead to significant DNA degradation and loss, particularly with already fragmented or low-quality DNA.
-
Assay Specificity and Sensitivity: Ensuring that the analytical method can distinguish 5-mdC from its unmodified counterpart, cytosine, and other modified bases with high specificity and sensitivity is crucial.
-
Matrix Effects: In methods like LC-MS/MS and ELISA, other molecules in the sample matrix can interfere with the ionization or binding of the target analyte, leading to signal suppression or enhancement and inaccurate quantification.
Quantitative Data Summary
The selection of an appropriate quantification method depends on the specific research question, sample type, and required sensitivity. Below is a summary of typical quantitative parameters for common 5-mdC analysis methods.
| Method | Analyte | Sample Type | Typical DNA Input | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Considerations |
| LC-MS/MS | 5-mdC | Urine | N/A | 0.3 pg[1] | Not specified | High sensitivity and specificity; susceptible to matrix effects. |
| 5-mdC | Human Plasma | Not specified | Not specified | 0.5 ng/mL | Requires careful sample preparation to minimize matrix effects. | |
| ELISA | Global 5-mC | Genomic DNA | 10 - 200 ng | 78 nM | Not specified | High-throughput and cost-effective; potential for cross-reactivity and lower sensitivity. |
| Sequencing-Based | 5-mC (single-base) | cfDNA, FFPE DNA | As low as 100 pg (EM-seq)[2][3] | Not applicable | Not applicable | Provides single-base resolution; bisulfite methods can cause DNA degradation. EM-seq is a gentler alternative.[4][5][6] |
Troubleshooting Guides
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Question: I am observing inconsistent quantification and peak area variability for my 5-mdC samples. What could be the cause?
Answer: Inconsistent results in LC-MS/MS are often due to matrix effects, where co-eluting compounds from the sample interfere with the ionization of 5-mdC.
Troubleshooting Steps:
-
Evaluate Matrix Effects:
-
Post-column Infusion: Continuously infuse a standard solution of 5-mdC post-column while injecting a blank matrix sample. Dips or enhancements in the baseline signal at the retention time of 5-mdC indicate matrix effects.
-
Post-extraction Spike: Compare the peak area of 5-mdC in a neat solution to the peak area of 5-mdC spiked into a blank matrix extract. A significant difference indicates matrix effects.
-
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): Utilize an appropriate SPE cartridge to remove interfering compounds from the sample matrix before injection.
-
Liquid-Liquid Extraction (LLE): Optimize the extraction solvent to selectively extract 5-mdC while leaving interfering substances behind.
-
-
Optimize Chromatographic Separation:
-
Modify the mobile phase composition or gradient to better separate 5-mdC from co-eluting matrix components.
-
-
Use an Internal Standard:
-
A stable isotope-labeled internal standard (e.g., ¹⁵N₅-5-mdC) that co-elutes with the analyte can compensate for matrix effects and variations in sample preparation and injection volume.
-
References
- 1. Direct analysis of 5-methylcytosine and this compound in human urine by isotope dilution LC-MS/MS: correlations with N-methylated purines and oxidized DNA lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic methyl sequencing detects DNA methylation at single-base resolution from picograms of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. neb.com [neb.com]
- 5. EM-seq Case Studies: cfDNA Methylation, Disease Markers and Agriculture - CD Genomics [cd-genomics.com]
- 6. twistbioscience.com [twistbioscience.com]
Technical Support Center: Preservation of 5-Methyl-2'-deoxycytidine (5-mdC) During DNA Extraction
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of 5-Methyl-2'-deoxycytidine (5-mdC) during DNA extraction. Maintaining the integrity of 5-mdC is critical for accurate analysis of DNA methylation, an essential epigenetic marker.
Frequently Asked Questions (FAQs)
Q1: What is this compound (5-mdC) and why is its preservation important?
Q2: Is 5-mdC a stable modification during standard DNA extraction procedures?
A2: 5-mdC is a chemically stable, covalent modification of DNA.[2] Generally, standard DNA extraction methods, such as phenol-chloroform extraction and silica-based column kits, do not significantly impact global DNA methylation patterns.[3][4] However, specific conditions during the extraction process can introduce damage, primarily through oxidation, which can alter 5-mdC.
Q3: What are the main factors that can cause degradation of 5-mdC during DNA extraction?
A3: The primary threat to 5-mdC integrity during DNA extraction is oxidative damage.[5][6][7] This can be caused by:
-
Reactive Oxygen Species (ROS): Endogenous or environmentally induced ROS can oxidize the methyl group of 5-mdC.[8][9]
-
High Temperatures: Elevated temperatures can increase the rate of chemical reactions, including DNA damage.
-
Extreme pH: Both highly acidic and highly alkaline conditions can lead to DNA degradation. A neutral to slightly alkaline pH is generally recommended for DNA stability.[10][11]
-
Nuclease Activity: DNases present in the sample can degrade the DNA backbone, leading to loss of genomic material.[12]
-
UV Radiation: Exposure to UV light can damage DNA.
Q4: How can I prevent oxidative damage to 5-mdC during my extraction?
A4: To minimize oxidative damage, consider the following:
-
Use Chelating Agents: Include EDTA in your lysis and storage buffers. EDTA chelates divalent metal ions (like Fe2+ and Cu2+) that can catalyze the formation of hydroxyl radicals, a potent ROS.[13][14]
-
Work at Low Temperatures: Perform all extraction steps on ice or at 4°C to reduce the rate of chemical reactions and enzymatic activity.
-
Limit Exposure to Air: Minimize vortexing and use tubes with a good seal to reduce exposure to atmospheric oxygen.
-
Use Fresh Reagents: Prepare fresh buffers to avoid the accumulation of peroxides and other reactive species.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent methylation levels between technical replicates. | Oxidative damage to 5-mdC during extraction. | Ensure all buffers contain a chelating agent like EDTA. Work quickly and on ice. Avoid prolonged exposure of the sample to the atmosphere. |
| Nuclease activity degrading the DNA. | Add a proteinase K digestion step to your protocol to degrade nucleases. Ensure all solutions and equipment are nuclease-free. | |
| Lower than expected global 5-mdC levels. | Harsh lysis conditions (e.g., high temperature, extreme pH). | Optimize your lysis protocol to use moderate temperatures (e.g., 50-65°C for proteinase K digestion) and maintain a pH between 7.5 and 8.5. |
| Use of old or improperly stored reagents. | Prepare fresh lysis and wash buffers before each extraction. | |
| Evidence of DNA degradation on a gel (smearing). | Mechanical shearing of DNA. | Avoid vigorous vortexing or mixing. Use wide-bore pipette tips for transferring genomic DNA. |
| Nuclease contamination. | Use nuclease-free water, tubes, and reagents. Wear gloves at all times. | |
| Discrepancies between results from different extraction methods. | Method-specific biases. | While global methylation patterns are generally stable across methods, some minor variations can occur. For longitudinal studies, it is crucial to use the same extraction method for all samples.[3] |
Experimental Protocols
Protocol 1: Phenol-Chloroform-Isoamyl Alcohol (PCI) Extraction for Preserving 5-mdC
This method is a robust technique for obtaining high-purity DNA with good preservation of methylation patterns.
Materials:
-
Lysis Buffer (10 mM Tris-HCl pH 8.0, 100 mM NaCl, 25 mM EDTA pH 8.0, 0.5% SDS)
-
Proteinase K (20 mg/mL)
-
RNase A (10 mg/mL)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1), pH 8.0
-
Chloroform:Isoamyl Alcohol (24:1)
-
3 M Sodium Acetate, pH 5.2
-
100% Ethanol (ice-cold)
-
70% Ethanol (ice-cold)
-
Nuclease-free water or TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)
Procedure:
-
Sample Lysis: Homogenize tissue or pellet cells and resuspend in Lysis Buffer.
-
Protein Digestion: Add Proteinase K to a final concentration of 100 µg/mL and incubate at 55°C for 1-3 hours with gentle agitation.
-
RNA Removal: Add RNase A to a final concentration of 50 µg/mL and incubate at 37°C for 30 minutes.
-
Phenol-Chloroform Extraction: Cool the lysate to room temperature. Add an equal volume of phenol:chloroform:isoamyl alcohol (pH 8.0). Mix gently by inversion for 5 minutes.
-
Phase Separation: Centrifuge at 12,000 x g for 10 minutes at 4°C. Carefully transfer the upper aqueous phase to a new tube.
-
Chloroform Extraction: Add an equal volume of chloroform:isoamyl alcohol. Mix gently and centrifuge as in step 5. Transfer the aqueous phase to a new tube.
-
DNA Precipitation: Add 1/10 volume of 3 M Sodium Acetate and 2.5 volumes of ice-cold 100% ethanol. Mix by gentle inversion until the DNA precipitates.
-
DNA Pelleting: Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Washing: Discard the supernatant and wash the DNA pellet with 1 mL of ice-cold 70% ethanol. Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Drying and Resuspension: Carefully remove the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the DNA in nuclease-free water or TE buffer.
Protocol 2: Silica-Column Based DNA Extraction with Optimized Buffers
This protocol is adapted from standard commercial kits to enhance the preservation of 5-mdC.
Materials:
-
Commercial DNA extraction kit (e.g., QIAamp DNA Mini Kit)
-
Modified Lysis Buffer (containing EDTA as per kit instructions, ensure pH is ~8.0)
-
Proteinase K
-
Ethanol (96-100%)
-
Nuclease-free water
Procedure:
-
Sample Preparation: Prepare your sample as per the kit's instructions.
-
Lysis: Add the modified Lysis Buffer and Proteinase K. Incubate at 56°C for 10-30 minutes.
-
Binding: Add ethanol to the lysate and apply the mixture to the silica spin column. Centrifuge according to the manufacturer's protocol.
-
Washing: Perform the wash steps as described in the kit manual. Ensure complete removal of the wash buffers containing ethanol.
-
Elution: Elute the DNA with nuclease-free water or a low-salt elution buffer (pH 8.0-8.5). To increase yield, you can pre-warm the elution buffer to 65°C and incubate it on the column for 5 minutes before the final centrifugation.
Visualizations
Caption: General workflow for DNA extraction with key steps for preserving 5-mdC.
Caption: Oxidative degradation pathway of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Effect of 5-methylcytosine on the stability of triple-stranded DNA--a thermodynamic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical and enzymatic modifications of 5-methylcytosine at the intersection of DNA damage, repair, and epigenetic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative damage to 5-methylcytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative damage to 5-methylcytosine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydroxyl-radical-induced oxidation of 5-methylcytosine in isolated and cellular DNA | Scilit [scilit.com]
- 8. Introduction of cytosine-5 DNA methylation sensitizes cells to oxidative damage [elifesciences.org]
- 9. Mechanism and Function of Oxidative Reversal of DNA and RNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effects of pH on DNA methylation state: In vitro and post-mortem brain studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How does pH affect DNA stability? | AAT Bioquest [aatbio.com]
- 12. The Role of Natural Antioxidants Against Reactive Oxygen Species Produced by Cadmium Toxicity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Comparative study of the antioxidant capability of EDTA and Irganox - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Methylcytosine (5-mC) and 5-Hydroxymethylcytosine (5-hmC) Antibody Cross-Reactivity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-methylcytosine (5-mC) and 5-hydroxymethylcytosine (5-hmC) antibodies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on the critical aspect of antibody cross-reactivity.
Frequently Asked Questions (FAQs)
Q1: What is the importance of distinguishing between 5-mC and 5-hmC in my research?
A1: 5-methylcytosine (5-mC) is a well-established epigenetic mark primarily associated with transcriptional repression.[1] 5-hydroxymethylcytosine (5-hmC), on the other hand, is an oxidation product of 5-mC, catalyzed by the Ten-Eleven Translocation (TET) enzymes, and is considered an intermediate in DNA demethylation pathways, often linked to active gene expression.[2][3] Distinguishing between these two modifications is crucial for accurately interpreting their distinct biological roles in gene regulation, development, and disease.
Q2: Do anti-5-mC antibodies cross-react with 5-hmC, and vice versa?
A2: The specificity of commercially available antibodies varies. While many manufacturers claim high specificity for their anti-5-mC and anti-5-hmC antibodies with no detectable cross-reactivity, it is essential to validate this in your experimental context.[4][5] Some studies have shown that certain anti-5-mC antibodies do not bind to 5-hmC, making techniques like Methylated DNA Immunoprecipitation (MeDIP) specific for 5-mC.[4][5] Conversely, highly specific anti-5-hmC antibodies that do not recognize 5-mC are also available.[6][7][8] However, the presence of both modifications in close proximity on the same DNA fragment can sometimes affect antibody binding.[4]
Q3: How can I test the specificity of my antibody?
A3: You can assess the specificity and cross-reactivity of your antibodies using techniques like Dot Blot or ELISA. These methods involve immobilizing DNA standards with known modifications (unmethylated cytosine, 5-mC, and 5-hmC) and probing them with the antibody . The signal intensity will indicate the antibody's binding preference. Detailed protocols for these experiments are provided in the "Experimental Protocols" section of this guide.
Q4: What are the critical considerations when performing MeDIP-seq or hMeDIP-seq?
A4: Key considerations for successful MeDIP-seq (for 5-mC) or hMeDIP-seq (for 5-hmC) include:
-
Antibody Specificity: Using a highly specific and validated antibody is paramount to ensure you are enriching for the correct modification.
-
DNA Fragmentation: Proper fragmentation of genomic DNA to a consistent size range (typically 200-1000 bp) is crucial for efficient immunoprecipitation and accurate mapping.[9]
-
Input Control: Always include an input control (a portion of the fragmented DNA that does not undergo immunoprecipitation) to account for biases in DNA fragmentation and sequencing.
-
Spike-in Controls: The use of synthetic DNA spike-in controls with known modifications can help assess immunoprecipitation efficiency and specificity.[10]
Quantitative Data on Antibody Specificity
Obtaining precise quantitative data, such as dissociation constants (Kd), for antibody binding to 5-mC and 5-hmC is often challenging as this information is not always publicly available from manufacturers. However, several manufacturers provide qualitative data from dot blot analyses demonstrating high specificity. Below is a summary of information for some commercially available antibodies. Researchers are strongly encouraged to perform their own validation experiments.
| Antibody Target | Manufacturer & Catalog # | Stated Specificity & Cross-Reactivity Information | Applications |
| 5-mC | Abcam (ab10805) | Specific for 5-methylcytidine. | IP, SB, IHC-Fr, Flow Cyt, IHC-P |
| 5-mC | BPS Bioscience (25207) | High specificity for methylated DNA demonstrated by dot blot against hmC and unmethylated controls.[11] | MeDIP-seq, MeDIP-on-chip, IF, Dot blot |
| 5-mC | Diagenode (C15200081) | High specificity for methylated control shown in dot blot analysis. | MeDIP, MeDIP-seq |
| 5-mC | GeneTex (GTX629448) | Detects 5-methylcytosine. | IHC-P, IHC-Fr, IHC-Wm, Dot, EM, MeDIP |
| 5-hmC | Abcam (ab214728) | Reacts with 5-hmC in both single-stranded and double-stranded DNA. No cross-reactivity with non-methylated cytosine and methylcytosine in DNA.[12] | MeDIP, Flow Cyt, ELISA, IHC-P, ICC/IF, Dot |
| 5-hmC | Cell Signaling Technology (51660) | Validated using ELISA, dot blot, and MeDIP assays and shows high specificity for 5-hmC.[6] | DB, IF |
| 5-hmC | Proteintech (pAb) | Shows a 650-fold enrichment for 5-hmC DNA compared to 5-mC DNA or unmethylated DNA.[7] | IF, IHC, Dot Blot, MeDIP |
| 5-hmC | Thermo Fisher Scientific (39769) | Recognizes 5-hydroxymethylcytosine. | Dot Blot, MeDIP |
Troubleshooting Guides
MeDIP/hMeDIP-Seq
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Signal / Low Yield of Immunoprecipitated DNA | Inefficient Immunoprecipitation: Insufficient antibody, poor antibody quality, or suboptimal incubation times. | - Titrate the antibody to determine the optimal concentration. - Ensure the antibody is validated for MeDIP/hMeDIP. - Increase incubation time with the antibody (e.g., overnight at 4°C). |
| Inefficient Cell Lysis or DNA Fragmentation: Incomplete release of nuclear material or DNA fragments outside the optimal size range. | - Optimize cell lysis conditions. - Optimize sonication or enzymatic digestion to achieve fragments between 200-1000 bp.[9] Verify fragment size on an agarose gel. | |
| Low Abundance of Target Modification: The target modification (5-mC or 5-hmC) is rare in the sample. | - Increase the amount of starting genomic DNA. | |
| High Background / Non-specific Binding | Non-specific Antibody Binding: The antibody has off-target binding to other DNA modifications or sequences. | - Perform a dot blot or ELISA to verify antibody specificity (see protocols below). - Include an isotype control IgG in your experiment to assess non-specific binding. |
| Non-specific Binding to Beads: DNA or other cellular components are binding to the protein A/G beads. | - Pre-clear the cell lysate by incubating it with beads before adding the primary antibody.[9] - Increase the number and stringency of wash steps after immunoprecipitation. | |
| Contaminated Reagents: Buffers or other reagents are contaminated with DNA. | - Use fresh, nuclease-free reagents. | |
| Inconsistent Results Between Replicates | Pipetting Errors or Sample Handling Variability: Inconsistent amounts of reagents or DNA between samples. | - Use a master mix for reagents where possible. - Ensure thorough mixing of all components. |
| Variable DNA Fragmentation: Inconsistent sonication or digestion between samples. | - Process all samples in parallel with the same fragmentation conditions. |
Dot Blot for Specificity Testing
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Signal or Weak Signal | Inefficient DNA Immobilization: DNA did not bind well to the membrane. | - Ensure the membrane is properly activated (if using PVDF). - Allow the spotted DNA to dry completely before proceeding. |
| Low Antibody Concentration or Inactivity: Insufficient primary antibody or the antibody has lost activity. | - Increase the concentration of the primary antibody. - Use a fresh aliquot of the antibody. | |
| Inefficient Detection: Problem with the secondary antibody or substrate. | - Use a fresh secondary antibody and substrate. - Optimize the incubation time with the substrate. | |
| High Background | Insufficient Blocking: Non-specific binding of the antibody to the membrane. | - Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or 3% BSA).[13] |
| High Antibody Concentration: Too much primary or secondary antibody. | - Decrease the concentration of the antibodies. | |
| Inadequate Washing: Residual unbound antibody on the membrane. | - Increase the number and duration of wash steps. |
Experimental Protocols
Protocol 1: Dot Blot for Antibody Specificity
This protocol allows for the qualitative or semi-quantitative assessment of an antibody's specificity for 5-mC or 5-hmC.
Materials:
-
DNA standards: Unmethylated, fully methylated (5-mC), and fully hydroxymethylated (5-hmC) DNA.
-
Nitrocellulose or PVDF membrane
-
Vacuum dot blot apparatus (optional)
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody (anti-5-mC or anti-5-hmC)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
TBST (Tris-buffered saline with 0.1% Tween-20)
Procedure:
-
DNA Preparation: Prepare serial dilutions of the unmethylated, 5-mC, and 5-hmC DNA standards.
-
Membrane Preparation: Cut the membrane to the desired size. If using PVDF, pre-wet in methanol and then equilibrate in TBS-T.
-
Spotting DNA: Spot 1-2 µL of each DNA dilution onto the membrane. Allow the spots to dry completely at room temperature.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.[14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply the chemiluminescent substrate and image the membrane using a chemiluminescence imager.
Protocol 2: Methylated DNA Immunoprecipitation (MeDIP/hMeDIP)
This is a general protocol for the enrichment of methylated or hydroxymethylated DNA.
Materials:
-
Genomic DNA
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
IP buffer (e.g., 10 mM sodium phosphate pH 7.0, 140 mM NaCl, 0.05% Triton X-100)
-
Anti-5-mC or anti-5-hmC antibody
-
Protein A/G magnetic beads
-
Digestion buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5% SDS)
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol and sodium acetate for DNA precipitation
Procedure:
-
DNA Fragmentation: Fragment genomic DNA to an average size of 200-1000 bp by sonication or enzymatic digestion.
-
Denaturation: Denature the fragmented DNA by heating at 95°C for 10 minutes, followed by immediate cooling on ice.
-
Immunoprecipitation:
-
Dilute the denatured DNA in IP buffer.
-
Add the anti-5-mC or anti-5-hmC antibody and incubate overnight at 4°C with rotation.
-
-
Capture of Antibody-DNA Complexes:
-
Add pre-washed Protein A/G magnetic beads to the antibody-DNA mixture and incubate for 2-4 hours at 4°C with rotation.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with IP buffer.
-
-
Elution and Protein Digestion:
-
Resuspend the beads in digestion buffer with Proteinase K.
-
Incubate at 55°C for 2-3 hours to release the DNA and digest the antibody and beads.
-
-
DNA Purification:
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
Resuspend the purified DNA in TE buffer or nuclease-free water.
-
The enriched DNA is now ready for downstream applications such as qPCR or next-generation sequencing.
Visualizations
DNA Methylation and Demethylation Pathway
Caption: The dynamic cycle of DNA methylation and demethylation.
Experimental Workflow for Antibody Specificity Testing
Caption: Workflow for determining antibody specificity using a dot blot assay.
Logical Relationship of Antibody Specificity
Caption: Ideal binding characteristics of a specific anti-5-mC antibody.
References
- 1. DNA methylation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Examination of the specificity of DNA methylation profiling techniques towards 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Examination of the specificity of DNA methylation profiling techniques towards 5-methylcytosine and 5-hydroxymethylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Hydroxymethylcytosine (5-hmC) (HMC31) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 7. 5-Hydroxymethylcytosine (5-hmC) antibody (pAb) | Proteintech [ptglab.com]
- 8. 5-Hydroxymethylcytosine (5-hmC) Polyclonal Antibody (39769) [thermofisher.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Anti-5-hydroxymethylcytosine (5-hmC) antibody [RM236] (ab214728) | Abcam [abcam.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. blog.benchsci.com [blog.benchsci.com]
Technical Support Center: 5-Methyl-2'-deoxycytidine (5-mdC)
Welcome to the Technical Support Center for 5-Methyl-2'-deoxycytidine (5-mdC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of 5-mdC in aqueous solutions and to offer troubleshooting assistance for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound is stable for years when stored at -20°C.[1][2][3][4] It is supplied as a crystalline solid and should be protected from moisture.
Q2: How stable is this compound in aqueous solutions?
A2: While stable within DNA, especially at low temperatures, the stability of free 5-mdC in aqueous solutions is limited.[5] It is recommended to prepare aqueous solutions fresh for each use and avoid long-term storage. Some suppliers advise against storing aqueous solutions for more than one day.[1]
Q3: What are the potential degradation pathways for this compound in aqueous solutions?
A3: The primary degradation pathway for 5-mdC in aqueous solution is likely hydrolytic deamination, converting this compound to Thymidine. This reaction is known to occur for 5-methylcytosine within DNA, and the rate is faster than the deamination of deoxycytidine to deoxyuridine. Another potential but less common degradation pathway is the hydrolysis of the N-glycosidic bond, which would separate the 5-methylcytosine base from the deoxyribose sugar.
Q4: What factors can influence the stability of 5-mdC in aqueous solutions?
A4: The stability of 5-mdC in solution is influenced by several factors:
-
pH: Acidic conditions can catalyze both the deamination and N-glycosidic bond hydrolysis of nucleosides.
-
Temperature: Higher temperatures will accelerate the rate of degradation reactions.
-
Buffers: The composition of the buffer can potentially affect stability. It is advisable to use buffers at a pH where the compound is most stable, if known, and to be aware of potential catalytic effects of buffer components.
Q5: Can I freeze and thaw aqueous solutions of 5-mdC?
A5: Studies on 5-mdC within hydrolyzed DNA have shown it to be stable for at least three freeze-thaw cycles.[5] However, for free 5-mdC in solution, repeated freeze-thaw cycles should be minimized to reduce the risk of degradation. If you need to store solutions, it is best to aliquot them to avoid multiple freeze-thaw cycles.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Inconsistent results in cell culture experiments.
-
Possible Cause: Degradation of 5-mdC in the culture medium.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh stock solutions of 5-mdC before treating cells. Do not use solutions that have been stored for extended periods, especially at room temperature or 4°C.
-
Minimize Incubation Time: If possible, design experiments to minimize the time 5-mdC is in the culture medium before interacting with the cells.
-
pH of Medium: Be aware that the pH of cell culture medium can change over time due to cellular metabolism. This change in pH could potentially affect the stability of 5-mdC.
-
Control Experiments: Include appropriate controls to assess the bioactivity of your 5-mdC solution in each experiment.
-
Issue 2: Unexpected peaks in HPLC analysis.
-
Possible Cause: Degradation of 5-mdC in the sample or during analysis.
-
Troubleshooting Steps:
-
Sample Preparation: Prepare samples for HPLC analysis immediately before injection. If samples must be stored, keep them at a low temperature (e.g., 4°C in an autosampler) for the shortest possible time.
-
Mobile Phase pH: The pH of the mobile phase can influence the stability of 5-mdC during the chromatographic run. Ensure the mobile phase pH is optimized for the stability of the analyte.
-
Identify Degradation Products: If an unexpected peak is consistently observed, it may be a degradation product. The most likely degradation product is Thymidine. Run a Thymidine standard to see if the retention time matches the unexpected peak.
-
Peak Tailing or Splitting: These issues can be caused by interactions with the stationary phase, improper mobile phase composition, or column degradation.
-
Peak Tailing: For basic compounds like 5-mdC, tailing can occur due to interaction with acidic silanol groups on the silica-based column. Using a high-purity silica column or adding a small amount of a basic modifier (e.g., triethylamine) to the mobile phase can help.
-
Peak Splitting: This may be due to column voids, a blocked frit, or co-elution with an impurity. Check the column's performance and ensure proper sample dissolution.
-
-
Issue 3: Low recovery of 5-mdC in quantitative analysis.
-
Possible Cause: Degradation of 5-mdC during sample processing or storage.
-
Troubleshooting Steps:
-
Optimize Extraction: If extracting 5-mdC from a biological matrix, ensure the extraction procedure is performed quickly and at a low temperature to minimize degradation.
-
Storage of Extracts: Analyze extracts as soon as possible. If storage is necessary, store them at -80°C and minimize freeze-thaw cycles.
-
Internal Standard: Use a stable, isotopically labeled internal standard for LC-MS analysis to correct for any loss during sample preparation and analysis.
-
Data Presentation
Table 1: Summary of this compound Stability in DNA
| Condition | Matrix | Duration of Stability | Temperature | Citation |
| Storage | Hydrolyzed Calf Thymus DNA | At least 7 days | -20°C | [5] |
| Storage | Non-hydrolyzed Calf Thymus DNA | At least 65 days | -20°C | [5] |
| Freeze-Thaw | Hydrolyzed and Non-hydrolyzed Calf Thymus DNA | At least 3 cycles | -20°C | [5] |
Note: Quantitative data on the stability of free this compound in aqueous solutions under various pH and temperature conditions is limited in the scientific literature. Researchers should empirically determine the stability in their specific experimental systems.
Experimental Protocols
Protocol 1: General Workflow for Assessing the Stability of this compound in an Aqueous Buffer
Objective: To determine the degradation rate of 5-mdC in a specific buffer at a given temperature.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Calibrated pH meter
-
Incubator or water bath
Procedure:
-
Prepare a stock solution of 5-mdC: Accurately weigh a known amount of 5-mdC and dissolve it in the buffer of choice to a final concentration of approximately 1 mg/mL.
-
Incubation: Place the solution in a tightly sealed vial in an incubator or water bath set to the desired temperature (e.g., 25°C, 37°C).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution.
-
Sample Analysis: Immediately analyze the aliquot by a validated stability-indicating HPLC method. The initial time point (t=0) serves as the 100% reference.
-
Data Analysis: Quantify the peak area of 5-mdC at each time point. Plot the percentage of remaining 5-mdC against time to determine the degradation kinetics.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To separate 5-mdC from its potential degradation product, Thymidine.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of methanol (or acetonitrile) and a buffer (e.g., 20 mM ammonium acetate, pH 5.0).
-
Example Gradient: 5% to 30% methanol over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 274 nm (the approximate λmax of 5-mdC).
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare standard solutions of 5-mdC and Thymidine in the mobile phase.
-
System Suitability: Inject the standards to determine their retention times and ensure adequate resolution between the two peaks.
-
Sample Analysis: Inject the samples from the stability study (Protocol 1).
-
Quantification: Use the peak area from a standard calibration curve to quantify the concentration of 5-mdC in the samples.
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. Stacking self-association of pyrimidine nucleosides and of cytosines: effects of methylation and thiolation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of this compound stability in hydrolyzed and nonhydrolyzed DNA by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tracking excited state decay mechanisms of pyrimidine nucleosides in real time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative Pathways of Deoxyribose and Deoxyribonate Catabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bisulfite Sequencing of Methylated DNA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common artifacts encountered during bisulfite sequencing of methylated DNA.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during your bisulfite sequencing experiments.
Issue 1: Incomplete Bisulfite Conversion
Symptom: Sequencing results show a high number of non-CpG cytosines, leading to an overestimation of methylation levels. The expected conversion rate of unmethylated cytosines to uracils should be greater than 99%.[1][2]
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete DNA Denaturation | Ensure complete denaturation of DNA into single strands, as bisulfite can only react with single-stranded DNA.[3][4][5] Optimize denaturation temperature and time according to your kit's protocol. The presence of residual protein can hinder denaturation; consider an extended proteinase K treatment during DNA isolation.[4][6] |
| Suboptimal Reaction Conditions | Follow the recommended incubation times and temperatures for bisulfite treatment.[7][8] Prolonged incubation can improve conversion but may increase DNA degradation.[9] Ensure the correct concentration of bisulfite and appropriate pH of the reaction buffer. |
| Poor DNA Quality | Use high-quality, pure DNA. Contaminants can inhibit the conversion reaction.[10] For challenging samples like FFPE tissues, which may yield lower quality and quantity of DNA, specific protocols or kits designed for such samples are recommended.[4] |
| Secondary Structures in DNA | GC-rich regions can form stable secondary structures that are resistant to denaturation and bisulfite treatment.[11] Consider using optimized protocols with higher denaturation temperatures or longer incubation times for these regions. |
Issue 2: DNA Degradation
Symptom: Low PCR amplification yield or complete failure to amplify the target region. This is often due to the harsh chemical conditions of bisulfite treatment, which can lead to significant DNA fragmentation.[3][9][12] Studies have shown that 84-96% of the DNA can be degraded during bisulfite treatment.[7][8]
Possible Causes & Solutions:
| Cause | Solution |
| Harsh Bisulfite Treatment | Optimize bisulfite treatment conditions to balance conversion efficiency and DNA integrity.[9] Using a temperature cycling protocol during incubation may help minimize degradation.[3] Consider using commercially available kits with less harsh reagents or alternative, bisulfite-free methods.[13][14] |
| Long PCR Amplicons | Design PCR primers to amplify shorter fragments, ideally under 400 bp, as the probability of finding an intact template molecule decreases with increasing amplicon length.[3][4] |
| Low Starting DNA Amount | Start with a sufficient amount of high-quality DNA. For low-quantity samples, consider methods like nested PCR to increase the yield of the target amplicon.[7] The use of carrier DNA/RNA can also aid in precipitating and reducing the loss of the sample DNA.[4] |
Issue 3: PCR Bias
Symptom: Preferential amplification of either methylated or unmethylated DNA strands, leading to inaccurate quantification of methylation levels.[15][16] This bias can be influenced by the differential GC content of methylated (higher GC) and unmethylated (AT-rich after conversion) sequences.
Possible Causes & Solutions:
| Cause | Solution |
| Primer Design | Design primers that do not contain CpG dinucleotides to avoid preferential binding to either methylated or unmethylated sequences.[4][17][18] Primer design software specific for bisulfite-treated DNA is recommended. |
| Suboptimal PCR Conditions | Optimize the annealing temperature of your PCR. A temperature gradient PCR can help identify the optimal temperature that minimizes bias.[17][19] Use a "hot-start" Taq polymerase to reduce non-specific amplification.[10] |
| Differential Amplification Efficiency | The AT-rich nature of converted, unmethylated DNA can lead to more efficient amplification compared to the GC-rich methylated sequences. To mitigate this, limit the number of PCR cycles.[17] |
| Library Preparation | For next-generation sequencing applications, consider amplification-free library preparation methods to eliminate PCR-induced bias.[20][21] If amplification is necessary, the choice of polymerase and bisulfite conversion protocol can significantly impact the level of bias.[20][21] |
Experimental Workflows & Logical Relationships
The following diagrams illustrate the bisulfite sequencing workflow and the logical relationships between common artifacts and troubleshooting strategies.
Caption: Bisulfite sequencing workflow highlighting key stages where artifacts are commonly introduced.
Caption: Logical relationships between symptoms, underlying artifacts, and troubleshooting solutions.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters and expected outcomes in bisulfite sequencing.
Table 1: Bisulfite Conversion Efficiency and DNA Degradation
| Parameter | Expected Value/Range | Notes |
| Conversion Efficiency | > 99.5% | Can be assessed by sequencing unmethylated control DNA (e.g., lambda phage DNA) or analyzing non-CpG cytosines in mammalian DNA.[1][21] |
| DNA Degradation Rate | 84% - 96% | The harsh chemical treatment leads to significant DNA fragmentation.[7][9] |
| DNA Yield After Conversion | ~20% - 30% | Significant loss of DNA is expected.[22] |
Table 2: PCR and Sequencing Parameters
| Parameter | Recommendation | Rationale |
| PCR Amplicon Size | < 400 bp | Minimizes the impact of DNA degradation on amplification success.[4] |
| Primer Length | 24 - 32 nucleotides | Longer primers are often required for the AT-rich, converted DNA to ensure specific binding.[4][10] |
| Sequencing Read Depth | Application-dependent | Higher read depth provides more confidence in methylation calls, with a minimum of 5-10 reads per site often recommended for robust analysis.[21][23] |
Detailed Experimental Protocols
Protocol 1: Assessing Bisulfite Conversion Efficiency
This protocol outlines a method to determine the efficiency of bisulfite conversion using spike-in control DNA.
-
Spike-in Control: Add a known amount of unmethylated control DNA (e.g., lambda phage DNA) to your experimental genomic DNA sample before bisulfite conversion.
-
Bisulfite Conversion: Perform bisulfite conversion on the mixed DNA sample according to your standard protocol.
-
PCR Amplification: Amplify a specific region of the spike-in control DNA using primers designed for the converted sequence.
-
Sequencing: Sequence the PCR product.
-
Data Analysis: Align the sequencing reads to the expected converted sequence of the control DNA. Calculate the conversion efficiency using the following formula: Conversion Efficiency (%) = (Number of converted C's (read as T's)) / (Total number of C's) * 100 An efficiency of >99.5% is desirable for high-quality methylation analysis.[1]
Protocol 2: Minimizing PCR Bias
This protocol provides steps to identify and minimize PCR bias.
-
Prepare Control DNA: Create a set of control samples with known methylation ratios (e.g., 0%, 25%, 50%, 75%, and 100% methylated DNA). This can be achieved by mixing fully methylated and unmethylated control DNA in defined proportions.
-
Bisulfite Conversion: Perform bisulfite conversion on all control samples.
-
Gradient PCR: For your target region, perform a PCR with an annealing temperature gradient on the 50% methylated control sample.
-
Analyze PCR Products: Run the PCR products on an agarose gel. Select the annealing temperature that gives a single, clear band.
-
Quantitative Analysis: Using the optimized annealing temperature, amplify all control samples. Analyze the methylation level of the PCR products using a quantitative method such as pyrosequencing or deep sequencing.[3]
-
Evaluate Bias: Compare the measured methylation levels to the expected levels. If there is a significant deviation, further optimization of primer design or the use of a different polymerase may be necessary.[15]
Frequently Asked Questions (FAQs)
Q1: What is the ideal starting amount of DNA for bisulfite sequencing?
Most protocols recommend starting with at least 1 µg of high-quality DNA for reliable results.[4] However, specialized kits and protocols are available for lower input amounts, which are often necessary when working with precious or limited samples.
Q2: Can I use DNA from FFPE tissues for bisulfite sequencing?
Yes, but it can be challenging due to DNA degradation and chemical modifications from the fixation process. It is crucial to use a DNA extraction method optimized for FFPE tissues and a bisulfite conversion kit designed for fragmented DNA. Expect lower yields and potentially higher degradation rates.[4]
Q3: How do I distinguish between 5-methylcytosine (5mC) and 5-hydroxymethylcytosine (5hmC) with bisulfite sequencing?
Standard bisulfite sequencing cannot distinguish between 5mC and 5hmC, as both are protected from conversion.[1] To specifically map 5hmC, methods such as oxidative bisulfite sequencing (oxBS-Seq) or TET-assisted bisulfite sequencing (TAB-Seq) are required. These methods involve an additional enzymatic or chemical step to differentiate the two modifications.
Q4: Are there alternatives to bisulfite sequencing?
Yes, several bisulfite-free methods for methylation analysis exist. Enzymatic methyl-seq (EM-seq) uses a series of enzymes to achieve a similar conversion of unmethylated cytosines to uracils with significantly less DNA damage.[3] Long-read sequencing technologies, such as PacBio and Nanopore, can directly detect DNA methylation on native DNA without the need for conversion.[24] Additionally, affinity-based methods like methylated DNA immunoprecipitation (MeDIP-Seq) can enrich for methylated DNA fragments.[3]
Q5: What quality control steps are essential after sequencing?
After sequencing, it is important to perform quality control checks on your data. This includes assessing the read quality, adapter contamination, and, most importantly, the bisulfite conversion efficiency. Tools like FastQC can be used for initial quality assessment, and specific bioinformatics pipelines for bisulfite sequencing data (e.g., Bismark) will provide detailed reports on conversion rates and methylation levels.[20][21]
References
- 1. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 2. geneticeducation.co.in [geneticeducation.co.in]
- 3. Bisulfite sequencing - Wikipedia [en.wikipedia.org]
- 4. DNA methylation detection: Bisulfite genomic sequencing analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA Methylation: Bisulphite Modification and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and resolution of artifacts in bisulfite sequencing [pubmed.ncbi.nlm.nih.gov]
- 7. Bisulfite genomic sequencing: systematic investigation of critical experimental parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. DNA Methylation Analysis Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Degradation of DNA by bisulfite treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bisulfite-free approaches for DNA methylation profiling - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. Bisulfite-free approaches for DNA methylation profiling - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Detection and measurement of PCR bias in quantitative methylation analysis of bisulphite-treated DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. bitesizebio.com [bitesizebio.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Comparison of whole-genome bisulfite sequencing library preparation strategies identifies sources of biases affecting DNA methylation data - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pre-power.com [pre-power.com]
- 22. zymoresearch.com [zymoresearch.com]
- 23. Characterizing the properties of bisulfite sequencing data: maximizing power and sensitivity to identify between-group differences in DNA methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. epicypher.com [epicypher.com]
overcoming protonation suppression in LC-MS/MS of 5-Methyl-2'-deoxycytidine
Welcome to the technical support center for the LC-MS/MS analysis of 5-Methyl-2'-deoxycytidine (5-mC). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the LC-MS/MS analysis of this compound?
The primary challenges in analyzing 5-mC and its derivatives by LC-MS/MS include:
-
Poor Ionization Efficiency: Cytosine modifications, including 5-mC, often exhibit low ionization efficiency in electrospray ionization (ESI), leading to low sensitivity.[1]
-
Protonation Suppression: The presence of DNA hydrolysate buffer components and co-eluting unmodified nucleosides can significantly suppress the protonation of target analytes like 5-mC.[2][3]
-
In-source Fragmentation: In-source collision-activated dissociation (CAD) can occur, leading to the fragmentation of the protonated molecule and a decrease in the signal of the intended precursor ion.[4]
-
Chromatographic Resolution: Achieving good chromatographic separation from other structurally similar nucleosides is crucial for accurate quantification.
Q2: How can I improve the sensitivity of my 5-mC measurement?
Several strategies can be employed to enhance sensitivity:
-
Chemical Derivatization: Derivatizing the cytosine moieties can dramatically increase detection sensitivities. For example, derivatization with 2-bromo-1-(4-dimethylamino-phenyl)-ethanone (BDAPE) has been shown to increase the detection sensitivity of 5-mC by 35-fold.[1]
-
Mobile Phase Optimization: The addition of certain modifiers to the mobile phase can significantly enhance analyte signal. Ammonium bicarbonate, for instance, has been shown to eliminate protonation suppression from DNA hydrolysate buffer and co-eluting nucleosides.[2][3]
-
Optimized Ionization Source Parameters: Fine-tuning the ESI source parameters, such as capillary voltage, gas flow, and temperature, can improve the ionization efficiency of 5-mC.
-
Use of High-Purity Solvents: Employing high-purity, LC-MS grade solvents and additives minimizes background noise and potential ion suppression from contaminants.[5]
Q3: What mobile phase additives are recommended for overcoming protonation suppression?
Ammonium bicarbonate has been demonstrated to be a highly effective mobile phase additive for eliminating protonation suppression in the analysis of cytosine modifications.[2][3] It is believed to increase the protonation capacity in the gas phase and facilitate proton transfer to the target nucleosides.[2][3] While formic acid is commonly used in reversed-phase LC-MS, ammonium bicarbonate can offer superior performance in mitigating suppression for this specific application.[6][7]
Q4: Is an internal standard necessary for accurate quantification of 5-mC?
Yes, the use of a stable isotope-labeled internal standard, such as [U-¹⁵N]-labeled 5-mC, is highly recommended for accurate and precise quantification.[8] Internal standards compensate for variations in sample preparation, injection volume, and matrix effects, leading to more reliable results. In some highly robust methods with minimal suppression, it may be possible to achieve good reproducibility without an internal standard, but this is not generally recommended.[2][3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for 5-mC | 1. Protonation Suppression: Interference from matrix components or co-eluting species. 2. Poor Ionization Efficiency: Suboptimal mobile phase composition or source conditions. 3. Insufficient Sample Concentration: The amount of 5-mC in the sample is below the limit of detection. | 1. a) Add ammonium bicarbonate to the mobile phase to counteract suppression.[2][3] b) Improve chromatographic separation to resolve 5-mC from interfering compounds. 2. a) Optimize ESI source parameters (e.g., spray voltage, gas flows, temperature). b) Consider chemical derivatization to enhance ionization.[1] 3. a) Concentrate the sample or inject a larger volume if possible. b) Utilize a more sensitive instrument or detection method. |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary Interactions: Interaction of the analyte with active sites on the column. 2. Inappropriate Mobile Phase pH: The pH of the mobile phase is not optimal for the analyte's charge state. 3. Column Overload: Injecting too much sample. | 1. a) Use a column with end-capping or a different stationary phase. b) Add a small amount of a competing base to the mobile phase. 2. Adjust the mobile phase pH with a suitable volatile additive like formic acid or ammonium hydroxide.[7] 3. Reduce the injection volume or dilute the sample. |
| High Background Noise | 1. Contaminated Solvents or Additives: Impurities in the mobile phase. 2. Contaminated LC System: Build-up of contaminants in the tubing, injector, or column. 3. Leak in the System: Air entering the system can cause an unstable spray. | 1. Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.[5] 2. Flush the entire LC system with an appropriate cleaning solution. 3. Check all fittings and connections for leaks. |
| Inconsistent Retention Times | 1. Unstable Column Temperature: Fluctuations in the column oven temperature. 2. Inconsistent Mobile Phase Composition: Improperly mixed mobile phase or pump malfunction. 3. Column Degradation: The stationary phase is degrading over time. | 1. Ensure the column oven is functioning correctly and maintaining a stable temperature. 2. Prepare fresh mobile phase and ensure the pumps are delivering a consistent flow rate and composition. 3. Replace the column with a new one. |
Experimental Protocols
Protocol 1: Chemical Derivatization for Enhanced Sensitivity
This protocol is based on the derivatization of cytosine moieties with 2-bromo-1-(4-dimethylamino-phenyl)-ethanone (BDAPE) to improve detection sensitivity.[1]
Materials:
-
Genomic DNA sample
-
Nuclease P1
-
Alkaline phosphatase
-
BDAPE solution
-
Triethylamine
-
LC-MS grade water and acetonitrile
Procedure:
-
DNA Hydrolysis: Digest genomic DNA to individual nucleosides using nuclease P1 and alkaline phosphatase.
-
Derivatization Reaction:
-
To the dried nucleoside mixture, add BDAPE solution and triethylamine.
-
Incubate the reaction mixture at a controlled temperature and time to ensure complete derivatization.
-
-
Sample Cleanup: After the reaction, the sample may require a cleanup step, such as solid-phase extraction (SPE), to remove excess derivatizing agent and other interfering substances.
-
LC-MS/MS Analysis: Analyze the derivatized sample by LC-MS/MS. The derivatization increases the hydrophobicity of the analytes, which will alter their chromatographic behavior.
Quantitative Data Comparison:
| Analyte | Limit of Detection (LOD) without Derivatization (fmol) | Limit of Detection (LOD) with BDAPE Derivatization (fmol) | Sensitivity Enhancement |
| 5-mC | Not reported | 0.10 | ~35-fold |
| 5-hmC | Not reported | 0.06 | ~93-fold |
| 5-foC | Not detectable | 0.11 | ~89-fold |
| 5-caC | Not detectable | 0.23 | ~123-fold |
Data sourced from a study on the simultaneous determination of cytosine modifications.[1]
Protocol 2: Protonation-Suppression-Free LC-MS/MS Analysis
This protocol utilizes ammonium bicarbonate in the mobile phase to eliminate protonation suppression.[2][3]
Materials:
-
Hydrolyzed DNA sample
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Ammonium bicarbonate
LC-MS/MS System:
-
A robust UHPLC system coupled to a triple quadrupole mass spectrometer.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Aqueous solution of ammonium bicarbonate (concentration to be optimized, e.g., 10 mM).
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Separation:
-
Use a suitable reversed-phase column.
-
Develop a gradient elution method to separate the nucleosides.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use multiple reaction monitoring (MRM) for the specific transitions of 5-mC and its internal standard.
-
Visualizations
Caption: General experimental workflow for 5-mC analysis.
Caption: Troubleshooting logic for low 5-mC signal.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protonation-Suppression-Free LC-MS/MS Analysis for Profiling of DNA Cytosine Modifications in Adult Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of 5-Methylcytosine and 5-Hydroxymethylcytosine in Genomic DNA from Hepatocellular Carcinoma Tissues by Capillary Hydrophilic-Interaction Liquid Chromatography/Quadrupole TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Important Qualities of Mobile Phase Additives for LC-MS Applications | Technology Networks [technologynetworks.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. DNA methylation determination by liquid chromatography–tandem mass spectrometry using novel biosynthetic [U-15N]deoxycytidine and [U-15N]methyldeoxycytidine internal standards - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Aza-2'-Deoxycytidine (Decitabine) Cytotoxicity in Primary Cell Cultures
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5-aza-2'-deoxycytidine (Decitabine) in primary cell cultures.
Troubleshooting Guides
High variability in cytotoxicity results, unexpected cell death, or a lack of a discernible dose-response are common challenges when working with 5-aza-2'-deoxycytidine in primary cell cultures. This guide provides a structured approach to troubleshoot these issues.
Problem 1: Inconsistent or No Cytotoxic Effect Observed
| Possible Cause | Suggested Solution |
| Drug Instability | 5-aza-2'-deoxycytidine is highly unstable in aqueous solutions.[1] Prepare fresh stock solutions in an appropriate solvent like DMSO and make fresh dilutions in pre-warmed media immediately before each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Insufficient Treatment Duration | The cytotoxic effects of 5-aza-2'-deoxycytidine are often cell cycle-dependent, as it needs to be incorporated into the DNA during replication.[2] Primary cells often have a slower proliferation rate than cancer cell lines. Extend the treatment duration to allow for at least one full cell cycle. Daily media changes with fresh drug may be necessary for longer treatments due to its instability.[1] |
| Suboptimal Drug Concentration | The effective concentration of 5-aza-2'-deoxycytidine is highly cell-type dependent. Perform a dose-response experiment with a wide range of concentrations to determine the optimal range for your specific primary cell culture. |
| Low Proliferation Rate of Primary Cells | The mechanism of action of 5-aza-2'-deoxycytidine relies on its incorporation during DNA synthesis.[2][3] If primary cells are quiescent or slowly dividing, the cytotoxic effect will be minimal. Ensure cells are in a proliferative state during treatment. |
| Cell Culture Density | High cell density can lead to contact inhibition and reduced proliferation, diminishing the drug's effect. Conversely, very low density can make cells more susceptible to stress. Optimize cell seeding density to ensure logarithmic growth during the experiment. |
Problem 2: Excessive Cell Death Even at Low Concentrations
| Possible Cause | Suggested Solution |
| High Sensitivity of Primary Cells | Primary cells can be more sensitive to cytotoxic agents than immortalized cell lines. Use a lower range of concentrations in your dose-response experiments. |
| Solvent Toxicity | If using a solvent like DMSO to dissolve the drug, ensure the final concentration in the culture medium is non-toxic to your cells.[1] Run a vehicle control (media with the same concentration of solvent) to assess its effect. |
| Contamination | Microbial contamination can cause widespread cell death. Regularly check cultures for any signs of contamination. |
Problem 3: High Variability Between Replicates
| Possible Cause | Suggested Solution |
| Inaccurate Pipetting | Ensure accurate and consistent pipetting of both cells and drug solutions. Use calibrated pipettes and proper technique. |
| Uneven Cell Seeding | Inconsistent cell numbers across wells will lead to variable results. Ensure the cell suspension is homogenous before seeding. |
| Edge Effects in Multi-well Plates | Wells on the perimeter of a multi-well plate are prone to evaporation, which can concentrate the drug and affect cell viability. Avoid using the outer wells for experimental conditions; instead, fill them with sterile PBS or media. |
| Incomplete Dissolving of Formazan Crystals (MTT Assay) | In an MTT assay, ensure the formazan crystals are fully dissolved before reading the absorbance. Incomplete dissolution is a common source of variability. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cytotoxicity of 5-aza-2'-deoxycytidine?
A1: The primary mechanism of cytotoxicity is the covalent trapping of DNA methyltransferases (DNMTs) to DNA.[4][5] 5-aza-2'-deoxycytidine is a nucleoside analog that gets incorporated into DNA during replication. When DNMTs attempt to methylate this analog, they become irreversibly bound, forming DNA-protein crosslinks. These crosslinks can lead to DNA strand breaks, replication fork collapse, and ultimately, apoptosis.[2]
Q2: How should I prepare and store 5-aza-2'-deoxycytidine?
A2: 5-aza-2'-deoxycytidine is unstable in aqueous solutions. It is recommended to prepare a stock solution in a solvent like DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] For experiments, thaw an aliquot and make fresh dilutions in pre-warmed cell culture medium immediately before use. It is advisable to change the medium with freshly prepared drug daily for long-term experiments.[1]
Q3: What is a typical effective concentration range for primary cells?
A3: The effective concentration is highly variable depending on the primary cell type. It is crucial to perform a dose-response study to determine the IC50 (half-maximal inhibitory concentration) for your specific cells. Generally, concentrations ranging from nanomolar to low micromolar are used.[6] At lower concentrations (nanomolar range), the primary effect may be DNA demethylation with minimal cytotoxicity, while higher concentrations (micromolar range) are typically cytotoxic.[6]
Q4: How long should I treat my primary cells with 5-aza-2'-deoxycytidine?
A4: The treatment duration should be sufficient to allow for at least one cell division cycle to ensure the incorporation of the drug into the DNA.[1] Given that primary cells often divide slower than cancer cell lines, a longer treatment time (e.g., 48-96 hours or even longer) may be necessary. For extended treatments, daily media changes with fresh drug are recommended due to its instability.[1]
Q5: My primary cells are not proliferating. Will 5-aza-2'-deoxycytidine still be effective?
A5: The cytotoxic effects of 5-aza-2'-deoxycytidine are largely dependent on its incorporation into DNA during S-phase of the cell cycle.[2] Therefore, it will have minimal cytotoxic effects on non-proliferating or quiescent cells.
Quantitative Data
For reference, the following table provides a summary of reported IC50 values in various cancer cell lines , which can serve as a starting point for designing dose-response experiments.
| Cell Line | Cell Type | IC50 (µM) | Treatment Duration (hours) | Assay |
| K562 | Chronic Myelogenous Leukemia | 0.26 ± 0.02 | 96 | Trypan Blue Exclusion |
| Molt4 | T-cell Acute Lymphoblastic Leukemia | 84.461 | 72 | Not Specified |
| Molt4 | T-cell Acute Lymphoblastic Leukemia | 10.113 | 96 | Not Specified |
| KG-1 | Acute Myeloid Leukemia | >5 | 48 | Not Specified |
| U937 | Histiocytic Lymphoma | >5 | 48 | Not Specified |
Experimental Protocols
Detailed Methodology: MTT Assay for Assessing Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Primary cells in culture
-
Complete cell culture medium
-
5-aza-2'-deoxycytidine
-
DMSO (for stock solution)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count your primary cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density in a volume of 100 µL of complete culture medium per well.
-
Include wells for a "no cell" control (medium only) to serve as a blank.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of 5-aza-2'-deoxycytidine in DMSO.
-
On the day of the experiment, prepare serial dilutions of 5-aza-2'-deoxycytidine in pre-warmed complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different drug concentrations.
-
Include a vehicle control group (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate for the desired treatment period (e.g., 48, 72, or 96 hours). For longer incubations, replace the medium with fresh drug solution every 24 hours.
-
-
MTT Addition:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
-
Solubilization of Formazan Crystals:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the absorbance of the "no cell" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (untreated cells).
-
Plot the percentage of viability against the drug concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of 5-aza-2'-deoxycytidine using an MTT assay.
Caption: Signaling pathways involved in 5-aza-2'-deoxycytidine-induced cytotoxicity.
Caption: Troubleshooting decision tree for inconsistent cytotoxicity results with 5-aza-2'-deoxycytidine.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicity of 5-aza-2'-deoxycytidine to mammalian cells is mediated primarily by covalent trapping of DNA methyltransferase rather than DNA demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxicity of 5-aza-2'-deoxycytidine to mammalian cells is mediated primarily by covalent trapping of DNA methyltransferase rather than DNA demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Aza-2'-deoxycytidine stress response and apoptosis in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Distinguishing 5-Methyl-2'-deoxycytidine (5mC) from 5-hydroxymethylcytidine (5hmC)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered when distinguishing between 5-Methyl-2'-deoxycytidine (5mC) and 5-hydroxymethylcytidine (5hmC).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental challenge in distinguishing 5mC from 5hmC?
The primary challenge lies in the structural similarity between 5mC and 5hmC. Both modifications are located at the 5th position of the cytosine ring, making them difficult to differentiate using traditional DNA methylation analysis methods. Standard bisulfite sequencing (BS-seq), for instance, cannot distinguish between the two, as both are resistant to bisulfite-mediated deamination and are read as cytosine.[1][2][3][4][5][6] This inability to differentiate can lead to misinterpretation of methylation data, as 5mC is generally associated with gene repression, while 5hmC is often linked to active gene expression and DNA demethylation.[3][7][8]
Q2: What are the primary methods available to distinguish between 5mC and 5hmC at single-base resolution?
The main techniques for single-base resolution mapping of 5mC and 5hmC are:
-
Oxidative Bisulfite Sequencing (oxBS-Seq): This method involves a chemical oxidation step that converts 5hmC to 5-formylcytosine (5fC).[5][9][10][11] Subsequent bisulfite treatment converts 5fC to uracil (read as thymine), while 5mC remains as cytosine. By comparing the results of oxBS-Seq with standard BS-Seq, the levels of 5hmC can be inferred.[5][9][10]
-
TET-assisted Bisulfite Sequencing (TAB-Seq): This enzymatic approach specifically identifies 5hmC.[12][13][14][15][16] It uses a β-glucosyltransferase to protect 5hmC, followed by TET enzyme oxidation of 5mC to 5-carboxylcytosine (5caC).[12][13][14][15] Bisulfite treatment then converts 5caC and unmodified cytosine to uracil, leaving only the protected 5hmC to be read as cytosine.[2]
Q3: When should I use antibody-based methods versus sequencing-based methods?
Antibody-based methods, such as methylated DNA immunoprecipitation sequencing (MeDIP-seq) for 5mC and hydroxymethylated DNA immunoprecipitation sequencing (hMeDIP-seq) for 5hmC, are useful for genome-wide enrichment and profiling of these modifications.[1] They are generally more cost-effective for initial screening and identifying regions with high densities of 5mC or 5hmC. However, their resolution is typically lower (~100-200 bp) compared to sequencing-based methods, and they are not suitable for single-base resolution analysis.[12][13][14][15] Sequencing-based methods like oxBS-Seq and TAB-Seq are preferred for precise, base-resolution mapping and quantification of 5mC and 5hmC.
Q4: Can mass spectrometry be used to differentiate 5mC and 5hmC?
Yes, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the "gold standard" for the global quantification of 5mC and 5hmC.[17] It is highly accurate and sensitive, capable of detecting very low levels of these modifications.[18][19][20][21] The primary limitation of LC-MS/MS is that it provides a global percentage of 5mC and 5hmC in the entire genome and does not provide information about the specific genomic locations of these modifications.[17]
Q5: Are there newer, alternative methods for distinguishing 5mC and 5hmC?
Yes, the field is rapidly evolving. Newer methods aim to overcome the limitations of bisulfite treatment, such as DNA degradation. Some of these emerging techniques include:
-
SIMPLE-seq: A method for simultaneous single-cell analysis of 5mC and 5hmC.[22][23]
-
Joint-snhmC-seq: Another single-cell approach that profiles 5hmC and true 5mC.[24]
-
Bisulfite-free methods: Techniques like TAPS (TET-assisted pyridine borane sequencing) and CAPS (chemical-assisted pyridine borane sequencing) offer alternatives to bisulfite conversion.[4][23]
Troubleshooting Guides
Oxidative Bisulfite Sequencing (oxBS-Seq)
| Problem | Possible Cause | Recommended Solution |
| Low DNA yield after oxidation and bisulfite conversion | Harsh chemical treatments (oxidation and bisulfite) can lead to DNA degradation. | - Start with a higher initial amount of high-quality genomic DNA (≥1 µg is recommended).[19] - Ensure accurate quantification of DNA before starting. - Use a commercial kit with optimized buffers to minimize DNA loss. - Reduce incubation times for bisulfite conversion if possible, while ensuring complete conversion of unmodified cytosines. |
| Incomplete oxidation of 5hmC | Insufficient concentration or activity of the oxidizing agent (e.g., potassium perruthenate, KRuO4). | - Ensure the oxidizing agent is fresh and properly stored. - Optimize the concentration of the oxidizing agent and the reaction time. - Include a control DNA with known 5hmC sites to verify oxidation efficiency. |
| False positives for 5mC (unoxidized 5hmC) | Incomplete oxidation of 5hmC will lead to it being read as 5mC. | - Refer to the solutions for "Incomplete oxidation of 5hmC". - Perform thorough quality control checks on your control samples. |
| High non-conversion rate of unmodified cytosines | Inefficient bisulfite conversion. | - Ensure complete denaturation of the DNA before bisulfite treatment. - Use a reliable bisulfite conversion kit and follow the manufacturer's protocol precisely. - Optimize the incubation time and temperature for bisulfite treatment. - Include unmethylated lambda DNA as a control to assess the conversion rate. |
TET-assisted Bisulfite Sequencing (TAB-Seq)
| Problem | Possible Cause | Recommended Solution |
| Low protection of 5hmC | Inefficient glucosylation by β-glucosyltransferase (βGT). | - Ensure the βGT enzyme is active and not expired. - Optimize the ratio of enzyme to DNA and the reaction time. - Include a control DNA with known 5hmC sites to assess the protection efficiency.[15] |
| Incomplete oxidation of 5mC to 5caC | Low activity of the TET enzyme. | - Use a highly active recombinant TET enzyme.[14] - Optimize the reaction conditions, including the concentrations of co-factors like Fe(II) and 2-oxoglutarate. - Increase the incubation time for the TET oxidation step. - Include a control DNA with known 5mC sites to check the conversion efficiency.[15] |
| False positives for 5hmC (unoxidized 5mC) | Incomplete oxidation of 5mC will result in it being read as 5hmC. | - Refer to the solutions for "Incomplete oxidation of 5mC to 5caC". - A high 5mC to T conversion rate is crucial for accurate 5hmC quantification.[15] |
| Sequencing library complexity is low | DNA degradation during the multiple enzymatic and chemical steps. | - Start with high-quality, intact genomic DNA. - Handle the DNA gently throughout the protocol to minimize physical shearing. - Use optimized buffer conditions for each enzymatic step. |
Data Presentation: Comparison of Methods
| Method | Principle | Resolution | Advantages | Limitations |
| oxBS-Seq | Chemical oxidation of 5hmC to 5fC, followed by bisulfite conversion. 5mC is protected. | Single base | - Provides a direct readout of 5mC.[5] - Relatively straightforward workflow.[25] | - 5hmC levels are inferred by subtraction from BS-Seq data, which can lack high accuracy.[3][5] - Harsh chemical treatment can degrade DNA. |
| TAB-Seq | Enzymatic protection of 5hmC, followed by TET oxidation of 5mC to 5caC and subsequent bisulfite conversion. | Single base | - Directly measures 5hmC.[16] - Can be more streamlined if only 5hmC is of interest.[16] | - Relies on the efficiency of multiple enzymatic reactions.[16] - TET enzymes can be expensive.[16] |
| (h)MeDIP-Seq | Immunoprecipitation using antibodies specific for 5mC or 5hmC, followed by sequencing. | ~100-200 bp | - Cost-effective for genome-wide screening. - Good for identifying regions of enrichment. | - Low resolution.[12][13][14][15] - Antibody specificity and efficiency can be a concern. |
| LC-MS/MS | Liquid chromatography separation and mass spectrometry detection of digested DNA nucleosides. | Global | - Highly accurate and sensitive for global quantification.[17] - Considered the "gold standard" for absolute quantification.[17] | - Does not provide positional information.[17] - Requires specialized equipment. |
Experimental Protocols
Key Experiment 1: Oxidative Bisulfite Sequencing (oxBS-Seq)
This protocol provides a general overview. For detailed, step-by-step instructions, refer to a specific commercial kit or a published protocol.[5][9][10]
-
DNA Preparation: Start with high-quality genomic DNA (e.g., 1-5 µg). Fragment the DNA to the desired size for library preparation.
-
Oxidation:
-
Denature the DNA.
-
Perform the oxidation reaction using an oxidizing agent like potassium perruthenate (KRuO4) to convert 5hmC to 5fC. 5mC remains unchanged.
-
Purify the oxidized DNA.
-
-
Bisulfite Conversion:
-
Treat the oxidized DNA with sodium bisulfite. This converts unmethylated cytosines and 5fC to uracil. 5mC remains as cytosine.
-
Purify the bisulfite-converted DNA.
-
-
Library Preparation and Sequencing:
-
Perform PCR amplification to create the sequencing library. During PCR, uracil is replaced by thymine.
-
Sequence the library on a next-generation sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
The remaining cytosines represent 5mC.
-
Compare with a parallel standard BS-Seq experiment on the same sample to infer the locations and levels of 5hmC.
-
Key Experiment 2: TET-assisted Bisulfite Sequencing (TAB-Seq)
This protocol provides a general overview. For detailed, step-by-step instructions, refer to a specific commercial kit or a published protocol.[12][13][14][15]
-
DNA Preparation: Start with high-quality genomic DNA.
-
Glucosylation of 5hmC:
-
Treat the DNA with β-glucosyltransferase (βGT) and UDP-glucose. This adds a glucose moiety to 5hmC, forming β-glucosyl-5-hydroxymethylcytosine (5gmC), which protects it from TET oxidation.
-
-
Oxidation of 5mC:
-
Treat the DNA with a recombinant TET enzyme. This oxidizes 5mC to 5-carboxylcytosine (5caC). The protected 5gmC is not affected.
-
-
Bisulfite Conversion:
-
Perform standard bisulfite conversion on the treated DNA. This converts unmodified cytosines and 5caC to uracil. The protected 5gmC is resistant to this conversion and remains as cytosine.
-
-
Library Preparation and Sequencing:
-
Amplify the DNA via PCR to generate the sequencing library.
-
Sequence the library.
-
-
Data Analysis:
-
Align the reads to a reference genome.
-
The remaining cytosines represent the original locations of 5hmC.
-
Visualizations
Caption: Workflow of Oxidative Bisulfite Sequencing (oxBS-Seq).
Caption: Workflow of TET-assisted Bisulfite Sequencing (TAB-Seq).
Caption: Logical workflow for selecting a method to distinguish 5mC and 5hmC.
References
- 1. cd-genomics.com [cd-genomics.com]
- 2. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detecting DNA hydroxymethylation: exploring its role in genome regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Methylation: What’s the Difference Between 5mC and 5hmC? - Genevia Technologies [geneviatechnologies.com]
- 5. Oxidative bisulfite sequencing of 5-methylcytosine and 5-hydroxymethylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epigenie.com [epigenie.com]
- 7. 5mC/5hmC Sequencing - CD Genomics [cd-genomics.com]
- 8. New guidelines for DNA methylome studies regarding 5-hydroxymethylcytosine for understanding transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidative Bisulfite Sequencing: An Experimental and Computational Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bisulfite Sequencing (BS-Seq)/WGBS [illumina.com]
- 12. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tet-Assisted Bisulfite Sequencing (TAB-seq) | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. epigenie.com [epigenie.com]
- 17. Global DNA 5hmC Quantification by LC-MS/MS, DNA Hydroxymethylation Analysis - Epigenetics [epigenhub.com]
- 18. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantification of Global DNA Methylation Levels by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Quantification of 5-Methylcytosine and 5-Hydroxymethylcytosine in Genomic DNA from Hepatocellular Carcinoma Tissues by Capillary Hydrophilic-Interaction Liquid Chromatography/Quadrupole TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Simultaneous single-cell analysis of 5mC and 5hmC with SIMPLE-seq. [vivo.weill.cornell.edu]
- 23. Advances in the joint profiling technologies of 5mC and 5hmC - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Joint single-cell profiling resolves 5mC and 5hmC and reveals their distinct gene regulatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. oxBS-seq - CD Genomics [cd-genomics.com]
protocol for minimizing DNA degradation during bisulfite treatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the minimization of DNA degradation during bisulfite treatment.
Troubleshooting Guides
Issue 1: Low DNA Yield After Bisulfite Conversion
| Possible Cause | Recommended Action |
| High DNA Degradation | The harsh chemical conditions of bisulfite treatment, including high temperatures and low pH, can lead to significant DNA fragmentation and loss.[1][2][3][4] It has been reported that 84-96% of the DNA can be degraded during the modification reaction.[5][6][7] Consider the following to minimize degradation: - Optimize Incubation Conditions: Use lower temperatures (e.g., 55°C) for a longer duration (4-18 hours) instead of high temperatures (e.g., 95°C) for a shorter time (1 hour).[7] While higher temperatures can speed up the conversion, they also accelerate DNA degradation.[6][7] - Use a Commercial Kit with DNA Protectant Technology: Many modern kits include reagents that shield DNA from the harsh bisulfite reaction conditions.[8] - Ensure High-Quality Starting DNA: Start with high molecular weight DNA that is free of contaminants.[9] Avoid repeated freeze-thaw cycles.[9] For degraded samples like FFPE tissue, use specialized protocols. |
| Inefficient DNA Purification | DNA loss can occur during the post-conversion cleanup steps. - Use Column-Based or Magnetic Bead Purification: These methods are generally more efficient for recovering small DNA fragments compared to precipitation methods.[9] - Follow Kit Instructions Carefully: Ensure correct binding, washing, and elution conditions are used as specified by the manufacturer. |
| Inaccurate Quantification | The method used to quantify DNA after bisulfite treatment may not be sensitive enough for the low expected yield. - Use a Fluorometric Method: Fluorometric quantification (e.g., Qubit) is more sensitive and specific for DNA than spectrophotometry (e.g., NanoDrop), which can be affected by residual RNA and other contaminants. |
Issue 2: PCR Amplification Failure or Bias
| Possible Cause | Recommended Action |
| Excessive DNA Fragmentation | Bisulfite treatment can fragment DNA into small pieces, making it difficult to amplify longer target regions.[2][4] - Design Primers for Short Amplicons: Aim for amplicon sizes between 100-300 bp to increase the probability of amplifying intact template molecules.[9] - Assess DNA Integrity Post-Conversion: Running a small amount of the converted DNA on an agarose gel can help visualize the extent of fragmentation. A smear from 100-200 bp up to 1-2 kb is typical.[10] |
| Incomplete Conversion | If unmethylated cytosines are not fully converted to uracil, primers designed for the converted sequence may not bind efficiently, leading to amplification failure or bias.[3][11] - Ensure Complete Denaturation: DNA must be single-stranded for efficient bisulfite conversion.[9][10] Use the denaturation conditions recommended in your protocol (heat or alkaline treatment). - Optimize Bisulfite Reaction: Ensure the correct concentration of sodium bisulfite and adequate incubation time and temperature are used.[10] |
| PCR Inhibition | Residual bisulfite or other chemicals from the conversion reaction can inhibit DNA polymerase.[11] - Thorough DNA Desulfonation and Cleanup: Ensure the desulfonation and purification steps are performed correctly to remove all inhibitory substances.[11] |
| Inappropriate DNA Polymerase | Bisulfite-treated DNA is rich in uracil and has a lower GC content, which can be challenging for standard DNA polymerases.[9] - Use a Uracil-Tolerant Polymerase: Employ a "hot-start" high-fidelity polymerase specifically designed to read through uracil-containing templates to minimize errors and non-specific amplification.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of DNA degradation during bisulfite treatment?
A1: The primary cause of DNA degradation is the harsh chemical environment required for the conversion of unmethylated cytosines to uracils.[1][3] This process involves acidic conditions (low pH) and often elevated temperatures, which can lead to depurination and subsequent DNA strand breaks, resulting in significant fragmentation and loss of the DNA template.[1][3][6]
Q2: How can I assess the quality and degradation of my DNA before bisulfite treatment?
A2: It is crucial to start with high-quality DNA.[9][10] You can assess the integrity of your starting material using agarose gel electrophoresis to check for a high molecular weight band with minimal smearing. Spectrophotometric ratios (A260/A280 and A260/A230) can be used to assess purity, with ideal A260/A280 ratios being around 1.8.[9][11]
Q3: What is a reasonable expectation for DNA recovery after bisulfite conversion?
A3: Due to the inherent degradation, a significant loss of DNA is expected. Recovery rates can be as low as 10-20%, meaning that up to 90% of the initial DNA can be lost.[1] However, modern commercial kits with DNA protection technologies and efficient purification methods can improve recovery rates to over 80%.[10]
Q4: How does the amount of starting DNA affect the outcome?
A4: The amount of input DNA is critical. While some protocols are optimized for as little as 10-100 ng, starting with a higher amount (e.g., 500 ng to 1 µg) can provide a buffer against degradation and ensure sufficient template remains for downstream applications like PCR and sequencing.[9][12] For very low input amounts, it is essential to use a kit specifically designed for this purpose.[9]
Q5: Can I use DNA from FFPE (formalin-fixed paraffin-embedded) tissues?
A5: Yes, but with caution. DNA from FFPE samples is often already degraded and of lower quality.[13] It is highly recommended to use a bisulfite conversion protocol or kit specifically optimized for FFPE-derived DNA to minimize further degradation and improve the chances of successful analysis.
Experimental Protocols
Protocol 1: General Workflow for Bisulfite Conversion
This protocol outlines the key steps in a typical bisulfite conversion experiment. For precise details, always refer to the manufacturer's instructions for your specific kit.
-
DNA Quantification and Quality Control:
-
Quantify the starting genomic DNA using a fluorometric method.
-
Assess DNA integrity on a 1% agarose gel. High molecular weight DNA should appear as a tight band.
-
-
Bisulfite Conversion Reaction:
-
Denature the DNA to single strands, typically using heat or an alkaline solution.[9]
-
Incubate the denatured DNA with a sodium bisulfite solution at a controlled temperature (e.g., 50-65°C) for the recommended time (which can range from a few hours to overnight).
-
-
DNA Cleanup and Desulfonation:
-
Bind the bisulfite-treated DNA to a spin column or magnetic beads.
-
Wash the bound DNA to remove residual bisulfite.
-
Perform the desulfonation step, which is a chemical reaction to remove sulfite groups from the uracil bases. This is crucial for efficient PCR amplification.[11]
-
Wash the DNA again to remove desulfonation reagents.
-
-
Elution:
-
Elute the purified, single-stranded, bisulfite-converted DNA in a low-salt buffer or water.
-
-
Downstream Application:
-
The converted DNA is now ready for PCR amplification, library preparation for next-generation sequencing, or other downstream analyses.
-
Quantitative Data Summary
Table 1: Effect of Incubation Temperature on DNA Degradation and Amplifiable Fragments
| Incubation Temperature (°C) | Resulting DNA Fragment Size | Amplifiable Fragment Length |
| 50 | Larger fragments | Up to ~600-700 bp |
| 65 | Moderate fragmentation | Shorter amplicons more successful |
| 80 | Increased fragmentation | Difficulty amplifying fragments > 300 bp |
| 95 | Severe fragmentation | Primarily very short fragments (< 200 bp) |
Note: This table is a qualitative summary based on general findings in the literature.[6] Actual results will vary depending on the specific protocol, DNA quality, and duration of incubation.
Visualizations
Caption: Workflow for minimizing DNA degradation during bisulfite treatment.
Caption: Chemical conversion of cytosine and pathway of DNA degradation.
References
- 1. Bisulfite sequencing - Wikipedia [en.wikipedia.org]
- 2. Evaluation of bisulfite kits for DNA methylation profiling in terms of DNA fragmentation and DNA recovery using digital PCR | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of bisulfite kits for DNA methylation profiling in terms of DNA fragmentation and DNA recovery using digital PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. A new method for accurate assessment of DNA quality after bisulfite treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bisulfite genomic sequencing: systematic investigation of critical experimental parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. qiagen.com [qiagen.com]
- 9. biostate.ai [biostate.ai]
- 10. epigenie.com [epigenie.com]
- 11. whatisepigenetics.com [whatisepigenetics.com]
- 12. The bisulfite genomic sequencing protocol [file.scirp.org]
- 13. BISULFITE CONVERTION ?? TROUBLE SHOOTING - DNA Methylation and Epigenetics [protocol-online.org]
best practices for storing 5-Methyl-2'-deoxycytidine standards
Technical Support Center: 5-Methyl-2'-deoxycytidine Standards
This guide provides best practices for the storage and handling of this compound (5-Me-dC) standards to ensure their stability and integrity for research applications.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
For long-term storage, the crystalline solid of this compound should be stored at -20°C.[1][2][3][4] Under these conditions, the compound is stable for at least four years.[1][4]
Q2: What is the best way to prepare and store stock solutions of this compound?
It is recommended to prepare stock solutions in organic solvents such as DMSO or dimethylformamide (DMF).[1] For optimal stability, aliquot the stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[5] Store these aliquots at -80°C for long-term storage (up to one year) or at -20°C for short-term storage (up to one month).[5] When preparing the solution, it is advisable to purge the solvent with an inert gas.[1]
Q3: Can I store this compound in aqueous solutions?
It is not recommended to store aqueous solutions of this compound for more than one day.[1] If you need to prepare an aqueous solution, it should be made fresh before use by dissolving the crystalline solid in an aqueous buffer, such as PBS (pH 7.2).[1]
Q4: How many times can I freeze and thaw my this compound stock solution?
While it is best to avoid repeated freeze-thaw cycles by preparing aliquots, studies have shown that this compound is stable for at least three repetitive freeze-thaw cycles.[6][7]
Q5: What is the stability of this compound within DNA samples?
The stability of this compound in DNA depends on the state of the DNA. In hydrolyzed calf thymus DNA, it is stable for at least 7 days when stored at -20°C.[6][7] In non-hydrolyzed calf thymus DNA, it is stable for at least 65 days at -20°C.[6][7]
Data Presentation: Storage Conditions Summary
| Form | Solvent/Matrix | Storage Temperature | Stability | Reference |
| Crystalline Solid | N/A | -20°C | ≥ 4 years | [1][4] |
| Stock Solution | DMSO | -80°C | 1 year | [5] |
| Stock Solution | DMSO | -20°C | 1 month | [5] |
| Aqueous Solution | PBS (pH 7.2) or similar | N/A (Prepare Fresh) | ≤ 1 day | [1] |
| In Hydrolyzed DNA | Aqueous Buffer | -20°C | ≥ 7 days | [6][7] |
| In Non-hydrolyzed DNA | Aqueous Buffer | -20°C | ≥ 65 days | [6][7] |
Experimental Protocols
Protocol for Preparation of a 10 mM DMSO Stock Solution of this compound
-
Materials:
-
This compound (crystalline solid, FW: 241.2 g/mol )
-
Anhydrous DMSO
-
Inert gas (e.g., argon or nitrogen)
-
Sterile, amber, or foil-wrapped microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of the solid in a sterile environment. For 1 ml of a 10 mM stock, you will need 2.412 mg.
-
Dissolve the weighed solid in the appropriate volume of anhydrous DMSO. For example, dissolve 2.412 mg in 1 ml of DMSO.
-
Gently vortex the solution to ensure it is fully dissolved.
-
Purge the headspace of the vial with an inert gas to minimize oxidation.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Mandatory Visualization
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 5-Methyl-2’-deoxy Cytidine | LGC Standards [lgcstandards.com]
- 3. 5-Methyl-2’-deoxy Cytidine-13C,15N2 | LGC Standards [lgcstandards.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Evaluation of this compound stability in hydrolyzed and nonhydrolyzed DNA by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Technical Support Center: 5-Methyl-2'-deoxycytidine (5-mC) ELISA Kits
Welcome to the technical support center for 5-Methyl-2'-deoxycytidine (5-mC) ELISA kits. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems in a question-and-answer format to help you quickly identify and resolve issues with your 5-mC ELISA kit.
Q1: Why am I getting a weak or no signal?
A weak or no signal can be caused by several factors, from reagent preparation to procedural errors.[1][2][3] A systematic check of the following is recommended:
-
Reagent and Sample Preparation: Ensure all reagents were brought to room temperature for 15-20 minutes before use.[2][3] Verify that all reagents are within their expiration dates and were stored correctly; for instance, control DNA and antibodies are often stored at -20°C, while buffers are kept at 4°C.[4] Reagents added in the wrong order or prepared with incorrect dilutions can also lead to a weak signal.[3]
-
Antibody Issues: The concentration of the primary or secondary antibody may be too low.[1] Consider increasing the antibody concentration or the incubation time.[1] Also, ensure the secondary antibody is compatible with the primary antibody (e.g., an anti-mouse secondary for a primary antibody raised in mouse).[1]
-
Input DNA Quality: The purity of your DNA sample is crucial. A 260/280 ratio of ~1.8 is ideal.[5] Contamination from RNA can lead to inaccurate results as the antibody may not distinguish between nucleic acid types.[5] It's also important to use a reliable quantification method, like fluorometric-based methods (e.g., Qubit, PicoGreen), as photometric methods like NanoDrop can overestimate DNA concentration.[5]
-
Procedural Steps: Inadequate washing can leave residual buffer that can interfere with the signal.[6] Conversely, overly aggressive washing can remove the bound antigen or antibody. Ensure the correct plate type is being used (ELISA plates, not tissue culture plates).[1][3]
Q2: What is causing high background in my ELISA?
High background can obscure your results and is often a result of non-specific binding or issues with the washing steps.[1][7]
-
Insufficient Washing or Blocking: Increase the number and duration of wash steps to remove unbound reagents.[1][8] Adding a detergent like Tween-20 to the wash buffer can also help reduce non-specific binding.[1] Inadequate blocking can leave sites on the plate open for non-specific antibody binding; increasing the blocking time or the concentration of the blocking agent can mitigate this.[1][8]
-
Antibody Concentration: The concentration of the primary or secondary antibody might be too high, leading to non-specific binding.[1] A titration experiment may be necessary to determine the optimal antibody concentration.
-
Substrate Issues: The substrate solution may have been prepared too early or exposed to light, causing it to turn blue before being added to the plate.[1][2] Prepare the substrate solution immediately before use and keep it in the dark.[2][7]
-
Incubation Conditions: Ensure that the plate is properly sealed during incubations to prevent evaporation and inconsistent temperatures, which can lead to "edge effects".[2][3] Avoid stacking plates during incubation.[2][3]
Q3: Why is there high variability between my replicate wells?
High variability between replicates can make your data unreliable. This is often due to technical inconsistencies.
-
Pipetting Technique: Ensure accurate and consistent pipetting. Use calibrated pipettes and change tips between each standard, sample, and reagent.[2][3] Avoid introducing air bubbles and pipette samples to the side of the wells to prevent splashing.[2][3]
-
Inadequate Mixing: Thoroughly mix all reagents and samples before adding them to the plate.[1]
-
Plate Washing: Inconsistent washing across the plate can lead to variability. An automated plate washer can improve consistency. If washing manually, ensure each well is treated uniformly.[6]
-
Color Development: For DNA methylation ELISAs, color development can be rapid. To reduce variation between replicates, consider arranging them vertically in a single column and using a multichannel pipette to add the developer to all wells in that column simultaneously.[5]
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Reagents not at room temperature.[2][3] | Allow all reagents to equilibrate to room temperature for 15-20 minutes before starting.[2][3] |
| Expired or improperly stored reagents.[2][3][4] | Check expiration dates and ensure all kit components are stored at the recommended temperatures.[2][3][4] | |
| Incorrect reagent preparation or addition order.[3] | Carefully follow the kit protocol for reagent dilution and the order of addition.[3] | |
| Low antibody concentration.[1] | Increase the primary or secondary antibody concentration, or perform a titration to find the optimal concentration.[1] | |
| Poor DNA quality or inaccurate quantification.[5] | Ensure DNA has a 260/280 ratio of ~1.8 and use a fluorometric method for quantification.[5] | |
| High Background | Insufficient washing or blocking.[1][8] | Increase the number and/or duration of wash steps. Increase blocking time or blocker concentration.[1][8] |
| Antibody concentration is too high.[1] | Decrease the concentration of the primary or secondary antibody.[1] | |
| Substrate solution deteriorated.[1][2] | Prepare substrate immediately before use and protect it from light.[2][7] | |
| Incubation temperature too high. | Follow the recommended incubation temperatures in the protocol. | |
| High Variability | Inconsistent pipetting.[2][3] | Use calibrated pipettes, change tips for each reagent, and avoid air bubbles.[2][3] |
| Inadequate mixing of reagents.[1] | Thoroughly mix all solutions before adding them to the plate.[1] | |
| Uneven washing. | Ensure consistent washing across all wells. Consider using an automated plate washer. | |
| "Edge effects" due to temperature differences or evaporation.[2] | Seal the plate properly during incubations and do not stack plates.[2][3] |
Standard Experimental Protocol for 5-mC DNA ELISA
This protocol is a general guideline. Always refer to the specific manual provided with your kit.
-
DNA Coating:
-
Dilute your DNA samples and standards to the desired concentration (e.g., 100 ng) in the provided coating buffer.[9]
-
Denature the DNA by heating at 98°C for 5 minutes, followed by immediate transfer to ice for 10 minutes.[9]
-
Add 100 µl of the denatured DNA to each well of the ELISA plate.[10]
-
Cover the plate and incubate at 37°C for 1 hour.[10]
-
-
Blocking:
-
Antibody Incubation:
-
Color Development:
-
Discard the antibody mixture.
-
Wash each well three times with 200 µl of ELISA Buffer.[9]
-
Add 100 µl of HRP Developer to each well.[9]
-
Incubate at room temperature for 10-60 minutes, protected from light, until a blue color develops.
-
Add 100 µl of Stop Solution to each well. The color will change from blue to yellow.
-
-
Data Analysis:
-
Read the absorbance of each well on a microplate reader at 450 nm.
-
Generate a standard curve using the absorbance values of the standards.
-
Calculate the percentage of 5-mC in your samples based on the standard curve.[4]
-
Visual Guides
Experimental Workflow
Caption: A flowchart illustrating the major steps of the 5-mC ELISA experimental workflow.
Troubleshooting Logic
Caption: A decision tree to guide troubleshooting for common 5-mC ELISA kit issues.
References
- 1. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 2. biomatik.com [biomatik.com]
- 3. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. zymoresearch.com [zymoresearch.com]
- 5. Tips on using Global DNA Methylation ELISAs | EpigenTek [epigentek.com]
- 6. sinobiological.com [sinobiological.com]
- 7. biocompare.com [biocompare.com]
- 8. biocompare.com [biocompare.com]
- 9. bioscience.co.uk [bioscience.co.uk]
- 10. files.zymoresearch.com [files.zymoresearch.com]
Validation & Comparative
A Comparative Guide to 5-Methyl-2'-deoxycytidine and 5-Hydroxymethyl-2'-deoxycytidine for Researchers
In the dynamic field of epigenetics, two closely related cytosine modifications, 5-Methyl-2'-deoxycytidine (5-mdC) and 5-Hydroxymethyl-2'-deoxycytidine (5-hmdC), have garnered significant attention for their distinct roles in gene regulation and cellular processes. This guide provides a comprehensive comparison of these two critical epigenetic markers, offering insights into their physicochemical properties, biological functions, and the analytical techniques used for their study. The information presented is supported by experimental data to aid researchers, scientists, and drug development professionals in their understanding and application of these molecules.
Physicochemical Properties
5-mdC and 5-hmdC share a similar core structure as derivatives of deoxycytidine, but the substitution at the 5th position of the cytosine ring—a methyl group for 5-mdC and a hydroxymethyl group for 5-hmdC—leads to differences in their chemical properties. These subtle structural variations have significant implications for their biological recognition and function.
| Property | This compound (5-mdC) | 5-Hydroxymethyl-2'-deoxycytidine (5-hmdC) |
| Molecular Formula | C₁₀H₁₅N₃O₄[1][2] | C₁₀H₁₅N₃O₅[3][4] |
| Molecular Weight | 241.24 g/mol [1] | 257.24 g/mol [3][4] |
| Melting Point | 217-219 °C[5] | ~205 °C[6] |
| Appearance | White to off-white powder[7] | Crystalline solid[8] |
| Solubility | Soluble in water, DMSO, and PBS (pH 7.2)[2][7] | Soluble in DMSO and DMF[9], PBS (pH 7.2)[8] |
| CAS Number | 838-07-3[2] | 7226-77-9[8] |
Biological Functions and Significance
5-mdC is a well-established epigenetic mark primarily associated with the silencing of gene expression.[10] It is established by DNA methyltransferases (DNMTs) and plays a crucial role in various biological processes, including genomic imprinting, X-chromosome inactivation, and the suppression of transposable elements.[11] Aberrant DNA methylation patterns, specifically the hypermethylation of tumor suppressor genes, are a hallmark of many cancers.[11]
5-hmdC, on the other hand, is an oxidation product of 5-mdC, generated by the action of Ten-Eleven Translocation (TET) enzymes.[12][13] It is considered not only an intermediate in the process of DNA demethylation but also a stable epigenetic mark with its own distinct functions.[12][13] 5-hmdC is particularly enriched in the brain and embryonic stem cells and is generally associated with active gene expression.[13][14] Its presence can prevent the binding of methyl-CpG-binding proteins, thereby facilitating a more open chromatin state. Dysregulation of 5-hmdC levels has been implicated in various diseases, including neurological disorders and cancer.[12][13]
The DNA Methylation and Demethylation Pathway
The interplay between 5-mdC and 5-hmdC is central to the dynamic regulation of the epigenome. The following diagram illustrates the enzymatic conversion of cytosine to its methylated and hydroxymethylated forms, as well as the subsequent steps in the active demethylation pathway.
Experimental Protocols for Analysis
The accurate detection and quantification of 5-mdC and 5-hmdC are crucial for understanding their roles in biological systems. Various methods have been developed, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being a gold standard for its high sensitivity and specificity.
General Protocol for LC-MS/MS Quantification of 5-mdC and 5-hmdC in Genomic DNA
This protocol outlines the key steps for the simultaneous quantification of global 5-mdC and 5-hmdC levels in a given DNA sample.
1. DNA Isolation and Purification:
-
Extract genomic DNA from cells or tissues using a standard DNA extraction kit or protocol (e.g., phenol-chloroform extraction).
-
Ensure high purity of the DNA, with A260/A280 ratios between 1.8 and 2.0.
2. DNA Digestion:
-
Digest 1-2 µg of genomic DNA into individual nucleosides.
-
A common enzyme cocktail includes DNase I, snake venom phosphodiesterase, and alkaline phosphatase.
-
The digestion is typically carried out overnight at 37°C.
3. Sample Preparation for LC-MS/MS:
-
After digestion, the protein components (enzymes) are removed, often by filtration or precipitation.
-
The resulting nucleoside mixture is then diluted to an appropriate concentration for LC-MS/MS analysis.
-
Stable isotope-labeled internal standards for 5-mdC and 5-hmdC are added to the samples for accurate quantification.
4. LC-MS/MS Analysis:
-
Separate the nucleosides using a suitable liquid chromatography column (e.g., a C18 reversed-phase column).
-
The eluent from the LC is introduced into a tandem mass spectrometer.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and daughter ions of 5-mdC, 5-hmdC, and other nucleosides.
5. Data Analysis:
-
Generate standard curves using known concentrations of 5-mdC and 5-hmdC standards.
-
Quantify the amount of 5-mdC and 5-hmdC in the samples by comparing their peak areas to those of the internal standards and the standard curves.
-
The levels are typically expressed as a percentage of total cytosines or guanosines.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the analysis of 5-mdC and 5-hmdC.
Conclusion
This compound and 5-hydroxymethyl-2'-deoxycytidine are pivotal players in the epigenetic landscape. While 5-mdC is traditionally viewed as a repressive mark, 5-hmdC is emerging as a key factor in gene activation and a marker of dynamic epigenetic states. Understanding the distinct characteristics and functions of these two modifications is essential for advancing research in gene regulation, development, and disease. The methodologies outlined in this guide provide a framework for the accurate and reliable analysis of these critical epigenetic marks, paving the way for new discoveries and therapeutic strategies.
References
- 1. This compound | C10H15N3O4 | CID 440055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. 5'-Hydroxymethyl-2'-deoxycytidine | C10H15N3O5 | CID 135393639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one | C10H15N3O5 | CID 23287300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 838-07-3 [m.chemicalbook.com]
- 6. 5-(Hydroxymethyl)-2'-deoxycytidine | 7226-77-9 [amp.chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. caymanchem.com [caymanchem.com]
- 9. glpbio.com [glpbio.com]
- 10. blog.biosearchtech.com [blog.biosearchtech.com]
- 11. New themes in the biological functions of 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-Hydroxymethylcytosine and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 5-hydroxymethylcytosine: A new player in brain disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sg.idtdna.com [sg.idtdna.com]
Validating MeDIP-Seq Data: A Head-to-Head Comparison with Bisulfite Sequencing
For researchers, scientists, and drug development professionals navigating the complexities of DNA methylation analysis, selecting the appropriate methodology is paramount. Methylated DNA Immunoprecipitation Sequencing (MeDIP-Seq) offers a cost-effective, genome-wide snapshot of methylation patterns. However, the gold standard for validation and single-base resolution remains bisulfite sequencing. This guide provides a comprehensive comparison of these techniques, supported by experimental data and detailed protocols, to aid in the design and interpretation of DNA methylation studies.
MeDIP-Seq is an enrichment-based method that utilizes an antibody to immunoprecipitate methylated DNA fragments, which are then sequenced.[1][2] This technique is particularly useful for identifying differentially methylated regions (DMRs) across the genome in a cost-effective manner.[3] Conversely, bisulfite sequencing provides single-nucleotide resolution of methylation status.[4][5] Treatment of DNA with sodium bisulfite converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[4][6] Subsequent sequencing reveals the precise methylation state of each cytosine. Whole-genome bisulfite sequencing (WGBS) is considered the gold standard for comprehensive methylation mapping.[4][7]
Quantitative Comparison of MeDIP-Seq and Bisulfite Sequencing
The choice between MeDIP-Seq and bisulfite sequencing often depends on the specific research question, balancing resolution, coverage, and cost. Below is a summary of key quantitative differences between the methodologies.
| Feature | MeDIP-Seq | Whole-Genome Bisulfite Sequencing (WGBS) | Reduced Representation Bisulfite Sequencing (RRBS) |
| Resolution | Fragment-level (~100-300 bp)[2] | Single-base[4] | Single-base |
| Genome Coverage | High, but biased by methylation density[3][8] | Comprehensive, covers the entire genome[4][7] | Reduced, focuses on CpG-rich regions (~1% of the genome)[6] |
| CpG Density Bias | Prefers lower CpG density regions[3][7] | No inherent bias[7] | Enriches for higher CpG density regions like promoters and CpG islands[3][7] |
| Data Type | Relative enrichment of methylated DNA[2] | Absolute, quantitative methylation level per cytosine[8] | Absolute, quantitative methylation level per cytosine |
| Correlation with Bisulfite Seq | Good positive correlation (Spearman correlation of 0.68 reported in one study)[9] | Considered the "gold standard" for comparison[4][9] | High concordance with WGBS in covered regions |
| Input DNA Requirement | Low, feasible with small amounts of input DNA[2] | Higher, though methods for low-input are available | Lower than WGBS |
| Cost | Cost-effective for genome-wide screening[2] | High[10] | Moderate |
The Workflow: From DNA to Data
The experimental workflows for MeDIP-Seq and bisulfite sequencing, while both aiming to elucidate methylation patterns, involve distinct steps.
References
- 1. Overview of Methylated DNA Immunoprecipitation Sequencing (MeDIP-seq) - CD Genomics [cd-genomics.com]
- 2. MeDIP-Seq Service, MeDIP-based Service - Epigenetics [epigenhub.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Principles and Workflow of Whole Genome Bisulfite Sequencing - CD Genomics [cd-genomics.com]
- 5. Bisulfite sequencing - Wikipedia [en.wikipedia.org]
- 6. Methyl and Bisulfite Sequencing Library Preparation [genohub.com]
- 7. MeDIP-seq vs. RRBS vs. WGBS - CD Genomics [cd-genomics.com]
- 8. Computational Analysis and Integration of MeDIP-seq Methylome Data - Next Generation Sequencing - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A comparison of the whole genome approach of MeDIP-seq to the targeted approach of the Infinium HumanMethylation450 BeadChip(®) for methylome profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of 5-Methyl-2'-deoxycytidine Across Diverse Human Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 5-Methyl-2'-deoxycytidine (5-mC) levels in various human tissues, supported by experimental data. It details the methodologies for key experiments and visualizes relevant biological pathways and workflows to facilitate a deeper understanding of the epigenetic landscape.
Introduction to this compound (5-mC)
This compound is a crucial epigenetic modification involving the addition of a methyl group to the fifth carbon of the cytosine pyrimidine ring. This modification is predominantly found in the context of CpG dinucleotides and is a stable epigenetic mark that plays a significant role in gene silencing, genomic imprinting, and the suppression of transposable elements. While its oxidized derivative, 5-hydroxymethylcytosine (5-hmC), exhibits dynamic and tissue-specific levels, 5-mC levels are generally considered more stable across different tissues. However, subtle variations exist and can have significant biological implications.
Quantitative Comparison of 5-mC Levels in Human Tissues
The following table summarizes the global levels of 5-mC in various healthy human tissues as a percentage of total cytosines. These values are compiled from multiple studies employing techniques such as liquid chromatography-mass spectrometry (LC-MS) and ELISA. It is important to note that these are global percentages and do not reflect the vast differences in methylation at specific genomic loci.
| Tissue | Global 5-mC Level (% of total Cytosines) | Reference |
| Brain | ~4.0 - 5.0% | |
| Thymus | ~1.00 (mole %) | [1] |
| Liver | ~4.0% | |
| Kidney | ~4.0% | |
| Lung | ~4.0% | |
| Heart | ~4.0% | |
| Skeletal Muscle | ~4.0% | |
| Spleen | ~4.0% | |
| Placenta | ~0.76 (mole %) | [1] |
| Sperm | ~0.84 (mole %) | [1] |
| Normal Colon | 6.15% (median) | [2] |
| Normal Rectum | (Higher than colon) | [2] |
Experimental Protocols
Accurate quantification of 5-mC is fundamental to understanding its role in health and disease. Below are detailed methodologies for two widely used techniques.
Quantification of Global 5-mC by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for the absolute quantification of 5-mC due to its high accuracy and sensitivity.[3]
1. DNA Extraction and Hydrolysis:
-
Genomic DNA is extracted from tissues using a standard phenol-chloroform extraction or a commercial kit.
-
The purified DNA is quantified using a spectrophotometer.
-
50-100 ng of DNA is enzymatically hydrolyzed to its constituent nucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.
2. Isotope-Labeled Internal Standards:
-
Known amounts of stable isotope-labeled internal standards for both deoxycytidine ([¹⁵N₃]dC) and 5-methyldeoxycytidine ([¹⁵N₃]5-mdC) are added to the hydrolyzed DNA sample. This allows for accurate quantification by correcting for variations in sample preparation and instrument response.
3. Chromatographic Separation:
-
The nucleoside mixture is separated using a reverse-phase high-performance liquid chromatography (HPLC) system. A C18 column is typically used with a gradient of methanol or acetonitrile in water, often with a small amount of formic acid to improve ionization.
4. Mass Spectrometric Detection:
-
The eluting nucleosides are ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Specific precursor-to-product ion transitions for both the native and isotope-labeled dC and 5-mdC are monitored. For example:
-
dC: m/z 228.1 → 112.1
-
[¹⁵N₃]dC: m/z 231.1 → 115.1
-
5-mdC: m/z 242.1 → 126.1
-
[¹⁵N₃]5-mdC: m/z 245.1 → 129.1
-
5. Data Analysis:
-
The peak areas for the native and internal standard transitions are integrated.
-
The ratio of the native peak area to the internal standard peak area is used to calculate the absolute amount of dC and 5-mdC in the sample by referencing a standard curve.
-
The percentage of 5-mC is calculated as: (%5-mC) = [5-mdC / (5-mdC + dC)] * 100.
Quantification of Global 5-mC by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA provides a high-throughput and cost-effective method for the relative quantification of global 5-mC.[4]
1. DNA Denaturation and Plate Coating:
-
Purified genomic DNA (100 ng) is denatured by heating to 95°C for 5 minutes, followed by rapid cooling on ice to obtain single-stranded DNA.
-
The denatured DNA is then coated onto a 96-well plate pre-treated to have a high affinity for DNA.
2. Antibody Incubation:
-
The wells are washed, and a blocking buffer is added to prevent non-specific antibody binding.
-
A primary antibody highly specific for 5-mC is added to the wells and incubated.
3. Secondary Antibody and Signal Detection:
-
After washing away the unbound primary antibody, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is added.
-
The plate is washed again, and a chromogenic substrate for the enzyme is added. The enzyme converts the substrate into a colored product.
4. Data Analysis:
-
The absorbance of the colored product is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
The amount of 5-mC is proportional to the intensity of the color.
-
A standard curve is generated using DNA standards with known percentages of 5-mC to quantify the relative amount of 5-mC in the samples.
Signaling Pathways Regulated by 5-mC
DNA methylation is a key regulator of several critical cellular signaling pathways. Aberrant methylation patterns can lead to the dysregulation of these pathways, contributing to various diseases, including cancer.
p53 Signaling Pathway
The p53 tumor suppressor pathway is crucial for maintaining genomic stability and preventing tumor formation. Hypermethylation of the TP53 gene promoter can lead to its transcriptional silencing, thereby inactivating the p53 pathway and allowing for uncontrolled cell proliferation.[5][6]
Retinoblastoma (RB) Signaling Pathway
The Retinoblastoma (RB) protein is a key regulator of the cell cycle. The RB pathway is often disrupted in cancer through genetic mutations or epigenetic silencing of key components. DNA methylation can contribute to the inactivation of tumor suppressor genes within this pathway, such as CDKN2A (encoding p16), leading to uncontrolled cell division.[7][8]
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival. Hypomethylation of genes encoding components of this pathway, such as the catalytic subunit of PI3K, can lead to their overexpression and constitutive activation of the pathway, a common event in many cancers.[9][10]
Experimental Workflow for 5-mC Analysis
The following diagram illustrates a general workflow for the comparative analysis of 5-mC in different tissues, from sample collection to data interpretation.
References
- 1. Amount and distribution of 5-methylcytosine in human DNA from different types of tissues of cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Global changes of 5-hydroxymethylcytosine and 5-methylcytosine from normal to tumor tissues are associated with carcinogenesis and prognosis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ZNF191 alters DNA methylation and activates the PI3K‐AKT pathway in hepatoma cells via transcriptional regulation of DNMT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loss of genomic methylation causes p53-dependent apoptosis and epigenetic deregulation. | Broad Institute [broadinstitute.org]
- 5. Molecular Mechanisms of p53 Deregulation in Cancer: An Overview in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P53 and DNA Methylation in the Aging Process [scirp.org]
- 7. Targeting the RB-Pathway in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of the RB tumour suppressor pathway in oxidative stress responses in the haematopoietic system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Up-Regulation of PI 3-Kinases and the Activation of PI3K-Akt Signaling Pathway in Cancer Stem-Like Cells Through DNA Hypomethylation Mediated by the Cancer Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
A Comparative Guide to 5-Methyl-2'-deoxycytidine (5-mdC) Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
The quantification of 5-Methyl-2'-deoxycytidine (5-mdC), a key epigenetic marker, is crucial for understanding gene regulation in various biological processes and disease states. A variety of methods are available for the analysis of 5-mdC, each with its own set of advantages and limitations. This guide provides an objective comparison of the leading 5-mdC quantification methods, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate technique for their specific needs.
Comparative Analysis of 5-mdC Quantification Methods
The choice of a 5-mdC quantification method depends on several factors, including the required sensitivity, resolution, sample type, and throughput. The following tables summarize the key performance characteristics of the most common methods.
Table 1: Performance Comparison of 5-mdC Quantification Methods
| Method | Principle | Resolution | Sensitivity | Throughput | Cost per Sample | Key Advantages | Key Limitations |
| LC-MS/MS | Chromatographic separation and mass spectrometric detection of digested nucleosides | Global (base-specific with enrichment) | High (picogram to femtomole) | Low to Medium | Moderate to High | High accuracy and specificity; absolute quantification.[1] | Does not provide sequence context; requires specialized equipment. |
| MeDIP-Seq | Immunoprecipitation of methylated DNA fragments followed by sequencing | Low (~150 bp)[2] | Moderate to High | High | Moderate | Genome-wide coverage; well-established protocol.[3] | Antibody bias; lower resolution; potential for false positives.[2] |
| SMRT-Seq | Real-time monitoring of DNA polymerase kinetics during sequencing | Single-base[4] | High | High | High | Direct detection without bisulfite treatment; detects other modifications. | Requires high-quality DNA; data analysis can be complex. |
| ELISA | Antibody-based detection of 5-mdC in denatured DNA | Global | Low to Moderate | High | Low | Rapid and cost-effective; suitable for high-throughput screening.[5] | Lower sensitivity and specificity compared to other methods; provides global estimate only.[6][7] |
Table 2: Quantitative Performance Data of 5-mdC Quantification Methods
| Method | Limit of Detection (LOD) / Quantification (LOQ) | Precision (%CV) | Accuracy/Concordance | Sample Input |
| LC-MS/MS | 0.3 pg (LOD)[8] | Intra-day: 3.0-16.0% | Gold standard for global quantification. | 10-200 ng DNA |
| MeDIP-Seq | Dependent on sequencing depth | Not typically reported | Good correlation with other methods for hypermethylated regions. | Low input DNA is possible.[3] |
| SMRT-Seq | Single-molecule detection | High | High concordance with bisulfite sequencing.[9] | 50-100 ng (SMRT-BS)[9] |
| ELISA | ~2.336 ng/ml (Sensitivity)[5] | Intra-assay: <10%, Inter-assay: <15%[10] | Good correlation with LC-MS for global levels.[11] | 10-200 ng DNA[11] |
Experimental Workflows and Methodologies
Detailed experimental protocols are essential for the successful implementation and cross-validation of 5-mdC quantification methods. Below are the generalized workflows and key experimental steps for the compared techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. MeDIP-Seq/DIP-Seq/hMeDIP-Seq [emea.illumina.com]
- 3. Overview of Methylated DNA Immunoprecipitation Sequencing (MeDIP-seq) - CD Genomics [cd-genomics.com]
- 4. Direct detection of DNA methylation during single-molecule, real-time sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. raybiotech.com [raybiotech.com]
- 6. mybiosource.com [mybiosource.com]
- 7. Understanding ELISA Validation Parameters: Sensitivity, Specificity and Beyond [synapse.patsnap.com]
- 8. Direct analysis of 5-methylcytosine and this compound in human urine by isotope dilution LC-MS/MS: correlations with N-methylated purines and oxidized DNA lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. whatisepigenetics.com [whatisepigenetics.com]
- 10. ELISA Performance tests Specificity, Sensitivity, Recovery, linearity [diagnopal.ca]
- 11. files.zymoresearch.com [files.zymoresearch.com]
Unraveling the Epigenetic Code: A Comparative Guide to 5-Methyl-2'-deoxycytidine and 5-formylcytosine
In the intricate landscape of epigenetic regulation, the chemical modifications of DNA bases play a pivotal role in orchestrating gene expression and cellular function. Among these, 5-Methyl-2'-deoxycytidine (5mC) has long been recognized as a cornerstone of gene silencing. However, the discovery of its oxidized derivatives, including 5-formylcytosine (5fC), has unveiled a more dynamic and nuanced regulatory system. This guide provides a comprehensive comparison of the functional differences between 5mC and 5fC, offering researchers, scientists, and drug development professionals a detailed overview supported by experimental data and methodologies.
At a Glance: Key Functional Distinctions
| Feature | This compound (5mC) | 5-formylcytosine (5fC) |
| Primary Function | Generally associated with stable transcriptional repression and gene silencing. | An intermediate in active DNA demethylation, also recognized as a distinct epigenetic mark associated with active or poised enhancers and transcriptional activation. |
| Generation | Catalyzed by DNA methyltransferases (DNMTs). | Generated by the oxidation of 5mC (via 5-hydroxymethylcytosine) by Ten-Eleven Translocation (TET) enzymes. |
| DNA Stability | Increases the thermal stability of the DNA duplex. | Destabilizes the DNA duplex, lowering the melting temperature. |
| Protein Recognition | Recognized by a specific set of "reader" proteins, including Methyl-CpG-binding domain (MBD) proteins, which recruit repressive complexes. | Recognized by a distinct set of proteins, including transcription factors and DNA repair enzymes, and can also repel 5mC readers. |
| Transcriptional Impact | Generally correlates with gene silencing when present in promoter regions. | Presence in promoter and enhancer regions is often correlated with active gene transcription. |
Delving Deeper: A Functional Comparison
The Stable Silencer vs. The Dynamic Regulator
This compound (5mC) is a well-established epigenetic mark, often referred to as the "fifth base" of DNA. It is primarily involved in long-term gene silencing and the maintenance of genomic stability. DNA methyltransferases (DNMTs) are responsible for establishing and maintaining 5mC patterns, which are crucial for processes such as X-chromosome inactivation and genomic imprinting. The presence of 5mC in promoter regions typically leads to a condensed chromatin structure, restricting the access of transcription factors and RNA polymerase to the DNA, thereby repressing gene expression.
In contrast, 5-formylcytosine (5fC) is a more recently discovered modification that arises from the oxidation of 5mC by the TET family of dioxygenases. While it is a key intermediate in the active DNA demethylation pathway that ultimately converts 5mC back to unmodified cytosine, emerging evidence suggests that 5fC is not merely a transient molecule. It can be a stable modification in the genome and is recognized by its own set of reader proteins, suggesting it has distinct regulatory functions. 5fC is often found enriched at poised enhancers and the promoters of active genes, indicating a role in transcriptional activation and the fine-tuning of gene expression.
Quantitative Data Summary
The functional differences between 5mC and 5fC are underpinned by their distinct biophysical and biochemical properties. The following table summarizes key quantitative data from experimental studies.
| Parameter | This compound (5mC) | 5-formylcytosine (5fC) | Experimental Method |
| Effect on DNA Melting Temperature (Tm) | Increases Tm by 2.0 to 4.6 °C compared to unmodified cytosine. | Decreases Tm by ~2 °C compared to unmodified cytosine. | UV-Vis or NMR Spectroscopy |
| Protein Binding Affinity (Dissociation Constant - Kd) | Varies depending on the protein. For example, MeCP2 binds with high affinity. | MPG: Kd = 13.4 ± 1.4 nML3MBTL2: Kd = 37.1 ± 5.6 nM | ELISA, Isothermal Titration Calorimetry (ITC), Electrophoretic Mobility Shift Assay (EMSA) |
| Impact on RNA Polymerase II Transcription | Generally inhibitory when in promoter regions. | Can reduce the rate and substrate specificity of RNA Polymerase II. | In vitro transcription assays |
Signaling Pathways and Logical Relationships
The generation of 5fC from 5mC is a key part of the active DNA demethylation pathway. This process is crucial for epigenetic reprogramming and dynamic gene regulation.
Figure 1. The active DNA demethylation pathway illustrating the sequential oxidation of 5mC.
The distinct functional outcomes of 5mC and 5fC are largely determined by the specific proteins that recognize and bind to them.
Figure 2. Differential binding of proteins to 5mC and 5fC leads to distinct functional outcomes.
Experimental Protocols
Accurate detection and quantification of 5mC and 5fC are crucial for understanding their biological roles. The following are detailed methodologies for key experiments used to distinguish and characterize these modifications.
TET-Assisted Bisulfite Sequencing (TAB-seq)
This method allows for the direct, single-base resolution sequencing of 5-hydroxymethylcytosine (5hmC), and by extension, can be used in workflows to differentiate other cytosine modifications.
Principle:
-
Protection of 5hmC: 5hmC is glucosylated by β-glucosyltransferase (βGT), which protects it from oxidation by TET enzymes.
-
Oxidation of 5mC: TET enzymes are used to oxidize 5mC to 5-carboxylcytosine (5caC).
-
Bisulfite Conversion: Standard bisulfite treatment converts unmodified cytosine and 5caC to uracil (read as thymine after PCR), while the protected 5hmC and 5mC (if not oxidized) are read as cytosine. By comparing with conventional bisulfite sequencing (which reads both 5mC and 5hmC as cytosine), the locations of 5hmC can be determined.
Protocol:
-
Genomic DNA Preparation: Isolate high-quality genomic DNA.
-
Glucosylation of 5hmC: Incubate genomic DNA with UDP-glucose and β-glucosyltransferase.
-
Purification: Purify the DNA to remove enzymes and reagents.
-
TET Oxidation of 5mC: Incubate the glucosylated DNA with a TET enzyme (e.g., TET1) in the presence of necessary
comparing the effects of 5-aza-2'-deoxycytidine and zebularine
An Objective Comparison of 5-aza-2'-deoxycytidine and Zebularine for Epigenetic Research
This guide provides a detailed, data-driven comparison of two prominent DNA methyltransferase (DNMT) inhibitors: 5-aza-2'-deoxycytidine (Decitabine) and Zebularine. It is intended for researchers, scientists, and drug development professionals seeking to understand the distinct and overlapping effects of these agents for applications in cancer biology and epigenetic reprogramming.
Mechanism of Action: Trapping the Machinery of Methylation
Both 5-aza-2'-deoxycytidine (5-aza-CdR) and zebularine are cytidine analogs that function by being incorporated into replicating DNA. Once integrated, they act as suicide inhibitors for DNA methyltransferases (DNMTs), the enzymes responsible for maintaining DNA methylation patterns.
When a DNMT enzyme attempts to methylate the analog, it becomes covalently bound to it. For 5-aza-CdR, this bond is considered irreversible, effectively and permanently depleting the cell's pool of active DNMTs. Zebularine functions similarly, though the covalent bond it forms may not be irreversible. This enzyme trapping leads to a passive, replication-dependent loss of methylation in daughter DNA strands, resulting in genome-wide hypomethylation and the potential re-expression of silenced genes, such as tumor suppressors.
Comparative Performance Data
Quantitative data highlights the differences in potency, demethylating efficiency, and gene expression effects between the two compounds.
Cytotoxicity
5-aza-CdR generally exhibits higher potency, with lower half-maximal inhibitory concentration (IC50) values across a range of cancer cell lines compared to zebularine. This indicates that a lower concentration of 5-aza-CdR is required to achieve a 50% reduction in cell viability.
| Compound | Cell Line | Treatment Duration | IC50 (µM) | Reference |
| 5-aza-2'-deoxycytidine | TF-1, U937, Raji, HEL | Not Specified | < 0.05 | |
| ML-1, HL-60, K562 | Not Specified | 0.05 - 0.4 | ||
| HCT-116 | 48h | 3.18 ± 0.50 | ||
| RKO, DU145 | Not Specified | > 2.0 | ||
| Zebularine | LS 174T (Colon Cancer) | Not Specified | ~50 |
Table 1. Comparative Cytotoxicity (IC50) in Cancer Cell Lines. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
DNA Demethylation Efficiency
Direct comparison studies, although performed in plant models, provide valuable insights into the demethylating capacity of both agents. At high concentrations, 5-azacytidine (a closely related analog to 5-aza-CdR) demonstrated a slightly greater effect on reducing global methylation compared to zebularine.
| Compound | Concentration | Model System | Effect on Fully Methylated CG Sites | Reference |
| Untreated Control | N/A | A. thaliana seedlings | 32.8% | |
| 5-azacytidine | 100 µM | A. thaliana seedlings | Reduced to 3.9% | |
| Zebularine | 100 µM | A. thaliana seedlings | Reduced to 8.5% |
Table 2. Comparative Efficacy in Reducing Global DNA Methylation. Data from a 10-day treatment of Arabidopsis thaliana seedlings.
Gene Re-expression
Both inhibitors effectively reactivate the expression of key tumor suppressor genes silenced by DNA hypermethylation. These genes often belong to cell cycle control families like CIP/KIP and INK4.
| Compound | Target Genes Upregulated | Cell Line | Reference |
| 5-aza-2'-deoxycytidine | p21, p27, p57, p14, p15, p16 | HCT-116 | |
| Zebularine | p21, p27, p57 | LS 174T | |
| Both | Down-regulation of DNMT1 | HCT-116, LS 174T |
Table 3. Effect on Tumor Suppressor and DNMT1 Gene Expression.
Key Distinctions for Experimental Design
| Feature | 5-aza-2'-deoxycytidine | Zebularine | Implication for Researchers |
| Chemical Stability | Low stability in aqueous solutions. | High stability, longer half-life. | Zebularine is easier to handle in long-term culture experiments, requiring less frequent media changes. |
| Potency & Efficacy | High potency (effective at nM to low µM range). | Lower potency (effective at µM range). | 5-aza-CdR is suitable for achieving effects at very low concentrations. |
| Toxicity | Higher general cytotoxicity. | Lower general toxicity reported. | Zebularine may be preferred for experiments where minimizing off-target cytotoxicity is critical. |
| Secondary Action | Primarily a DNMT inhibitor. | Also inhibits cytidine deaminase. | Zebularine can prevent the degradation of 5-aza-CdR, suggesting potential for synergistic combination therapies. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cytotoxicity Assessment: MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000–10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Replace the medium with fresh medium containing various concentrations of 5-aza-CdR or zebularine. Include a vehicle-only control. Incubate for 24 to 72 hours.
-
MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the results to determine the IC50 value.
DNMT1 Protein Level Assessment: Western Blot
This technique is used to detect the levels of DNMT1 protein in cell lysates.
Methodology:
-
Cell Lysis: After drug treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against DNMT1 (typical dilutions range from 1:300 to 1:1000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin or GAPDH to normalize the results.
Gene Expression Analysis: Quantitative RT-PCR (qRT-PCR)
This method is used to quantify the expression levels of specific mRNAs, such as tumor suppressor genes or DNMT1.
Orthogonal Validation of 5-Methyl-2'-deoxycytidine Mass Spectrometry Results: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate quantification of 5-Methyl-2'-deoxycytidine (5-mC) is paramount for understanding epigenetic regulation in various biological processes and disease states. While mass spectrometry (MS) stands as a gold standard for its sensitivity and specificity, orthogonal validation using alternative methods is crucial for ensuring data integrity and robustness. This guide provides a comprehensive comparison of common orthogonal techniques used to validate 5-mC mass spectrometry results, complete with experimental protocols and comparative data.
This guide explores three widely used orthogonal methods: Enzyme-Linked Immunosorbent Assay (ELISA), Pyrosequencing, and Immunofluorescence. Each method offers distinct advantages and disadvantages in terms of throughput, cost, and the specific information it provides, making the choice of method dependent on the research question and available resources.
Comparative Analysis of 5-mC Quantification Methods
The following table summarizes the key performance characteristics of mass spectrometry and its orthogonal validation methods for global 5-mC quantification.
| Feature | Mass Spectrometry (LC-MS/MS) | ELISA | Pyrosequencing | Immunofluorescence |
| Principle | Separation by liquid chromatography and detection based on mass-to-charge ratio.[1][2] | Antibody-based detection of 5-mC in denatured DNA.[3][4][5] | Sequencing-by-synthesis to quantify C/T SNP created by bisulfite treatment.[6][7][8][9] | Antibody-based visualization of 5-mC within cellular structures.[10][11][12] |
| Quantification | Absolute and relative | Relative | Relative (at specific CpG sites) | Semi-quantitative (fluorescence intensity) |
| Sensitivity | High (fmol to amol range).[2][13] | Moderate to high, kit-dependent. | High | Moderate |
| Specificity | Very High | Moderate (potential for antibody cross-reactivity) | High (sequence-specific) | Moderate (potential for antibody cross-reactivity) |
| Throughput | Moderate | High | High | Low to moderate |
| Cost per Sample | High | Low | Moderate | Moderate |
| DNA Input | Low (ng to µg range).[1] | Low (ng range).[3][5][14] | Low (ng range) | Not directly applicable (requires cells/tissue) |
| Data Output | Quantitative values (%5-mC) | Absorbance values correlated to %5-mC.[5] | Pyrograms showing C/T ratio at specific CpGs.[9] | Images showing spatial distribution and intensity of 5-mC. |
Correlation with Mass Spectrometry
Studies have shown a strong correlation between 5-mC quantification by LC-MS/MS and orthogonal methods, particularly ELISA and pyrosequencing, lending confidence to their use in validation. For instance, the percent 5-mC calculated in DNA samples using some commercial ELISA kits strongly correlates with mass spectrometry data.[5] Similarly, pyrosequencing provides highly reproducible quantification of methylation frequencies at individual CpG sites, establishing it as a gold standard for DNA methylation analysis in its own right.[7]
While immunofluorescence is more qualitative, it provides invaluable spatial information that is complementary to the quantitative data obtained from mass spectrometry.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for each of the discussed 5-mC analysis methods.
Detailed Experimental Protocols
5-mC DNA ELISA Protocol (General)
This protocol provides a general overview. Specific kit instructions should always be followed.
-
DNA Coating :
-
Blocking :
-
Antibody Incubation :
-
Detection :
-
Quantification :
Pyrosequencing Protocol for 5-mC Analysis
-
Bisulfite Conversion :
-
Treat 200-500 ng of genomic DNA with sodium bisulfite using a commercial kit. This step converts unmethylated cytosines to uracil, while 5-mC remains unchanged.[7]
-
-
PCR Amplification :
-
Amplify the target region using PCR with one of the primers being biotinylated.[8]
-
PCR conditions should be optimized for the specific primers and target sequence.
-
-
Sample Preparation for Pyrosequencing :
-
Capture the biotinylated PCR product on streptavidin-coated beads.
-
Wash the beads to remove the non-biotinylated strand and unincorporated dNTPs.
-
Anneal the sequencing primer to the single-stranded DNA template.[8]
-
-
Pyrosequencing Reaction :
-
Perform the pyrosequencing reaction according to the instrument's protocol. Nucleotides are dispensed sequentially, and light is generated upon incorporation, which is proportional to the number of nucleotides incorporated.[9]
-
-
Data Analysis :
-
The software generates a pyrogram that shows the ratio of C to T at each CpG site, which corresponds to the percentage of methylation.[9]
-
Immunofluorescence Protocol for 5-mC Staining
-
Sample Preparation :
-
Immunostaining :
-
Block non-specific antibody binding with a blocking solution (e.g., 10% normal serum) for 1 hour.[16]
-
Incubate with the primary anti-5-mC antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[12]
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.[12]
-
Wash three times with PBS.
-
-
Mounting and Imaging :
-
(Optional) Counterstain the nuclei with DAPI or Hoechst.[12]
-
Mount the coverslip onto a microscope slide with mounting medium.
-
Visualize the staining using a fluorescence microscope.
-
-
Analysis :
-
Image analysis software can be used to quantify the fluorescence intensity, providing a semi-quantitative measure of 5-mC levels and showing its subcellular localization.
-
Conclusion
Orthogonal validation is an indispensable step in ensuring the accuracy and reliability of 5-mC mass spectrometry data. ELISA, pyrosequencing, and immunofluorescence each offer a unique set of advantages that can be leveraged to build a comprehensive and robust understanding of DNA methylation. By carefully selecting the appropriate validation method and diligently following established protocols, researchers can significantly enhance the confidence in their findings and contribute to the advancement of epigenetics research.
References
- 1. Quantification of Global DNA Methylation Levels by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioscience.co.uk [bioscience.co.uk]
- 4. raybiotech.com [raybiotech.com]
- 5. files.zymoresearch.com [files.zymoresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. elearning.unite.it [elearning.unite.it]
- 8. Analysis of DNA Methylation by Pyrosequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA methylation analysis by pyrosequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunofluorescence Staining for Cytosine Modifications Like 5-Methylcytosine and Its Oxidative Derivatives and FISH | Springer Nature Experiments [experiments.springernature.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. ptglab.com [ptglab.com]
- 13. Quantification of 5-Methylcytosine and 5-Hydroxymethylcytosine in Genomic DNA from Hepatocellular Carcinoma Tissues by Capillary Hydrophilic-Interaction Liquid Chromatography/Quadrupole TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. epigentek.com [epigentek.com]
- 15. files.zymoresearch.com [files.zymoresearch.com]
- 16. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to 5-Methyl-2'-deoxycytidine and Other Epigenetic Marks in Gene Regulation
In the intricate landscape of gene regulation, epigenetic modifications serve as a critical layer of control, dictating which genes are expressed without altering the underlying DNA sequence. Among these, 5-Methyl-2'-deoxycytidine (5mC) is a cornerstone of epigenetic research. However, a nuanced understanding requires a comparative perspective, setting 5mC against other key epigenetic players. This guide provides an objective comparison for researchers, scientists, and drug development professionals, supported by experimental data and methodologies.
Core Epigenetic Players: A Comparative Overview
Gene expression is orchestrated by a complex interplay of various epigenetic marks. While 5mC is traditionally associated with gene silencing, other modifications, such as 5-hydroxymethylcytidine (5hmC), histone acetylation, and histone methylation, exhibit diverse and sometimes opposing functions.
This compound (5mC): The Canonical Silencing Mark 5mC is the most studied epigenetic modification, involving the addition of a methyl group to the 5th carbon of a cytosine residue, typically within a CpG dinucleotide context.[1][2] High levels of 5mC in promoter regions are strongly correlated with transcriptional repression.[3] This silencing is often mediated by methyl-CpG-binding domain (MBD) proteins that recruit corepressor complexes, leading to a condensed chromatin state that is inaccessible to transcription factors.[1]
5-Hydroxymethylcytidine (5hmC): An Intermediate with a Distinct Role Initially considered merely an intermediate in the DNA demethylation pathway, 5hmC is now recognized as a stable epigenetic mark with its own regulatory functions.[3][4] It is generated by the oxidation of 5mC by the Ten-eleven translocation (TET) family of enzymes.[1][3] Unlike 5mC, 5hmC is often enriched in the bodies of actively transcribed genes and at enhancers, and its presence is generally correlated with gene expression.[3][5] Some studies suggest that the ratio of 5hmC to 5mC within gene bodies is a better predictor of gene expression than either mark alone.[3]
Histone Modifications: A Diverse Toolkit for Gene Regulation Histones, the proteins around which DNA is wound, are subject to a wide array of post-translational modifications that profoundly impact chromatin structure and gene expression.
-
Histone Acetylation: The addition of an acetyl group to lysine residues on histone tails, primarily H3 and H4, neutralizes their positive charge.[6] This weakens the interaction between histones and the negatively charged DNA, leading to a more open chromatin structure (euchromatin) that is permissive for transcription.[6][7] Consequently, histone acetylation marks, such as H3K9ac and H3K27ac, are robust indicators of active promoters and enhancers.[8]
-
Histone Methylation: In contrast to the consistent activating role of acetylation, histone methylation can signal either activation or repression depending on the specific lysine or arginine residue that is methylated and the number of methyl groups added (mono-, di-, or tri-methylation).[6][9] For instance, trimethylation of lysine 4 on histone H3 (H3K4me3) is a hallmark of active gene promoters, while trimethylation of lysine 27 on histone H3 (H3K27me3) and lysine 9 on histone H3 (H3K9me3) are associated with gene silencing.[6][8]
Quantitative Comparison of Epigenetic Marks on Gene Expression
The following table summarizes the general association of different epigenetic marks with gene expression levels and their typical genomic locations.
| Epigenetic Mark | Typical Genomic Location | General Effect on Gene Expression | Quantitative Correlation Example |
| 5-Methylcytosine (5mC) | Promoters, CpG islands, gene bodies | Repression (at promoters) | High promoter methylation is inversely correlated with gene expression. |
| 5-Hydroxymethylcytosine (5hmC) | Gene bodies, enhancers, promoters | Activation/Permissive | Positive correlation with gene expression, especially within gene bodies.[3] |
| Histone Acetylation (e.g., H3K27ac) | Promoters, enhancers | Activation | Strong positive correlation with active gene transcription.[8] |
| Histone Methylation (e.g., H3K4me3) | Promoters | Activation | Enriched at the promoters of actively transcribed genes.[8] |
| Histone Methylation (e.g., H3K27me3) | Promoters, gene bodies | Repression | Associated with facultative heterochromatin and gene silencing.[8] |
| Histone Methylation (e.g., H3K9me3) | Heterochromatin, repeat regions | Repression | A marker of constitutive heterochromatin and stable gene silencing.[8] |
Crosstalk and Interplay Between Epigenetic Marks
Epigenetic modifications do not function in isolation; rather, they engage in extensive crosstalk to establish and maintain specific gene expression patterns.[10][11] For example, a strong interplay exists between DNA methylation and histone methylation.[10] The presence of H3K9me3 can guide the activity of de novo DNA methyltransferases (DNMTs) to establish DNA methylation.[12] Conversely, MBD proteins that bind to 5mC can recruit histone deacetylases (HDACs) and histone methyltransferases that deposit repressive marks like H3K9me3, thus reinforcing a silent chromatin state.[2][13]
There is also an antagonistic relationship between some marks. For instance, H3K4me3, an activating mark, is generally mutually exclusive with DNA methylation at promoter regions.[12] This intricate network of interactions creates a robust and dynamic regulatory system.
Visualizing Epigenetic Mechanisms
To better understand these complex relationships, the following diagrams illustrate key pathways and experimental workflows.
Experimental Protocols for Epigenetic Analysis
The study of epigenetic modifications relies on a set of powerful molecular biology techniques. Below are summarized methodologies for key experiments.
Bisulfite Sequencing (for 5mC and 5hmC analysis)
Principle: Sodium bisulfite treatment deaminates unmethylated cytosines into uracil, while methylated cytosines remain unchanged. During subsequent PCR amplification, uracils are replaced by thymines. By comparing the sequenced DNA to the original reference sequence, the methylation status of individual cytosine residues can be determined at single-base resolution.
Generalized Protocol:
-
DNA Extraction: Isolate high-quality genomic DNA from cells or tissues.
-
Bisulfite Conversion: Treat 200-500ng of genomic DNA with sodium bisulfite.[14] This step involves denaturation of the DNA followed by incubation with the bisulfite solution.[15] Commercially available kits are often used to streamline this process.
-
DNA Cleanup: Purify the bisulfite-converted DNA to remove residual bisulfite and other reagents. This is a critical step as contaminants can inhibit downstream enzymatic reactions.[15]
-
PCR Amplification: Amplify the target regions using primers designed specifically for the bisulfite-converted DNA. For whole-genome analysis (WGBS), random primers and library preparation steps follow conversion.
-
Sequencing: Sequence the PCR products or the entire library using next-generation sequencing platforms.
-
Data Analysis: Align the sequencing reads to a reference genome and analyze the C-to-T conversion rate to determine the methylation status of each CpG site.
To distinguish 5mC from 5hmC, oxidative bisulfite sequencing (oxBS-Seq) can be employed. This method involves an additional oxidation step that converts 5hmC to 5-formylcytosine (5fC), which is then susceptible to bisulfite-mediated deamination. Comparing the results of standard bisulfite sequencing and oxBS-Seq allows for the precise mapping of both 5mC and 5hmC.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
Principle: ChIP-seq is used to identify the genome-wide binding sites of a specific protein of interest, such as a transcription factor or a modified histone.[16][17] The process involves cross-linking proteins to DNA, shearing the chromatin, and then using an antibody specific to the target protein to immunoprecipitate the protein-DNA complexes.[17] The associated DNA is then purified and sequenced.
Generalized Protocol:
-
Cross-linking: Treat cells with formaldehyde to create covalent cross-links between proteins and DNA, preserving their in vivo interactions.[17]
-
Cell Lysis and Chromatin Shearing: Lyse the cells to release the chromatin. Shear the chromatin into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.[18]
-
Immunoprecipitation (IP): Incubate the sheared chromatin with an antibody specific to the histone modification of interest (e.g., anti-H3K4me3). The antibody-protein-DNA complexes are then captured using protein A/G-coated magnetic beads.[19]
-
Washes: Perform a series of washes with buffers of increasing stringency to remove non-specifically bound chromatin.[19]
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C.[18][19]
-
DNA Purification: Purify the DNA from the protein components.[19]
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions of enrichment, which correspond to the binding sites of the target protein.
Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)
Principle: ATAC-seq is a method for assessing genome-wide chromatin accessibility.[20][21] It utilizes a hyperactive Tn5 transposase to simultaneously fragment the DNA in open chromatin regions and ligate sequencing adapters.[20] Regions of the genome that are accessible to the transposase are sequenced, providing a map of euchromatin and potential regulatory elements.
Generalized Protocol:
-
Cell Harvesting and Lysis: Harvest a small number of cells (~10,000-50,000) and lyse them with a gentle, non-ionic detergent to isolate the nuclei while keeping them intact.[20][21][22]
-
Transposition Reaction: Incubate the isolated nuclei with the Tn5 transposase, which is pre-loaded with sequencing adapters. The transposase will cut and paste the adapters into accessible regions of the chromatin.[20] This "tagmentation" step is performed at 37°C.[20]
-
DNA Purification: Purify the tagmented DNA fragments.
-
PCR Amplification: Amplify the library of fragments using a limited number of PCR cycles to add indexing sequences and generate sufficient material for sequencing.[23]
-
Library Cleanup and Sequencing: Purify the amplified library and perform paired-end next-generation sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome. The density of mapped reads corresponds to regions of open chromatin.
This comparative guide underscores that while 5mC is a fundamental repressive mark, gene regulation is governed by a dynamic and interconnected network of epigenetic modifications. A comprehensive understanding, essential for both basic research and therapeutic development, requires an integrated analysis of these various layers of epigenetic control.
References
- 1. The Role of DNA Methylation and Histone Modifications in Transcriptional Regulation in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the relationship between DNA methylation and histone lysine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New themes in the biological functions of 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New guidelines for DNA methylome studies regarding 5-hydroxymethylcytosine for understanding transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone modifications | Abcam [abcam.com]
- 7. Khan Academy [khanacademy.org]
- 8. Genome-wide analysis of histone marks identifying an epigenetic signature of promoters and enhancers underlying cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. embopress.org [embopress.org]
- 11. portlandpress.com [portlandpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Epigenetic Cross-Talk between DNA Methylation and Histone Modifications in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. med.upenn.edu [med.upenn.edu]
- 15. Bisulfite Sequencing of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. microbenotes.com [microbenotes.com]
- 18. encodeproject.org [encodeproject.org]
- 19. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
- 20. A simple ATAC-seq protocol for population epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A simple ATAC-seq protocol for population epigenetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]
- 23. A simple ATAC-seq protocol for population epigenetics [protocols.io]
Validating DNMT1 Knockdown: A Comparative Guide to 5-Methyl-2'-deoxycytidine Level Analysis
For researchers in oncology, neurobiology, and developmental biology, accurately assessing the impact of DNA methyltransferase 1 (DNMT1) knockdown on global DNA methylation is crucial. This guide provides a comparative analysis of experimental approaches to validate the knockdown of DNMT1 by quantifying its effect on 5-Methyl-2'-deoxycytidine (5-mdC) levels. We present quantitative data from studies employing DNMT1 knockdown and compare these results with those obtained using common DNMT inhibitors. Detailed experimental protocols and workflow visualizations are included to support the design and implementation of your experiments.
Comparison of DNMT1 Knockdown and DNMT Inhibitors on Global DNA Methylation
The following table summarizes the quantitative effects of DNMT1 knockdown and various DNMT inhibitors on global 5-methylcytosine (5mC) or 5-mdC levels in different cell lines. While direct comparisons are limited by variations in experimental systems, the data indicate that both genetic and chemical inhibition of DNMT1 lead to a significant reduction in DNA methylation.
| Method | Treatment | Cell Line | Effect on 5mC/5-mdC Levels | Assay Method | Reference |
| DNMT1 Knockdown (shRNA) | shRNA targeting DNMT1 | Oral Squamous Carcinoma Cells (OSCC) | Atypically extensive genome-wide DNA hypomethylation | High-throughput DNA methylation microarrays | [1][2] |
| DNMT1 Degradation (Auxin-inducible degron) | Indole-3-acetic acid (IAA) treatment | DLD-1 cells | Reduction from ~3.5% to ~1.5% of total cytosine | LC-MS | [3] |
| DNMT1 Knockdown (siRNA) | Two distinct DNMT1-specific siRNAs | THP-1 macrophages | Abolished VLDL-induced de novo DNA methylation | Not specified | [4] |
| DNMT1 Haploinsufficiency | Dnmt1+/- mice | Mouse brain cortex and hippocampus | Obvious reduction in 5-mdC levels compared to Dnmt1+/+ | Not specified | [5] |
| DNMT Inhibitor | Decitabine (5-aza-2'-deoxycytidine) | RKO cells | Dose-dependent decrease in genomic 5-mdC | Not specified | [6] |
| DNMT Inhibitor | 5-aza-2'-deoxycytidine (5-AzC) | Young Human Dermal Fibroblasts (HDFs) | Significant reduction in DNMT1 protein levels, leading to hypomethylation | Western Blot (for DNMT1) | [7] |
| DNMT Inhibitor | Decitabine and aza-T-dCyd | HCT116-DNMT1+/+ cells | Significant induction of apoptosis and cell death, indicative of DNMT inhibition | Flow cytometry | [8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central role of DNMT1 in maintaining DNA methylation and a typical experimental workflow for validating the effects of its knockdown.
Caption: Role of DNMT1 in DNA Maintenance Methylation.
Caption: Experimental Workflow for Validating DNMT1 Knockdown.
Experimental Protocols
DNMT1 Knockdown using siRNA
This protocol provides a general guideline for transiently knocking down DNMT1 expression in cultured mammalian cells using small interfering RNA (siRNA).
Materials:
-
DNMT1-specific siRNA oligonucleotides (validated sequences are recommended)
-
Negative control siRNA (non-targeting)
-
Lipofectamine™ RNAiMAX Transfection Reagent or similar
-
Opti-MEM™ I Reduced Serum Medium
-
Complete cell culture medium
-
6-well tissue culture plates
-
Target cells in culture
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation:
-
In a microcentrifuge tube, dilute 20-30 pmol of DNMT1 siRNA or control siRNA into Opti-MEM™ I medium to a final volume of 100 µL. Mix gently.
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into Opti-MEM™ I medium to a final volume of 100 µL. Mix gently and incubate for 5 minutes at room temperature.
-
-
Transfection Complex Formation: Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX (total volume = 200 µL). Mix gently and incubate for 20-30 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the 200 µL of siRNA-lipid complexes to each well containing cells and medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 48-72 hours.
-
Validation of Knockdown: After incubation, harvest the cells to assess DNMT1 mRNA and protein levels by qRT-PCR and Western blotting, respectively.
Quantification of Global this compound (5-mdC) by LC-MS/MS
This protocol outlines the key steps for the highly sensitive and accurate quantification of global 5-mdC levels in genomic DNA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]
Materials:
-
Genomic DNA isolated from control and DNMT1 knockdown cells
-
Nuclease P1
-
Alkaline phosphatase
-
LC-MS/MS system (e.g., equipped with an electrospray ionization source)
-
C18 reverse-phase HPLC column
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
-
5-mdC and 2'-deoxycytidine (dC) standards
Procedure:
-
Genomic DNA Digestion:
-
To 1-5 µg of genomic DNA, add nuclease P1 and incubate at 37°C for 2 hours to digest the DNA into deoxynucleoside monophosphates.
-
Add alkaline phosphatase and incubate at 37°C for an additional 1-2 hours to dephosphorylate the nucleotides into deoxynucleosides.
-
-
Sample Preparation: Precipitate proteins by adding a solvent like methanol or acetonitrile, centrifuge, and collect the supernatant containing the nucleosides. Dry the supernatant under vacuum. Reconstitute the sample in a small volume of mobile phase A.
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate the nucleosides using a C18 column with a gradient elution of mobile phases A and B.[9]
-
Perform mass spectrometry in positive electrospray ionization (ESI) mode.[9]
-
Use multiple reaction monitoring (MRM) to detect and quantify 5-mdC and dC based on their specific precursor-to-product ion transitions.
-
-
Data Analysis:
-
Generate standard curves for 5-mdC and dC using known concentrations of the standards.
-
Quantify the amounts of 5-mdC and dC in the samples by comparing their peak areas to the standard curves.
-
Calculate the percentage of global DNA methylation as: % 5-mdC = [5-mdC / (5-mdC + dC)] * 100
-
References
- 1. DNMT1-targeting remodeling global DNA hypomethylation for enhanced tumor suppression and circumvented toxicity in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNMT1-targeting remodeling global DNA hypomethylation for enhanced tumor suppression and circumvented toxicity in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tunable DNMT1 degradation reveals DNMT1/DNMT3B synergy in DNA methylation and genome organization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. DNA damage, demethylation and anticancer activity of DNA methyltransferase (DNMT) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Genomic Guide to 5-Methyl-2'-deoxycytidine Distribution
This guide provides a comprehensive comparison of the distribution of 5-Methyl-2'-deoxycytidine (5-mC) across different species, intended for researchers, scientists, and drug development professionals. We delve into the quantitative differences in genomic methylation, detail the key experimental methodologies for its detection, and visualize the underlying workflows and biological concepts.
Data Presentation: Quantitative Comparison of 5-mC Distribution
The distribution and overall levels of 5-mC, a key epigenetic mark, vary significantly across the animal kingdom. Vertebrate genomes are characterized by global methylation, where a large proportion of CpG dinucleotides are methylated. In contrast, invertebrate genomes typically exhibit a "mosaic" or fractional methylation pattern, with methylation often targeted to specific genomic regions like gene bodies.[1][2][3][4][5] The transition from this mosaic to a global methylation pattern is thought to have occurred near the origin of vertebrates.[1]
Below are tables summarizing the global 5-mC levels in various representative species, providing a quantitative snapshot of these evolutionary differences.
Table 1: Global Genome 5-mC Levels in Vertebrates
| Species | Common Name | Tissue/Developmental Stage | Global CpG Methylation Level | Reference |
| Homo sapiens | Human | Oocyte | ~54% | [6] |
| Mus musculus | Mouse | Embryo | ~74% | [1] |
| Oocyte | ~40% | [6] | ||
| Liver | ~44% | [7] | ||
| Danio rerio | Zebrafish | Larvae | ~80% | [1] |
| Caudal Fin | ~79.5% | [8] | ||
| Gallus gallus | Chicken | Primary Fibroblasts | Hypomethylated compared to other vertebrates | [9][10] |
| Callorhinchus milii | Elephant Shark | Somatic Tissues | ~66-69% | [11] |
Table 2: Global Genome 5-mC Levels in Invertebrates
| Species | Common Name | Global CpG Methylation Level | Reference |
| Acanthaster cf. solaris | Crown-of-thorns seastar | ~37.7% | [12] |
| Montipora capitata | Coral | ~11.4% | [13][14] |
| Pocillopora acuta | Coral | ~2.9% | [13][14] |
| Drosophila melanogaster | Fruit Fly | ~0.034% (in adults) | [2][15][16] |
| Caenorhabditis elegans | Nematode | ~0.0019-0.0033% | [17][18] |
Note on C. elegans: While some sensitive methods have detected trace amounts of 5-mC, other studies suggest that the predominant form of DNA methylation in C. elegans is N6-methyladenine (6mA), not 5-mC.[4][19]
Experimental Protocols: Methodologies for 5-mC Analysis
The quantification of 5-mC distribution relies on several key high-throughput sequencing technologies. Below are detailed methodologies for the most common approaches.
Whole-Genome Bisulfite Sequencing (WGBS)
WGBS is considered the "gold standard" for genome-wide methylation analysis at single-base resolution.[15][18]
Protocol Outline:
-
DNA Extraction and Fragmentation:
-
Extract high-quality genomic DNA from the sample of interest.
-
Fragment the DNA to a desired size range (e.g., 200-500 bp) using sonication (e.g., Covaris) or enzymatic digestion.[20]
-
-
Library Preparation:
-
Bisulfite Conversion:
-
PCR Amplification:
-
Amplify the bisulfite-converted DNA using a high-fidelity polymerase. During PCR, the uracil residues are replaced with thymine.
-
-
Sequencing and Data Analysis:
-
Sequence the amplified library on a next-generation sequencing platform.
-
Align the sequencing reads to a reference genome and compare them to the unconverted reference to determine the methylation status of each cytosine.
-
Reduced Representation Bisulfite Sequencing (RRBS)
RRBS is a cost-effective alternative to WGBS that enriches for CpG-rich regions of the genome.[10][15]
Protocol Outline:
-
DNA Digestion:
-
Library Preparation:
-
Perform end-repair and A-tailing on the digested fragments.
-
Ligate methylated adapters to the DNA fragments.[10]
-
-
Size Selection:
-
Select a specific size range of fragments (e.g., 40-220 bp) using gel electrophoresis or beads. This step further enriches for CpG-rich regions.[10]
-
-
Bisulfite Conversion:
-
Perform bisulfite conversion on the size-selected fragments as described for WGBS.
-
-
PCR Amplification and Sequencing:
-
Amplify the library and sequence it. Data analysis is similar to WGBS but focused on the enriched genomic regions.
-
Enzymatic Methyl-seq (EM-seq)
EM-seq is a newer method that uses a series of enzymatic reactions to achieve the same conversion of unmethylated cytosines to uracils, but with less DNA damage compared to bisulfite treatment.[6][23][24]
Protocol Outline:
-
Library Preparation:
-
Prepare a standard sequencing library from fragmented DNA, including end-repair, A-tailing, and adapter ligation.
-
-
Enzymatic Conversion (Two-Step Process):
-
Step 1 (Protection): Treat the DNA with TET2 enzyme, which oxidizes 5-mC and 5-hydroxymethylcytosine (5hmC) to protect them from subsequent deamination.[11][23]
-
Step 2 (Deamination): Use an APOBEC deaminase to convert unmethylated cytosines to uracil. The oxidized 5-mC and 5hmC residues are not affected.[6][23]
-
-
PCR Amplification and Sequencing:
-
Amplify the enzymatically converted library with a uracil-tolerant polymerase.
-
Sequence the library. The data analysis pipeline is the same as for WGBS and RRBS.
-
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key workflows and concepts in the comparative genomics of 5-mC.
Caption: Comparative workflow of major 5-mC analysis methods.
Caption: Contrasting DNA methylation patterns in vertebrates and invertebrates.
References
- 1. DNA Methylation in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Levels of DNA cytosine methylation in the Drosophila genome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Widespread and tissue specific age-related DNA methylation changes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA methylation on N6-adenine in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Methylome Analyses Identify Epigenetic Regulatory Loci of Human Brain Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Epigenome-wide association of liver methylation patterns and complex metabolic traits in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A DNA methylation age predictor for zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comparative methylome analysis reveals conservation and divergence of DNA methylation patterns and functions in vertebrates [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The elephant shark methylome reveals conservation of epigenetic regulation across jawed vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methylome Profiling of a Deuterostome Invertebrate Using Oxford Nanopore Technology (ONT) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Invertebrate methylomes provide insight into mechanisms of environmental tolerance and reveal methodological biases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Drosophila genomic methylation: new evidence and new questions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Trace analysis of methylated and hydroxymethylated cytosines in DNA by isotope-dilution LC-MS/MS: first evidence of DNA methylation in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Global and gene specific DNA methylation changes during zebrafish development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Caenorhabditis elegans DNA does not contain 5-methylcytosine at any time during development or aging - PMC [pmc.ncbi.nlm.nih.gov]
- 23. embopress.org [embopress.org]
- 24. biorxiv.org [biorxiv.org]
Assessing the Off-Target Effects of 5-aza-2'-deoxycytidine Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
5-aza-2'-deoxycytidine, also known as Decitabine, is a cornerstone of epigenetic therapy, particularly in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). Its primary on-target effect is the inhibition of DNA methyltransferases (DNMTs), leading to the reactivation of tumor suppressor genes silenced by hypermethylation. However, a comprehensive understanding of its off-target effects is crucial for optimizing its therapeutic index and developing safer, more effective epigenetic drugs. This guide provides an objective comparison of Decitabine's performance with other alternatives, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.
Comparative Analysis of Off-Target Effects
Decitabine's off-target effects are multifaceted, ranging from the induction of DNA damage to the generation of reactive oxygen species (ROS). Understanding these effects in comparison to other DNMT inhibitors is critical for contextualizing its clinical profile.
Performance Against Alternatives
Decitabine's primary alternatives include the first-generation DNMT inhibitor Azacitidine and the next-generation inhibitor Guadecitabine. While both Decitabine and Azacitidine are cytidine analogs, Decitabine is exclusively incorporated into DNA, whereas Azacitidine is incorporated into both RNA and DNA.[1][2] This fundamental difference contributes to their distinct off-target profiles. Guadecitabine is a dinucleotide of decitabine and deoxyguanosine, designed to be resistant to degradation by cytidine deaminase, leading to a longer in-vivo exposure to its active metabolite, decitabine.
Studies have shown that Decitabine can induce DNA hypomethylation and deplete DNMT1 at concentrations 2- to 10-fold lower than Azacitidine.[1][2] However, at concentrations above 1 µM, Azacitidine exhibits a greater reduction in cell viability.[1][2] This suggests that while Decitabine is a more potent hypomethylating agent, Azacitidine may have additional cytotoxic mechanisms, potentially linked to its incorporation into RNA.
Quantitative Data Summary
The following tables summarize key quantitative data comparing the effects of Decitabine and its alternatives.
Table 1: Comparative Cytotoxicity (EC50 Values in µM)
| Cell Line | Decitabine (DAC) | Azacitidine (AZA) | Reference |
| KG-1a | 0.35 ± 0.03 | 1.8 ± 0.2 | [3] |
| THP-1 | 0.43 ± 0.04 | 1.4 ± 0.1 | [3] |
| OCI-AML3 | 1.3 ± 0.1 | 4.8 ± 0.4 | [3] |
| HL-60 | 0.04 ± 0.01 | 0.6 ± 0.1 | [3] |
Table 2: Global DNA Demethylation
| Drug | Cell Line | Concentration | Duration | % Reduction in Global Methylation | Reference |
| Decitabine (DAC) | HCT116 | 1 µM | 24-36 h | ~60% | [4] |
| Azacitidine (AZA) | HCT116 | 1 µM | 24-36 h | ~50% | [4] |
Table 3: Gene-Specific Demethylation in HCT116 Cells
| Drug | % of Methylated CGs Demethylated | Reference |
| Decitabine (DAC) | 11% | [5][6] |
| Azacitidine (AZA) | 6% | [5][6] |
Key Off-Target Mechanisms and Signaling Pathways
Induction of Reactive Oxygen Species (ROS)
A significant off-target effect of Decitabine is the delayed but sustained accumulation of intracellular ROS.[7][8] This effect is dependent on the incorporation of Decitabine into DNA and is mediated by the DNA damage response pathway. Specifically, Decitabine-induced DNA damage activates the ATM (ataxia-telangiectasia mutated) kinase, which in turn upregulates the expression of NADPH oxidase 4 (Nox4), a key enzyme in ROS generation.[8] This ROS production contributes to Decitabine-induced apoptosis.[8]
Decitabine-induced ROS generation pathway.
On-Target vs. Off-Target Effects
The primary on-target effect of Decitabine is the inhibition of DNMT1, leading to passive demethylation of DNA. However, Decitabine also induces off-target effects such as DNA damage and ROS production, which are independent of its demethylating activity but contribute to its overall therapeutic effect.
On-target vs. off-target mechanisms of Decitabine.
Experimental Protocols
Assessment of Off-Target Effects: Experimental Workflow
A typical workflow to assess the off-target effects of Decitabine involves treating cancer cell lines with the drug and then performing a series of assays to measure DNA methylation, ROS production, and cytotoxicity.
Experimental workflow for assessing off-target effects.
Detailed Methodologies
1. Global DNA Methylation Analysis by Capillary Electrophoresis
This method provides a quantitative assessment of the overall percentage of methylated cytosines in the genome.
-
DNA Isolation: Isolate genomic DNA from treated and control cells using a standard DNA extraction kit.
-
DNA Hydrolysis: Enzymatically hydrolyze 1 µg of genomic DNA to single nucleotides.
-
Derivatization: Derivatize the single nucleotides with a fluorescent marker.
-
Capillary Electrophoresis: Separate the derivatized nucleotides by micellar electrokinetic chromatography.
-
Detection: Detect the fluorescently labeled nucleotides by laser-induced fluorescence. The ratio of methylated cytosine to total cytosine is then calculated to determine the global methylation level.
2. Genome-Wide DNA Methylation Profiling using Illumina MethylationEPIC (850k) Array
This technique allows for the high-throughput analysis of methylation status at over 850,000 CpG sites across the genome.
-
Bisulfite Conversion: Treat 500 ng of genomic DNA with bisulfite using a commercially available kit (e.g., Zymo EZ-96 DNA Methylation Kit). This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
Whole-Genome Amplification: Amplify the bisulfite-converted DNA.
-
Fragmentation and Hybridization: Fragment the amplified DNA and hybridize it to the MethylationEPIC BeadChip.
-
Staining, Washing, and Scanning: Stain and wash the BeadChip, and then scan it using an Illumina iScan or HiScanSQ system.
-
Data Analysis: Analyze the raw data using the GenomeStudio Methylation Module to determine the methylation level (beta value) for each CpG site.
3. Measurement of Intracellular ROS by Flow Cytometry using DCFH-DA
This assay quantifies the level of intracellular ROS.
-
Cell Preparation: Harvest treated and control cells and prepare a single-cell suspension.
-
Staining: Stain the cells with 20 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in culture media for 30 minutes at 37°C in the dark. DCFH-DA is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 535 nm.
-
Data Analysis: Quantify the mean fluorescence intensity of the DCF signal, which is proportional to the amount of intracellular ROS.
Conclusion
The assessment of off-target effects is paramount for the rational design and clinical application of epigenetic drugs. While 5-aza-2'-deoxycytidine is a potent DNA hypomethylating agent, its therapeutic efficacy is intertwined with off-target effects such as the induction of DNA damage and reactive oxygen species. Comparative analysis with alternatives like Azacitidine and Guadecitabine reveals important differences in their mechanisms and potency, providing a framework for selecting the most appropriate agent for specific clinical contexts. The detailed experimental protocols and pathway diagrams presented in this guide offer a valuable resource for researchers dedicated to advancing the field of epigenetic therapy.
References
- 1. scispace.com [scispace.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A Comparison of Azacitidine and Decitabine Activities in Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cosmobiousa.com [cosmobiousa.com]
- 5. Azacytidine and Decitabine Induce Gene-Specific and Non-Random DNA Demethylation in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azacytidine and Decitabine Induce Gene-Specific and Non-Random DNA Demethylation in Human Cancer Cell Lines | PLOS One [journals.plos.org]
- 7. Capillary electrophoretic analysis of genomic DNA methylation levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decitabine induces delayed reactive oxygen species (ROS) accumulation in leukemia cells and induces the expression of ROS generating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Influence of 5-Methyl-2'-deoxycytidine on Gene Expression: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of key methodologies for validating the role of 5-Methyl-2'-deoxycytidine (5-mC) in the expression of a specific gene. Tailored for researchers, scientists, and drug development professionals, this document offers an objective analysis of experimental techniques, supported by data and detailed protocols to aid in experimental design and execution.
The Critical Role of this compound in Gene Regulation
This compound is a crucial epigenetic modification involved in the regulation of gene expression. The addition of a methyl group to the cytosine base, primarily in the context of CpG dinucleotides, can significantly impact transcriptional activity. This modification can either inhibit or, in some cases, enhance the binding of transcription factors to DNA, thereby modulating gene expression. The methylation of cytosine to form 5-mC is a key mechanism in gene silencing and the regulation of cellular processes. Understanding the precise role of 5-mC in the expression of a specific gene is paramount for elucidating disease mechanisms and developing targeted therapeutics.
Comparative Analysis of Key Experimental Techniques
The validation of 5-mC's role in gene expression relies on a variety of powerful molecular biology techniques. Below is a comparative summary of the most widely used methods, highlighting their respective strengths and limitations.
| Technique | Principle | Resolution | Sensitivity | Throughput | Cost | Technical Complexity |
| Bisulfite Sequencing | Treatment of DNA with sodium bisulfite converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. Subsequent sequencing reveals the methylation status of individual CpG sites.[1][2][3] | Single-nucleotide[3] | High | Low to High (with NGS) | Moderate to High | High |
| Methylation-Specific PCR (MSP) | Utilizes two pairs of primers to amplify either methylated or unmethylated DNA after bisulfite conversion.[4][5][6] | Locus-specific | High | High | Low | Low |
| Methylated DNA Immunoprecipitation (MeDIP-Seq) | Employs an antibody to enrich for methylated DNA fragments, which are then identified by next-generation sequencing.[7][8][9][10] | 100-300 bp | Moderate | High | Moderate | Moderate |
| Luciferase Reporter Assay | The promoter region of a gene of interest is cloned upstream of a luciferase reporter gene. The construct is then methylated in vitro and transfected into cells to measure the effect of methylation on promoter activity.[11][12][13][14][15] | Functional (promoter activity) | High | High | Moderate | Moderate |
Experimental Protocols
Bisulfite Sequencing
This protocol provides a method for analyzing the methylation status of a specific gene promoter.
I. Bisulfite Conversion of Genomic DNA:
-
Isolate high-quality genomic DNA from the cells or tissues of interest.
-
Treat 1-2 µg of genomic DNA with sodium bisulfite using a commercially available kit or a homebrew solution. This step involves denaturation of the DNA, followed by deamination of unmethylated cytosines to uracils.[3]
-
Purify the bisulfite-converted DNA to remove excess bisulfite and salts.
II. PCR Amplification of the Target Region:
-
Design primers specific to the bisulfite-converted DNA sequence of the gene promoter of interest. Primers should not contain CpG sites to ensure unbiased amplification.
-
Perform PCR using a hot-start Taq polymerase to amplify the target region from the bisulfite-converted DNA.[3]
-
Verify the PCR product size and purity by agarose gel electrophoresis.
III. Sequencing and Data Analysis:
-
Clone the purified PCR products into a sequencing vector.
-
Sequence individual clones using Sanger sequencing.
-
Align the obtained sequences to the in silico bisulfite-converted reference sequence to determine the methylation status of each CpG site.
Methylation-Specific PCR (MSP)
This protocol allows for the rapid assessment of the methylation status of a specific promoter region.
I. Bisulfite Conversion:
-
Perform bisulfite conversion of genomic DNA as described in the Bisulfite Sequencing protocol.
II. Primer Design:
-
Design two pairs of primers for the target promoter region.
-
One pair (M-primers) is specific for the methylated sequence (containing CpGs).
-
The second pair (U-primers) is specific for the unmethylated sequence (containing UpGs, which are read as T's after PCR).[4]
III. PCR Amplification:
-
Perform two separate PCR reactions for each sample, one with the M-primers and one with the U-primers.
-
Include positive controls for both methylated and unmethylated DNA.
IV. Gel Electrophoresis:
-
Analyze the PCR products on an agarose gel.
-
The presence of a band in the "M" reaction indicates methylation, while a band in the "U" reaction indicates an unmethylated status.
Methylated DNA Immunoprecipitation (MeDIP-Seq)
This protocol is for genome-wide analysis of DNA methylation but can be adapted for specific gene analysis by designing targeted sequencing approaches.
I. DNA Fragmentation:
-
Isolate high-quality genomic DNA.
-
Shear the DNA to an average size of 200-500 bp by sonication.[7]
II. Immunoprecipitation:
-
Denature the fragmented DNA.
-
Incubate the denatured DNA with a specific antibody against 5-methylcytidine.[9]
-
Capture the antibody-DNA complexes using magnetic beads.
-
Wash the beads to remove non-specifically bound DNA.
III. DNA Elution and Sequencing:
-
Elute the methylated DNA from the beads.
-
Prepare a sequencing library from the enriched DNA.
-
Perform next-generation sequencing.
IV. Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Identify enriched regions (peaks) which correspond to methylated areas of the genome.
-
Analyze the methylation status of the specific gene of interest.
Luciferase Reporter Assay
This protocol functionally validates the effect of promoter methylation on gene expression.
I. Plasmid Construction:
-
Clone the promoter region of the gene of interest into a luciferase reporter vector that lacks CpG sites in its backbone (pCpGL-basic).[15]
II. In Vitro Methylation:
-
Treat the promoter-luciferase construct with a CpG methyltransferase (e.g., M.SssI) to methylate all CpG sites within the promoter.[11]
-
Leave a parallel sample unmethylated as a control.
III. Cell Transfection and Luciferase Assay:
-
Transfect the methylated and unmethylated reporter constructs into a suitable cell line.
-
Co-transfect a control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.
-
After 24-48 hours, lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.
IV. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Compare the normalized luciferase activity of the methylated construct to the unmethylated construct to determine the effect of promoter methylation on gene expression.
Visualizing the Molecular Mechanisms and Workflows
To further clarify the concepts and procedures discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: Regulation of gene expression by 5-Methylcytosine.
Caption: Workflows for DNA methylation analysis techniques.
Caption: Workflow for the functional analysis of promoter methylation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. mdpi.com [mdpi.com]
- 3. Bisulfite Sequencing of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneticeducation.co.in [geneticeducation.co.in]
- 5. Methylation-specific PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methylation-Specific PCR | Springer Nature Experiments [experiments.springernature.com]
- 7. MeDIP Sequencing Protocol - CD Genomics [cd-genomics.com]
- 8. genetargetsolutions.com.au [genetargetsolutions.com.au]
- 9. Methylated DNA immunoprecipitation (MeDIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for Methylated DNA Immunoprecipitation (MeDIP) Analysis | Springer Nature Experiments [experiments.springernature.com]
- 11. A Luciferase-EGFP Reporter System for the Evaluation of DNA Methylation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. [A Luciferase-EGFP Reporter System for the Evaluation of DNA Methylation in Mammalian Cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. a-luciferase-egfp-reporter-system-for-the-evaluation-of-dna-methylation-in-mammalian-cells - Ask this paper | Bohrium [bohrium.com]
- 15. Functional analysis of promoter CpG methylation using a CpG-free luciferase reporter vector - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of 5-Methyl-2'-deoxycytidine-Containing Oligonucleotides: A Comparative Guide
The introduction of 5-Methyl-2'-deoxycytidine (5-mC) into oligonucleotides is a widely utilized modification aimed at enhancing their stability, a critical attribute for therapeutic and diagnostic applications. This guide provides a comparative analysis of the stability of various 5-mC-containing oligonucleotides, supported by experimental data on their thermal stability and nuclease resistance. Detailed methodologies for the key experiments are also presented to enable researchers to conduct their own assessments.
Enhanced Thermal Stability of 5-mC Oligonucleotides
The methylation of cytosine at the C5 position generally leads to an increase in the thermal stability of DNA duplexes. This enhancement is primarily attributed to the hydrophobic nature of the methyl group, which aids in the exclusion of water molecules from the DNA duplex.[1] The increased stability is reflected in a higher melting temperature (Tm), the temperature at which half of the double-stranded DNA dissociates into single strands.
Experimental data from various studies consistently demonstrate this trend. For instance, the substitution of even a single cytosine with 5-mC can lead to a notable increase in Tm. One study reported an average increase in Tm of 1.1°C for each 5-mC incorporation.[2] Another study observed a slightly higher increase of 1.3°C per 5-mC substitution.[1] While thermodynamically stabilizing the duplex, it is noteworthy that 5-mC can kinetically hinder the re-hybridization of DNA strands, a factor that may be relevant in dynamic processes.[3][4][5] The stabilizing effect of 5-mC has also been observed in the context of triple-stranded DNA structures.[6][7]
The following table summarizes quantitative data on the thermal stability of 5-mC-containing oligonucleotides compared to their unmodified counterparts.
| Oligonucleotide Sequence (10-mer) | Number of 5-mC Modifications | Melting Temperature (Tm) in °C | Change in Tm per 5-mC (°C) | Reference |
| 5'-GAC GAC GAC G-3' | 0 (Unmodified) | 51.4 | - | [2] |
| 5'-GA(5mC) GA(5mC) GA(5mC) G-3' | 3 | 54.8 | 1.13 | [2] |
| 5'-GA(5mC) GA(5mC) GA(5mC) GA(5mC) G-3' | 5 | 56.9 | 1.10 | [2] |
| 5'-GA(5mC) GA(5mC) GA(5mC) GA(5mC) GA(5mC) G-3' | 8 | 59.5 | 1.01 | [2] |
Nuclease Resistance of Modified Oligonucleotides
Unmodified DNA and RNA oligonucleotides are susceptible to degradation by nucleases present in biological fluids.[8] Chemical modifications are often incorporated to enhance their resistance to these enzymes, thereby increasing their in vivo half-life. While specific quantitative data for the nuclease resistance of 5-mC-containing oligonucleotides is not as extensively documented as their thermal stability, the general consensus is that modifications are necessary for improved stability in biological systems.
Modifications such as phosphorothioate (PS) bonds, where a non-bridging oxygen in the phosphate backbone is replaced by sulfur, are commonly used to confer nuclease resistance.[8][9] It is recommended to introduce at least three PS bonds at both the 5' and 3' ends of an oligonucleotide to inhibit exonuclease activity.[8] Other modifications that enhance nuclease resistance include 2'-O-Methyl (2'OMe) and 2'-Fluoro substitutions.[8][10] For therapeutic applications, it is common to use a combination of modifications, such as 5-mC for enhanced binding affinity and thermal stability, along with backbone modifications like phosphorothioates for nuclease resistance.
Experimental Protocols
Thermal Melting Analysis (Tm Determination)
This protocol outlines the determination of the melting temperature of oligonucleotides using UV-Vis spectrophotometry.
Materials:
-
UV-Vis spectrophotometer with a temperature controller
-
Quartz cuvettes with a 1 cm path length
-
Annealing buffer (e.g., 100 mM KCl, 10 mM Sodium Phosphate buffer, pH 7.0)
-
Lyophilized unmodified and 5-mC-containing oligonucleotides
-
Nuclease-free water
Procedure:
-
Resuspend the lyophilized oligonucleotides in nuclease-free water to create stock solutions of a known concentration (e.g., 100 µM).
-
Prepare the experimental samples by diluting the stock solutions of complementary strands to a final concentration (e.g., 2.0 µM) in the annealing buffer.
-
Transfer the samples to the quartz cuvettes.
-
Place the cuvettes in the spectrophotometer and heat the samples to a temperature above the expected Tm (e.g., 95°C) for 5-10 minutes to ensure complete denaturation.
-
Slowly cool the samples to a temperature below the expected Tm (e.g., 20°C) to allow for hybridization.
-
Set the spectrophotometer to monitor the absorbance at 260 nm while gradually increasing the temperature at a controlled rate (e.g., 0.5°C per minute).
-
Record the absorbance at each temperature point.
-
The melting temperature (Tm) is determined as the temperature at which the first derivative of the melting curve is at its maximum.
Nuclease Resistance Assay
This protocol describes a method to assess the stability of oligonucleotides in the presence of nucleases.
Materials:
-
3' Exonuclease (e.g., Snake Venom Phosphodiesterase) or serum (as a source of various nucleases)
-
Reaction buffer for the chosen nuclease
-
Modified and unmodified oligonucleotides
-
Polyacrylamide gel electrophoresis (PAGE) equipment
-
Gel loading buffer
-
DNA stain (e.g., SYBR Gold)
-
Incubator or water bath
-
Stop solution (e.g., EDTA)
Procedure:
-
Prepare reaction mixtures containing the oligonucleotide (at a final concentration of, for example, 1 µM), the nuclease (e.g., 0.1 units/µL), and the appropriate reaction buffer.
-
Incubate the reaction mixtures at a suitable temperature (e.g., 37°C).
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction and add a stop solution to inactivate the nuclease.
-
Mix the stopped aliquots with a gel loading buffer.
-
Run the samples on a denaturing polyacrylamide gel to separate the full-length oligonucleotide from its degradation products.
-
Stain the gel with a suitable DNA stain and visualize the bands under a gel doc system.
-
The intensity of the band corresponding to the full-length oligonucleotide at different time points is quantified to determine the rate of degradation.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for comparing the stability of different oligonucleotide modifications.
Caption: Workflow for comparing oligonucleotide stability.
Signaling Pathway and Logical Relationship Diagrams
The stability of oligonucleotides, particularly in a cellular context, is a critical factor influencing their therapeutic efficacy. For instance, in the case of antisense oligonucleotides, enhanced stability leads to a longer half-life, allowing for more sustained target engagement and downstream effects.
Caption: Antisense oligonucleotide mechanism of action.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. Combined Effects of Methylated Cytosine and Molecular Crowding on the Thermodynamic Stability of DNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Methyl-cytosine stabilizes DNA but hinders DNA hybridization revealed by magnetic tweezers and simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. 5-Methyl-cytosine stabilizes DNA but hinders DNA hybridization revealed by magnetic tweezers and simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of 5-methylcytosine on the stability of triple-stranded DNA--a thermodynamic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of 5-methylcytosine on the structure and stability of DNA. Formation of triple-stranded concatenamers by overlapping oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. idtdna.com [idtdna.com]
- 9. synoligo.com [synoligo.com]
- 10. Nuclease resistance and antisense activity of modified oligonucleotides targeted to Ha-ras - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Methyl-2'-deoxycytidine: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling and disposing of chemical reagents. This guide provides essential, step-by-step procedures for the proper disposal of 5-Methyl-2'-deoxycytidine, tailored for researchers, scientists, and drug development professionals.
While this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), proper disposal protocols are still necessary to maintain a safe laboratory environment and comply with local regulations.[1] The primary hazards associated with this compound include potential skin, eye, and respiratory irritation.
Immediate Safety and Handling
Before disposal, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE).
| PPE Category | Item Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety goggles or glasses with side shields |
| Body Protection | Laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. Avoid dust formation.[1] |
In case of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes.
-
Skin Contact: Wash off with soap and plenty of water.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth with water.
Disposal Procedures
The recommended disposal method for this compound depends on the quantity and local regulations. For small quantities, and where permitted by institutional and local guidelines, disposal via the sanitary sewer system may be an option due to its water solubility and low persistence in the environment.[1] However, the preferred method for larger quantities or when in doubt is to treat it as non-hazardous chemical waste.
On-site Neutralization (for solutions, if permissible)
For aqueous solutions, ensure the pH is neutral (between 6 and 8) before any further disposal steps.
Waste Segregation and Collection
Proper segregation at the point of generation is crucial.
-
Solid Waste:
-
Carefully sweep up solid this compound, avoiding dust formation.[1]
-
Place the swept material into a clearly labeled, sealed container. The label should include the full chemical name: "this compound".
-
-
Contaminated Labware and PPE:
-
All disposable items that have come into contact with the chemical, such as gloves, weighing papers, and pipette tips, should be collected in a designated, sealed waste bag or container.
-
Label the container as "Non-hazardous laboratory waste".
-
Final Disposal Route
Consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols. In most cases, the collected waste will be handled by a licensed chemical waste disposal contractor. Do not dispose of solid this compound in the regular trash unless explicitly permitted by your institution.
Disposal Workflow
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance. Always prioritize consulting your institution's specific guidelines and safety protocols for handling chemical waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 5-Methyl-2'-deoxycytidine
For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with 5-Methyl-2'-deoxycytidine. Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your research.
Essential Personal Protective Equipment (PPE)
While some safety data sheets (SDS) indicate that this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, other sources suggest it may cause skin, eye, and respiratory irritation[1][2][3][4]. Therefore, a cautious approach to personal protection is warranted. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye and Face | Safety Glasses | ANSI Z87.1-compliant, with side shields. |
| Chemical Goggles | To be worn when there is a splash hazard. | |
| Face Shield | Recommended in addition to goggles when handling larger quantities or when a significant splash risk is present. | |
| Hand | Gloves | Disposable nitrile gloves are the minimum requirement. Double gloving is recommended for added protection.[5] |
| Body | Laboratory Coat | Standard, buttoned lab coat to protect against incidental contact. |
| Respiratory | Respiratory Mask | Recommended when handling the solid form to avoid inhalation of dust particles.[3][4] |
Operational Plan for Safe Handling
Following a systematic workflow is critical to minimize exposure and prevent contamination. This step-by-step guide covers the lifecycle of this compound in the laboratory, from receipt to experimental use.
Receiving and Inspection
-
Inspect Packaging: Upon receipt, visually inspect the outer packaging for any signs of damage or leakage.
-
Verify Labeling: Confirm that the container is clearly labeled as "this compound" with the correct CAS number (838-07-3).
-
Don PPE: Before opening the shipping container, put on the minimum required PPE (lab coat, safety glasses, and nitrile gloves).
Storage
Proper storage is crucial for maintaining the chemical's stability and preventing accidental exposure.
| Parameter | Recommendation |
| Temperature | Keep refrigerated (-20°C for long-term storage).[6] |
| Container | Store in a tightly sealed, original container. |
| Location | A designated, well-ventilated, and clearly marked area. |
| Incompatibilities | Keep away from oxidizing agents.[1] |
Preparation and Use
-
Designated Workspace: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, especially when working with the solid form to control potential dust.
-
Personal Protective Equipment: Wear all recommended PPE as outlined in the table above.
-
Weighing: If weighing the solid compound, do so in a fume hood or on a balance with a draft shield to minimize the risk of inhalation.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Contact: Take care to avoid direct contact with skin, eyes, and clothing.[1]
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Spill Cleanup
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.
-
Wear Appropriate PPE: At a minimum, wear a lab coat, double nitrile gloves, and chemical safety goggles. A respiratory mask is recommended for spills of the solid form.
-
Contain the Spill: For solid spills, gently sweep up the material and place it into a suitable, labeled container for disposal.[1] Avoid actions that could generate dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent and wipe down all surfaces.
-
Dispose of Waste: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of in accordance with local, regional, and national hazardous waste regulations.[1]
-
Waste Collection: Collect all waste in clearly labeled, sealed containers.
-
Labeling: The waste container must be labeled with the full chemical name and any relevant hazard warnings.
-
Storage of Waste: Store waste containers in a designated and secure area, away from incompatible materials.
-
Disposal Request: Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal. Do not dispose of this chemical down the drain.[1]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C10H15N3O4 | CID 440055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. caymanchem.com [caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
